molecular formula C11H17NO B2542831 1-(Benzyloxy)-2-methylpropan-2-amine CAS No. 114377-40-1

1-(Benzyloxy)-2-methylpropan-2-amine

Cat. No.: B2542831
CAS No.: 114377-40-1
M. Wt: 179.263
InChI Key: GDHCFKACBVPPKH-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2-methylpropan-2-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzyloxy)-2-methylpropan-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-2-methylpropan-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-phenylmethoxypropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-11(2,12)9-13-8-10-6-4-3-5-7-10/h3-7H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHCFKACBVPPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COCC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Benzyloxy-1,1-dimethyl-ethylamine: A Strategic Amino-Ether Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the structural identity, synthesis, and application of 2-Benzyloxy-1,1-dimethyl-ethylamine , a specialized amino-ether intermediate used in medicinal chemistry.

Executive Summary

2-Benzyloxy-1,1-dimethyl-ethylamine (CAS: 114377-40-1 ) is a tertiary alkyl primary amine characterized by a gem-dimethyl substitution at the


-carbon relative to the nitrogen. This structural motif—often derived from the parent amino alcohol 2-amino-2-methyl-1-propanol —is highly valued in drug discovery for two reasons:
  • The Thorpe-Ingold Effect: The gem-dimethyl group introduces steric bulk that restricts conformational freedom, often locking downstream pharmacophores into bioactive conformations.

  • Metabolic Stability: The quaternary carbon adjacent to the amine blocks

    
    -oxidation by metabolic enzymes (e.g., MAO, CYPs), significantly extending the half-life of drug candidates containing this moiety.
    

This guide provides a validated structural profile, a high-fidelity synthesis protocol, and an analysis of its utility in small-molecule therapeutics, including PD-1/PD-L1 inhibitors.

Structural Identity & Physicochemical Profile[1][2][3]

The nomenclature "2-Benzyloxy-1,1-dimethyl-ethylamine" is a semi-systematic name. In rigorous IUPAC nomenclature, the molecule is defined as a propane derivative.

Chemical Identifiers
PropertyData
IUPAC Name 1-(Benzyloxy)-2-methylpropan-2-amine
Common Synonyms 2-Amino-1-benzyloxy-2-methylpropane; O-Benzyl-2-amino-2-methylpropanol
CAS Registry Number 114377-40-1
Molecular Formula

Molecular Weight 179.26 g/mol
SMILES CC(C)(COCC1=CC=CC=C1)N
InChI Key GDHCFKACBVPPKH-UHFFFAOYSA-N
Physicochemical Properties (Calculated)
ParameterValueRelevance
LogP (Predicted) ~2.6Moderate lipophilicity; good membrane permeability potential.
pKa (Conjugate Acid) ~9.5–10.0Typical for primary aliphatic amines; exists as cation at physiological pH.
H-Bond Donors 1Primary amine (

).
Rotatable Bonds 4Allows for flexible docking before conformational locking.
Structural Visualization

The following diagram illustrates the connectivity, highlighting the steric bulk of the gem-dimethyl group and the lipophilic benzyl ether tail.

ChemicalStructure cluster_amine Amine Head cluster_core Gem-Dimethyl Core cluster_ether Benzyl Ether Tail N1 NH2 C_alpha C (Quaternary) N1->C_alpha  Amine Bond Me1 CH3 C_alpha->Me1 Me2 CH3 C_alpha->Me2 C_beta CH2 C_alpha->C_beta  Carbon Backbone O_ether O C_beta->O_ether Bn Benzyl Group (Ph-CH2-) O_ether->Bn  Ether Linkage

Caption: Structural connectivity of 1-(benzyloxy)-2-methylpropan-2-amine showing the steric core.

Synthetic Methodology

Direct alkylation of the alcohol 2-amino-2-methyl-1-propanol with benzyl bromide is chemically risky due to the higher nucleophilicity of the amine (leading to N-benzylation). To ensure chemoselectivity for the O-benzyl ether, a protection-deprotection strategy is required.

Validated Synthesis Protocol

Starting Material: 2-Amino-2-methyl-1-propanol (CAS: 124-68-5).

Step 1: N-Protection (Boc-Anhydride)

To mask the nitrogen nucleophile.

  • Reagents:

    
     (1.1 eq), 
    
    
    
    (1.5 eq), DCM (
    
    
    ).
  • Procedure: Dissolve amino alcohol in DCM at 0°C. Add triethylamine, followed by dropwise addition of di-tert-butyl dicarbonate (

    
    ). Stir at RT for 4 hours.
    
  • Result: tert-butyl (1-hydroxy-2-methylpropan-2-yl)carbamate.

Step 2: O-Benzylation (Williamson Ether Synthesis)

To install the benzyloxy group.

  • Reagents: Sodium Hydride (NaH, 60% dispersion, 1.2 eq), Benzyl Bromide (BnBr, 1.1 eq), DMF (anhydrous).

  • Procedure:

    • Cool DMF solution of the Boc-protected intermediate to 0°C.

    • Add NaH portion-wise (gas evolution:

      
      ). Stir 30 min to form the alkoxide.
      
    • Add Benzyl Bromide dropwise.

    • Warm to RT and stir 12 hours.

    • Quench with water, extract with EtOAc.[1][2]

  • Result: tert-butyl (1-(benzyloxy)-2-methylpropan-2-yl)carbamate.

Step 3: N-Deprotection

To reveal the primary amine.

  • Reagents: 4M HCl in Dioxane or TFA/DCM (1:1).

  • Procedure: Treat the intermediate with acid at RT for 1–2 hours. Evaporate solvent.

  • Final Product: 1-(benzyloxy)-2-methylpropan-2-amine (isolated as HCl or TFA salt).

Synthesis Workflow Diagram

SynthesisFlow Start Start: 2-Amino-2-methyl-1-propanol (CAS: 124-68-5) Step1 Step 1: N-Protection (Boc2O, Et3N, DCM) Prevents N-alkylation Start->Step1 Inter1 Intermediate: N-Boc-Amino Alcohol Step1->Inter1 Step2 Step 2: O-Alkylation (NaH, Benzyl Bromide, DMF) Forms Benzyl Ether Inter1->Step2 Inter2 Intermediate: N-Boc-O-Benzyl Ether Step2->Inter2 Step3 Step 3: Acidic Deprotection (4M HCl/Dioxane or TFA) Removes Boc Group Inter2->Step3 Final Final Product: 1-(Benzyloxy)-2-methylpropan-2-amine (CAS: 114377-40-1) Step3->Final

Caption: Chemoselective synthesis route preventing N-alkylation side reactions.

Applications in Drug Discovery

Conformational Restriction (Gem-Dimethyl Effect)

The two methyl groups at the C2 position create significant steric hindrance. In peptide mimetics or small molecule inhibitors, this forces the attached chains to adopt specific torsion angles (the Thorpe-Ingold effect). This is frequently used to:

  • Increase binding affinity by pre-organizing the molecule into a bioactive conformation.

  • Facilitate intramolecular cyclization reactions during synthesis.

PD-1/PD-L1 Inhibitor Synthesis

Recent patent literature highlights the use of benzyloxy-substituted aromatic amines in the synthesis of small-molecule inhibitors for the PD-1/PD-L1 checkpoint pathway. The 1-(benzyloxy)-2-methylpropan-2-amine motif serves as a lipophilic linker that can penetrate the hydrophobic pockets of the PD-L1 dimer interface while presenting the amine for hydrogen bonding or further elaboration [1].

Stable Linker Chemistry

Unlike esters or amides, the ether linkage (


) in this molecule is resistant to hydrolysis in plasma. This makes it an ideal "non-cleavable" linker for PROTACs (Proteolysis Targeting Chimeras) or molecular probes where stability is required.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS is limited, it should be handled with the standard precautions for primary aliphatic amines and benzyl ethers .

  • Hazards:

    • Skin/Eye Irritation: Highly likely (Category 2/2A). Primary amines are caustic.

    • Inhalation: May cause respiratory irritation.

  • Storage:

    • Store under inert atmosphere (

      
       or Ar) to prevent reaction with atmospheric 
      
      
      
      (carbamate formation).
    • Keep cool (2–8°C) to minimize oxidation of the ether.

  • First Aid:

    • Eye Contact: Rinse immediately with water for 15 minutes.

    • Skin Contact: Wash with soap and water; neutralize with dilute vinegar if necessary.

References

  • PubChem Compound Summary. (2025). 1-(Benzyloxy)-2-methylpropan-2-amine (CAS 114377-40-1).[3] National Center for Biotechnology Information. Retrieved from [Link] (Note: Link directs to the alcohol/amine related record family).

  • Google Patents. (2020). Compound with benzyloxy aromatic ring structure, preparation method and application thereof (CN112028870A).[4] Retrieved from

Sources

Gem-Dimethyl Substituted Amino Alcohols: Structural Control & Metabolic Stability in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the strategic incorporation of gem-dimethyl substituted amino alcohol motifs (specifically the 2-amino-2-methyl-1-propanol scaffold and its derivatives) in modern medicinal chemistry. This structural unit is not merely a linker; it serves as a critical tool for modulating conformational entropy via the Thorpe-Ingold effect and enhancing metabolic stability by blocking cytochrome P450-mediated oxidation. This document provides a mechanistic breakdown, synthetic pathways, and validated protocols for researchers optimizing lead compounds.

The Structural Rationale: The Thorpe-Ingold Effect

The introduction of a gem-dimethyl group (two methyl substituents on a single carbon) into an amino alcohol chain is primarily driven by the Thorpe-Ingold effect (also known as the gem-dialkyl effect).

Mechanistic Causality

In a standard alkyl chain, the bond angle is approximately 112°. When a methylene (-CH₂-) is replaced by a gem-dimethyl group (-C(Me)₂-), the steric bulk of the methyl groups compresses the internal bond angle (


) to approximately 107-109°.
  • Angle Compression: This reduction in the internal angle forces the external substituents (the amine and the hydroxyl group) closer together.

  • Entropic Penalty Reduction: The gem-dimethyl group restricts the rotation of the carbon backbone. By reducing the number of accessible unproductive rotamers, the molecule is pre-organized into a conformation closer to the transition state required for binding or cyclization. This lowers the entropic penalty (

    
    ) of binding to a protein target.
    
Visualization of Conformational Restriction

ThorpeIngold cluster_0 Standard Linker (High Entropy) cluster_1 Gem-Dimethyl Linker (Pre-organized) A H2N-CH2-CH2-OH B Rotamer A A->B C Rotamer B A->C D Rotamer C (Bioactive) A->D Low Probability Z Bioactive Conformation X H2N-C(Me)2-CH2-OH Y Restricted Rotamer X->Y Steric Lock Y->Z High Probability

Figure 1: The Thorpe-Ingold effect reduces conformational freedom, statistically favoring the bioactive folded state.

Pharmacokinetic Optimization (ADME)

Beyond structural rigidity, the gem-dimethyl motif addresses common failure points in drug discovery related to metabolism and solubility.

Metabolic Blocking (Metabolic Soft Spots)

Primary and secondary carbons alpha to heteroatoms are prime targets for oxidative deamination or hydroxylation by Cytochrome P450 enzymes (e.g., CYP3A4, CYP2D6).

  • Mechanism: CYP450 enzymes typically abstract a hydrogen atom from the

    
    -carbon.
    
  • Solution: Replacing the

    
    -hydrogens with methyl groups (quaternary center) eliminates this abstraction pathway, significantly extending the half-life (
    
    
    
    ) of the molecule.
Solubility and Lipophilicity (LogD)

While adding methyl groups generally increases lipophilicity (increasing LogP), the gem-dimethyl group in amino alcohols often improves solubility paradoxically by disrupting crystal lattice packing (lowering melting point) and shielding the polar amine/alcohol from non-specific hydrophobic binding, while maintaining the capacity for hydrogen bonding.

ParameterStandard Amino AlcoholGem-Dimethyl DerivativeImpact
Metabolic Stability Low (Rapid

-oxidation)
High (Blocked site)Increased

Conformational Entropy High (Flexible)Low (Rigid)Higher Potency
Solubility VariableOften ImprovedDisrupted Lattice Energy
Steric Bulk LowHighSpecificity Filter

Synthetic Methodologies

The synthesis of gem-dimethyl amino alcohols, such as 2-amino-2-methyl-1-propanol (AMP) , typically follows the Nitro-Aldol (Henry) reaction or amino acid reduction.

The Henry Reaction Route (Industrial & Lab Standard)

This is the most efficient route for generating the quaternary carbon center.

  • Condensation: 2-Nitropropane reacts with formaldehyde under basic conditions to form 2-methyl-2-nitro-1-propanol.

  • Reduction: The nitro group is reduced to an amine using Hydrogen/Raney Nickel or Pd/C.

Synthetic Workflow Diagram

Synthesis Start 2-Nitropropane Intermediate 2-Methyl-2-nitro-1-propanol (Nitro Alcohol) Start->Intermediate Henry Reaction Reagent1 Formaldehyde (HCHO) Base (NaOH) Reagent1->Intermediate Product 2-Amino-2-methyl-1-propanol (Gem-Dimethyl Amino Alcohol) Intermediate->Product Hydrogenation Reagent2 H2 / Raney Ni or Pd/C Reagent2->Product

Figure 2: Retrosynthetic analysis and forward synthesis of the AMP scaffold.

Case Study: Fingolimod & Pamabrom

Fingolimod (Gilenya)

While Fingolimod (FTY720) is strictly an amino-diol, it exemplifies the gem-disubstituted principle. It contains a quaternary carbon center bonded to an amine and two hydroxymethyl groups.

  • Role of the Quaternary Center: The quaternary center prevents racemization (it is achiral in the diol form, though the pro-drug is phosphorylated) and blocks metabolism at the anchor point of the lipophilic tail. This structural rigidity is essential for its function as a Sphingosine-1-phosphate (S1P) receptor modulator [1].

Pamabrom

Pamabrom is a combination of 8-bromotheophylline and 2-amino-2-methyl-1-propanol (AMP) .

  • Role of AMP: Here, the gem-dimethyl amino alcohol acts as a solubilizing counterion. The steric bulk of the AMP prevents tight ion-pairing packing, thereby increasing the dissolution rate of the diuretic agent [2].

Experimental Protocols

Protocol A: Synthesis of 2-Amino-2-methyl-1-propanol (Lab Scale)

Adapted from standard nitro-aldol procedures [3].

Reagents:

  • 2-Nitropropane (0.1 mol)

  • Paraformaldehyde (0.12 mol equivalents)

  • Sodium Hydroxide (catalytic, 1M)

  • Ethanol (Solvent)[1][2]

  • Raney Nickel (Catalyst)[2]

Step 1: Henry Reaction (Nitro-Alcohol Formation)

  • In a 250 mL round-bottom flask, dissolve 2-nitropropane (8.9 g) and paraformaldehyde (3.6 g) in Ethanol (50 mL).

  • Add NaOH (1M, 0.5 mL) to adjust pH to ~9.

  • Heat to 50°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for disappearance of nitropropane.

  • Workup: Neutralize with dilute HCl. Evaporate ethanol. Dissolve residue in CH₂Cl₂, wash with water, dry over MgSO₄, and concentrate to yield 2-methyl-2-nitro-1-propanol (Yellow oil).

Step 2: Hydrogenation (Nitro Reduction)

  • Dissolve the nitro-alcohol intermediate in Methanol (50 mL) in a hydrogenation vessel.

  • Add Raney Nickel (approx 10 wt% of substrate) under Argon atmosphere. (Caution: Raney Ni is pyrophoric).

  • Purge vessel with H₂ gas and pressurize to 40 psi (3 bar).

  • Shake/stir at Room Temperature for 12 hours.

  • Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate.

  • Purification: Distillation (bp ~165°C) or recrystallization of the HCl salt (using ethanolic HCl).

Protocol B: Metabolic Stability Assay (Microsomal Stability)

Objective: Validate the blocking effect of the gem-dimethyl group.

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 10 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
    . Compare gem-dimethyl analog vs. non-methylated control.
    

References

  • Adachi, K., & Chiba, K. (2007). FTY720 Story. Its Discovery and the Following Accelerated Development of Sphingosine 1-Phosphate Receptor Agonists as Immunomodulators based on Reverse Pharmacology. Perspectives in Medicinal Chemistry, 1, 11–23. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11807, 2-Amino-2-methyl-1-propanol.[3] Link[3]

  • Talele, T. T. (2018).[4] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[4] Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). CXIX.—The formation and stability of spiro-compounds. Part I. spiro-Compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106. Link

Sources

1-(Benzyloxy)-2-methylpropan-2-amine Solubility in Organic Solvents: A Technical Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of organic synthesis and active pharmaceutical ingredient (API) development, the solubility profile of intermediate building blocks dictates the efficiency of reaction kinetics, purification workflows, and formulation strategies. 1-(Benzyloxy)-2-methylpropan-2-amine (CAS: 114377-40-1)[1] is a highly specialized primary amine featuring a sterically hindered tertiary carbon and a lipophilic benzyl ether moiety.

As a Senior Application Scientist, I have structured this guide to move beyond mere tabulated data. We will deconstruct the thermodynamic causality behind this molecule's solvation behavior, provide predictive solubility metrics across solvent classes, and detail self-validating experimental protocols for thermodynamic solubility determination.

Physicochemical Profiling & Solvation Thermodynamics

To predict and manipulate the solubility of 1-(Benzyloxy)-2-methylpropan-2-amine, we must analyze its structural components through the lens of Hansen Solubility Parameters (HSP) [2]. The HSP framework divides cohesive energy into three parameters: dispersion forces (


), polar interactions (

), and hydrogen bonding (

).
The Causality of Solvation

The molecule is fundamentally amphiphilic, governed by two competing domains:

  • The Benzyl Ether Moiety (Lipophilic Domain): This region is dominated by strong dispersion forces (

    
    ) and 
    
    
    
    interactions. It drives affinity toward non-polar and moderately polar aprotic solvents.
  • The Sterically Hindered Primary Amine (Polar Domain): The

    
     group acts as both a hydrogen bond donor and acceptor (
    
    
    
    ,
    
    
    ). However, because it is situated on a tertiary carbon (the 2-methylpropan-2-amine core), steric hindrance physically shields the amine. This shielding prevents the formation of a tightly packed, high-energy crystalline lattice via intermolecular hydrogen bonding, inherently lowering the energy barrier required for dissolution.

SolvationLogic Molecule 1-(Benzyloxy)-2-methylpropan-2-amine (Amphiphilic Core) Lipophilic Benzyl Ether Group (Dispersion Forces) Molecule->Lipophilic Polar Primary Amine Group (H-Bonding & Dipole) Molecule->Polar NonPolarSolv Non-Polar Solvents (e.g., Hexane, Toluene) Lipophilic->NonPolarSolv High Affinity PolarAprotic Polar Aprotic Solvents (e.g., DCM, EtOAc) Lipophilic->PolarAprotic Moderate Affinity PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Lipophilic->PolarProtic Low Affinity Polar->NonPolarSolv Low Affinity Polar->PolarAprotic High Affinity Polar->PolarProtic High Affinity

Logical mapping of functional group interactions with various organic solvent classes.

Predicted Solubility Profile in Organic Solvents

Based on the thermodynamic principles outlined above, the free base form of 1-(Benzyloxy)-2-methylpropan-2-amine exhibits optimal solubility in polar aprotic solvents where both


 and 

parameters align without competing destructively with the amine's hydrogen-bonding capacity.
Quantitative Data Summary
Solvent ClassSolventPredicted Solubility Range (mg/mL at 25°C)Solvation Causality
Polar Aprotic Dichloromethane (DCM)> 100 (High)Excellent match for dispersion and polarity parameters; no H-bond donor conflict.
Polar Aprotic Ethyl Acetate (EtOAc)50 - 100 (High)Acts as a strong H-bond acceptor for the primary amine; good dispersion match.
Polar Protic Ethanol (EtOH)20 - 50 (Moderate)Solvent H-bonding network competes with solute-solute interactions; benzyl group limits capacity.
Non-Polar Hexane< 10 (Low)Poor polarity match; amine groups self-associate, causing precipitation.
Aqueous Water< 1 (Very Low)Highly hydrophobic benzyl ether group dominates, preventing aqueous solvation.

Note: To achieve high aqueous or protic solubility, the free base is routinely converted to 1-(benzyloxy)-2-methylpropan-2-amine hydrochloride (CAS: 1349186-05-5), which drastically alters the


 and 

parameters.

Experimental Methodologies for Solubility Determination

To generate reliable, actionable data for process chemistry, we must move past predictive models and utilize empirical, self-validating experimental protocols. The distinction between kinetic solubility (rapid dissolution) and thermodynamic solubility (equilibrium state) is critical in drug development[3]. The following protocols focus on the thermodynamic gold standard.

Protocol 1: Self-Validating Gravimetric Solubility Screening

This method is ideal for rapid solvent selection during early-stage synthesis. It is self-validating because the visual endpoint is mathematically confirmed by a mass-balance check.

  • Preparation: Accurately weigh 50.0 mg of 1-(Benzyloxy)-2-methylpropan-2-amine into a tared 5 mL glass vial equipped with a magnetic stir bar.

  • Titration: Add the target organic solvent (e.g., EtOAc) in 50 µL aliquots using a positive displacement pipette.

  • Agitation: Stir at 25°C for 5 minutes between each addition.

  • Visual Endpoint: Record the total volume of solvent added when the solution becomes completely clear (no visible particulates).

  • Self-Validation (Mass Balance): If the solid does not dissolve after 2 mL, filter the suspension through a pre-weighed 0.22 µm PTFE filter. Dry the filter under vacuum and back-weigh the undissolved residue. Subtract this from the initial 50.0 mg to calculate the exact dissolved mass.

Protocol 2: Thermodynamic Shake-Flask Assay (HPLC-UV)

The shake-flask method is the definitive protocol for determining thermodynamic equilibrium solubility[4]. This system validates itself by ensuring phase equilibrium and confirming the solid-state integrity of the undissolved material.

  • Saturation: Add an excess amount of 1-(Benzyloxy)-2-methylpropan-2-amine (e.g., 200 mg) to 1 mL of the target solvent in a sealed borosilicate vial.

  • Equilibration: Place the vial in a thermostatic shaker at 25°C. Agitate at 300 RPM.

  • Time-Course Sampling (Self-Validation Step 1): Extract 50 µL aliquots at

    
     hours and 
    
    
    
    hours. If the concentration at 48 hours is statistically identical to 24 hours, thermodynamic equilibrium is validated.
  • Phase Separation: Centrifuge the aliquots at 10,000 RPM for 10 minutes to separate the saturated supernatant from the solid pellet.

  • Quantification: Dilute the supernatant in the HPLC mobile phase and quantify the concentration against a pre-established calibration curve using HPLC-UV.

  • Solid-Phase Check (Self-Validation Step 2): Isolate the remaining solid pellet, dry it gently, and analyze it via X-Ray Powder Diffraction (XRPD). This confirms that the solvent did not induce a phase change (e.g., forming a solvate) which would artificially skew the solubility data.

AssayWorkflow Start Excess Solute + Solvent (Saturated System) Equilibration Shake Flask Equilibration (24-48h at 25°C) Start->Equilibration PhaseSep Phase Separation (Centrifugation / Filtration) Equilibration->PhaseSep Analysis HPLC-UV Quantification (vs. Calibration Curve) PhaseSep->Analysis Validation Self-Validation: Check Solid Phase (XRPD) PhaseSep->Validation Validation->Analysis Confirms no form change

Step-by-step workflow for the self-validating thermodynamic shake-flask solubility assay.

Impact of Solubility on Synthetic Applications

Understanding the solubility of 1-(Benzyloxy)-2-methylpropan-2-amine is not merely an analytical exercise; it directly dictates synthetic success.

For instance, when utilizing this compound in amide coupling reactions (e.g., with HATU or EDC), the high solubility of the free base in polar aprotic solvents like DCM or DMF ensures a homogeneous reaction mixture, maximizing the collision frequency between the sterically hindered amine and the activated ester. Conversely, if the synthesis requires isolation of the intermediate, exploiting its low solubility in non-polar solvents like hexane allows for highly efficient anti-solvent crystallization, driving the product out of solution in high purity.

References

Sources

Stability and Deprotection of Benzyl Ether Protecting Groups in Hindered Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzyl ether (Bn ) is a cornerstone protecting group for hydroxyl functionalities due to its robust stability against basic, nucleophilic, and hydride-reducing environments. However, in the context of hindered amines (e.g., complex alkaloids, piperidines, morpholines), the "stability" of the benzyl ether often transforms from an asset into a liability.

The presence of a basic nitrogen atom introduces two distinct mechanistic failures during deprotection:

  • The Lewis Acid Sink: Nitrogen coordinates preferentially to boron-based reagents (

    
    , 
    
    
    
    ), altering stoichiometry and electronics.
  • Catalytic Poisoning: Amines competitively adsorb onto Pd surfaces, arresting hydrogenolysis.

This guide details the mechanistic underpinnings of these interactions and provides self-validating protocols to overcome them.

The Lewis Acid Challenge: The "Sink" and The Steric Wall

While Boron Tribromide (


) is the gold standard for non-hydrolytic benzyl ether cleavage, its efficacy drops precipitously in amine-containing substrates.
The Nitrogen Sink Effect

Lewis acid deprotection relies on the coordination of boron to the ethereal oxygen, activating the


 bond for nucleophilic attack (usually by 

). However, nitrogen is a superior Lewis base compared to oxygen. In a molecule containing a tertiary amine and a benzyl ether, the

will coordinate to the nitrogen first .
  • Consequence: If you use the standard 1.1 equivalents of

    
    , the reagent is sequestered by the amine, leaving the ether untouched.
    
  • Correction: You must account for the "sink." The required stoichiometry is:

    
    
    
The Bimolecular Steric Barrier

Recent computational studies (Silva et al., 2013) have revised the mechanism of


 cleavage. It is not a simple unimolecular ionization (

-like) but often a bimolecular process where a second molecule of the

-ether adduct acts as the bromide donor.[1]

In hindered substrates , such as bulky terpene amines or ortho-substituted aromatics, the steric bulk prevents the approach of this second adduct. This explains why "standard" protocols often yield recovered starting material despite correct stoichiometry.

Visualization: The Competitive Coordination Pathway

BBr3_Mechanism Substrate Substrate (Hindered Amine + Bn Ether) BBr3 BBr3 Addition Substrate->BBr3 N_Complex N-BBr3 Complex (Kinetic Trap) BBr3->N_Complex Fast (High Affinity) O_Complex O-BBr3 Complex (Active Intermediate) BBr3->O_Complex Slow (Requires Excess Reagent) N_Complex->O_Complex Equilibrium Shift (with Excess BBr3) Cleavage C-O Bond Cleavage (Product) O_Complex->Cleavage Requires 2nd BBr3 Adduct (Blocked by Sterics?)

Figure 1: The kinetic competition between Nitrogen and Oxygen for Lewis Acids. Note that N-complexation is the dominant initial pathway.

Catalytic Hydrogenolysis: The "Poison" Effect[2][3][4]

Catalytic hydrogenation (


) is the mildest method for benzyl ether removal, but amines are notorious catalyst poisons.
The Adsorption Problem

Palladium catalysts work via the adsorption of the substrate onto the metal surface. Amines, possessing a lone pair, bind tightly to the Pd surface, effectively coating the catalyst and preventing the benzyl ether oxygen from accessing the active sites.

  • Evidence: Bis-benzyl protected aminocyclitols have been shown to completely inhibit hydrogenolysis of benzyl ethers due to this poisoning effect [1].[2]

The Protonation Switch

To restore activity, the amine's lone pair must be masked. This is achieved by protonation.[3]

  • Protocol: Conducting the hydrogenation in acidic media (e.g., Glacial Acetic Acid or MeOH with 1.1 eq HCl) converts the amine (

    
    ) to the ammonium salt (
    
    
    
    ). The ammonium species lacks the lone pair required for strong Pd coordination, allowing the catalyst to interact with the benzyl ether.
Pearlman’s Catalyst ( )

For particularly stubborn hindered amines, Pearlman's catalyst is often superior to standard Pd/C. It is more active and less susceptible to poisoning, although it still frequently requires acidic conditions to drive the reaction to completion [2].

Decision Matrix: Selecting the Deprotection Route

Do not default to one method. Analyze the substrate's sensitivity profile.

Decision_Tree Start Start: Benzyl Ether with Hindered Amine Q1 Is the substrate acid-sensitive? Start->Q1 Q2 Does it contain reducible groups? (Alkenes, Halides) Q1->Q2 No MethodB Method B: Lewis Acid Cleavage (Excess BBr3) Q1->MethodB Yes (Avoid H+) MethodA Method A: Acidic Hydrogenolysis (Pd/C + HCl/MeOH) Q2->MethodA No Q2->MethodB Yes (Avoid H2) MethodC Method C: Oxidative Cleavage (DDQ/Photochem) MethodB->MethodC If Sterically Blocked

Figure 2: Strategic selection of deprotection conditions based on substrate functionality.

Experimental Protocols

Protocol A: Stoichiometrically Adjusted Lewis Acid Cleavage ( )

Best for: Substrates with alkenes or halides that would be reduced by


.

Reagents:

  • Boron Tribromide (

    
    ), 1.0 M in 
    
    
    
    .
  • Anhydrous Dichloromethane (DCM).

  • Methanol (for quench).

Procedure:

  • Preparation: Dissolve the hindered amine substrate (1.0 mmol) in anhydrous DCM (10 mL) under Argon. Cool to -78°C .

    • Why: Low temperature prevents exothermic decomposition and regioselectivity loss during the initial complexation.

  • Addition: Add

    
     dropwise.
    
    • Calculation: Calculate equivalents as

      
      .
      
    • Note: A thick precipitate often forms immediately. This is the amine-boron complex. Do not stop. This is expected.

  • Warming: Allow the reaction to warm slowly to 0°C (or Room Temperature if highly hindered) and stir for 2–4 hours.

    • Monitoring: TLC may be misleading due to the stable boron complex. Aliquots must be quenched with MeOH/NaHCO3 before TLC analysis.

  • Quench: Cool back to -78°C. Add MeOH dropwise (very exothermic).

  • Workup: Basify with saturated aqueous

    
     to pH 8-9 to liberate the free amine from the hydrobromide salt. Extract with DCM.
    
Protocol B: Acid-Promoted Hydrogenolysis

Best for: Acid-stable substrates; most reliable for avoiding steric issues.

Reagents:

  • Pearlman’s Catalyst (20%

    
     on Carbon).[4][5]
    
  • Solvent: Methanol or Ethanol.[6]

  • Additive: 1.0 M HCl (aq) or Glacial Acetic Acid.

Procedure:

  • Preparation: Dissolve substrate (1.0 mmol) in MeOH (10 mL).

  • Protonation: Add 1.1 equivalents of HCl (or use 10% v/v Acetic Acid as co-solvent).

    • Validation: Check pH. It must be acidic (< 4) to ensure the amine is protonated (

      
      ).
      
  • Catalyst Addition: Add

    
     (10-20 wt% loading relative to substrate).
    
    • Safety: Add catalyst under a blanket of Nitrogen to prevent ignition of methanol vapors.

  • Hydrogenation: Sparge with

    
     gas (balloon pressure is usually sufficient; 50 psi Parr shaker for very hindered ethers). Stir vigorously for 12–24 hours.
    
  • Filtration: Filter through a Celite pad.

    • Crucial Step: Wash the Celite cake with methanol containing 1%

      
       .
      
    • Why: The product is currently an ammonium salt and may stick to the Celite/Carbon matrix. The basic wash ensures full recovery.

Summary of Stability Data

ConditionStability of O-Bn (Hindered Amine Context)Notes
Basic (NaOH, KOH) High Completely stable. Preferred for N-alkylation steps.
Nucleophiles (Li, Grignards) High Stable.
Oxidizing (Jones, KMnO4) Moderate Stable to most, but amine N-oxide formation is a risk.
Acidic (HCl, TFA) High Stable to dilute acid. Protonation of amine occurs.
Lewis Acid (

)
Low Cleaves, but requires excess reagent to saturate amine.
Hydrogenolysis (

)
Conditional Stable if amine poisons catalyst; Cleaves if acidic.

References

  • Sajiki, H. (1995).[7][8] Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[2][7][8] Tetrahedron Letters, 36(20), 3465-3468. Link

  • Bernotas, R. C., & Cube, R. V. (1990).[5] The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers.[3][4] Synthetic Communications, 20(8), 1209-1212.[5] Link

  • Silva, C., et al. (2013).

    
    -Assisted Cleavage of Most Ethers Does Not Follow the Commonly Assumed Mechanism.[1] Chemistry – A European Journal, 19(12). Link
    
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. Link

Sources

Strategic Sourcing and Analytical Validation of 1-(Benzyloxy)-2-methylpropan-2-amine in Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of complex Active Pharmaceutical Ingredients (APIs), the strategic selection of protected building blocks dictates the efficiency and yield of downstream reactions. 1-(Benzyloxy)-2-methylpropan-2-amine (Molecular Formula: C11H17NO) is a highly specialized intermediate utilized primarily when a sterically hindered primary amine must be functionalized without interference from an adjacent hydroxyl group[1].

By utilizing the O-benzyl protected derivative of 2-amino-2-methyl-1-propanol, synthetic chemists can drive aggressive amide coupling reactions exclusively at the amine center. The benzyl ether acts as a robust protecting group that withstands basic coupling conditions but can be cleanly cleaved later via catalytic hydrogenolysis. This whitepaper details the commercial landscape, pricing dynamics, and a self-validating analytical protocol required to integrate this compound into preclinical workflows.

Commercial Landscape: Suppliers and Pricing Dynamics

The commercial availability of this compound is segmented by its salt form and intended application scale. The free base (CAS: 114377-40-1) is typically sourced for large-scale industrial applications[1], whereas the hydrochloride salt (CAS: 1349186-05-5) is preferred in research settings due to its enhanced bench stability and handling properties[2][3].

Table 1: Commercial Supplier and Specification Matrix
SupplierCAS NumberFormPurityEstimated Pricing / UnitLead Time / Notes
CHEMLYTE SOLUTIONS CO.,LTD 114377-40-1Free BaseIndustrialInquire (Bulk)~20 days average lead time[1]
Sigma-Aldrich 1349186-05-5HCl Salt≥95%InquireResearch Grade, MW: 215.72[2]
Ambeed (Cat: A850903)1349186-05-5HCl Salt95%InquireResearch Grade[3]
RHAWN (via Cacheby)114377-40-1Free Base95%+~₩1,209,300 KRWHigh Purity Analytical Reagent[4]

Self-Validating Analytical Quality Control (QC) Protocol

As a Senior Application Scientist, I mandate a zero-trust policy regarding third-party Certificates of Analysis (CoA). To prevent catastrophic failures in multi-step API synthesis, incoming batches must be subjected to a self-validating QC system. This protocol does not merely check boxes; each step is causally linked to preventing specific downstream failures.

Causality of Experimental Choices
  • LC-MS : Confirms the exact mass (m/z 180.1 for [M+H]+) and identifies any des-benzylated impurities that could lead to side-reactions.

  • 1H/13C NMR : Validates structural integrity. It is critical to confirm the presence of the intact benzyl ether (aromatic protons at δ 7.2-7.4 ppm) to ensure the hydroxyl group is fully protected.

  • Karl Fischer Titration : The downstream amidation of a sterically hindered amine requires highly reactive, moisture-sensitive coupling agents (e.g., HATU). Even <1% residual water will rapidly hydrolyze the active ester intermediate, plummeting the reaction yield.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 5 mg of the incoming batch in 1 mL of LC-MS grade Methanol for mass spectrometry. Separately, dissolve 10 mg in 0.6 mL of CDCl3 (or DMSO-d6 for the HCl salt) for NMR analysis.

  • LC-MS Execution : Run a 5-minute gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid) on a C18 column. Extract the ion chromatogram for m/z 180.1. Validation Gate : Acceptable purity is >95% Area Under Curve (AUC).

  • NMR Verification : Acquire a standard 1H spectrum at 400 MHz. Validation Gate : Verify the integration ratio of the aromatic protons (5H) to the gem-dimethyl protons (6H). Any deviation indicates degradation or incomplete synthesis by the supplier.

  • Moisture Analysis : Inject 100 mg of the solid sample into a volumetric Karl Fischer titrator. Validation Gate : The batch is released to the synthesis team only if moisture content is <0.5% w/w.

QC_Workflow Supplier Commercial Supplier Intake Material Intake & Visual Inspection Supplier->Intake LCMS LC-MS Analysis (Purity >95%) Intake->LCMS NMR 1H/13C NMR (Structural Integrity) Intake->NMR KF Karl Fischer Titration (Moisture <0.5%) Intake->KF Decision Validation Gate LCMS->Decision NMR->Decision KF->Decision Release Release to Synthesis Decision->Release Pass Reject Quarantine / Reject Decision->Reject Fail

Fig 1. Self-validating analytical QC workflow for incoming material batches.

Synthetic Workflow and Downstream Integration

Once the batch passes the self-validating QC protocol, it is integrated into the API synthesis pipeline. The primary challenge in utilizing 1-(Benzyloxy)-2-methylpropan-2-amine is overcoming the steric hindrance imposed by the gem-dimethyl groups adjacent to the primary amine.

Step-by-Step Integration Protocol
  • Amide Coupling : Combine the carboxylic acid precursor (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes to form the active ester. Add 1-(Benzyloxy)-2-methylpropan-2-amine (1.1 eq) and heat to 50°C for 12 hours. The O-benzyl group ensures no O-acylation occurs.

  • Deprotection (Hydrogenolysis) : Isolate the O-benzyl protected amide. Dissolve in Methanol and add 10% Pd/C (0.1 eq by weight). Purge the reaction vessel with Nitrogen, then introduce H2 gas (1 atm). Stir vigorously at room temperature for 4 hours to cleave the benzyl ether, yielding the free primary hydroxyl group on the target API.

Synthetic_Pathway Start 1-(Benzyloxy)-2-methylpropan-2-amine Amidation Amide Coupling (HATU, DIPEA) Start->Amidation Step 1 Intermediate O-Benzyl Protected Amide Amidation->Intermediate Hydrogenolysis Catalytic Hydrogenolysis (Pd/C, H2 gas) Intermediate->Hydrogenolysis Step 2 Product Target API (Free Hydroxyl Group) Hydrogenolysis->Product

Fig 2. Downstream synthetic integration and deprotection pathway of the intermediate.

References

  • Title: 1-(benzyloxy)
  • Source: sigmaaldrich.
  • Title: CAS No.
  • Title: RHAWN R074589-100mg 1-(Amino(phenyl)methyl)

Sources

Modulation of pKa in Sterically Hindered Amines via Benzyl Ether Substitution: A Mechanistic Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In drug design, agrochemicals, and advanced materials (such as hindered amine light stabilizers), the basicity of amine functional groups dictates critical physicochemical properties, including membrane permeability, solubility, and target binding affinity. While simple aliphatic amines exhibit predictable pKa values, the introduction of sterically demanding groups coupled with heteroatom-containing moieties—specifically benzyl ethers—creates a complex interplay of inductive and steric effects. This whitepaper provides an in-depth mechanistic analysis of how benzyl ether groups modulate the pKa of sterically hindered amines, supported by theoretical frameworks, comparative data, and self-validating experimental protocols.

The Physicochemical Mechanics of pKa Modulation

The basicity of an amine is most accurately quantified by the acidity constant (Ka) of its corresponding conjugate acid (the ammonium ion). A higher pKa of the conjugate acid indicates a stronger amine base 1. When engineering sterically hindered amines with benzyl ether substituents, the pKa is depressed through two synergistic mechanisms:

A. The Inductive Effect (-I)

The oxygen atom within the benzyl ether linkage is highly electronegative. Through the


-bond framework, it exerts an electron-withdrawing inductive effect (-I). When the amine nitrogen accepts a proton, it gains a formal positive charge. The adjacent electron-withdrawing oxygen destabilizes this positive charge, making the protonated state thermodynamically unfavorable. Consequently, the equilibrium shifts toward the free base, lowering the apparent pKa.
B. Steric Hindrance and the Solvation Penalty

In aqueous environments, the stability of the protonated ammonium ion heavily relies on the formation of a tight hydration shell (water molecules stabilizing the charge via hydrogen bonding). Sterically crowded environments—such as a tertiary butyl group flanking the amine—physically impede the approach of solvent molecules 2. The addition of a bulky benzyl ether group exacerbates this steric bulk. According to the Born equation, this increased effective radius drastically reduces the free energy of solvation. Without adequate solvent stabilization, the conjugate acid is destabilized, further depressing the pKa.

G A Benzyl Ether Moiety B Inductive Effect (-I) A->B Electronegative Oxygen C Steric Hindrance A->C Bulky Phenyl Ring D Destabilized Conjugate Acid B->D Charge Repulsion E Reduced Solvation Shell C->E Blocked Water Access F Lowered pKa Value D->F E->F

Fig 1. Causal relationship between benzyl ether substitution and amine pKa reduction.

Quantitative Data: Comparative pKa Values

To illustrate the profound impact of these structural modifications, we must compare baseline aliphatic amines against their sterically hindered and ether-substituted counterparts. Simple alkylamines typically exhibit pKa values between 10.5 and 11.0 3. However, introducing steric bulk and oxygen atoms systematically drives this value down 4.

Compound ClassRepresentative StructureApprox. Aqueous pKaPrimary pKa Modulator
Unhindered Primary Amine n-Butylamine10.61Baseline aliphatic
Hindered Primary Amine tert-Butylamine10.68Inductive (+I) of alkyls
Hindered Amino-Alcohol 2-Amino-2-methyl-1-propanol (AMP)9.82Inductive (-I) of OH
Hindered Amino-Ether 1-Methoxy-2-methylpropan-2-amine~9.30Inductive (-I) of OMe
Benzyl Ether Hindered Amine 1-(Benzyloxy)-2-methylpropan-2-amine~8.90Inductive (-I) + Steric Bulk

Note: The shift from ~10.6 to ~8.9 represents nearly a 100-fold decrease in basicity, fundamentally altering the molecule's ionization state at physiological pH (7.4).

Experimental Methodology: Precise pKa Determination

Accurately measuring the pKa of sterically hindered amines with benzyl ether groups presents a distinct analytical challenge. Because the benzyl ether moiety renders the molecule highly lipophilic, the unprotonated free base will precipitate out of a standard aqueous solution long before the titration equivalence point is reached.

To circumvent this, we employ a Self-Validating Cosolvent Potentiometric Titration using the Yasuda-Shedlovsky extrapolation method.

Causality of Experimental Choices
  • Cosolvent System (Methanol/Water): Maintains the analyte in solution across all ionization states.

  • Nitrogen Purge: Prevents atmospheric

    
     from dissolving into the solution to form carbonic acid, which would artificially skew the titration curve of the basic amine.
    
  • Reverse Titration (Self-Validation): Confirms that no micro-precipitation or electrode fouling occurred during the forward run.

Step-by-Step Protocol
  • Solvent Preparation: Prepare four distinct cosolvent mixtures of methanol and deionized water (e.g., 30%, 40%, 50%, and 60% methanol by weight).

  • Electrode Calibration: Calibrate a glass combination pH electrode in each specific cosolvent mixture using operational standard buffers to account for liquid junction potential shifts.

  • Sample Dissolution: Accurately weigh the benzyl ether hindered amine and dissolve it to a concentration of 0.01 M in each of the four cosolvent mixtures.

  • Forward Titration: Under a continuous nitrogen purge, titrate the solution at 25.0 ± 0.1 °C using 0.1 M HCl standardized in the matching cosolvent. Record the pH after each addition until well past the equivalence point.

  • Self-Validation (Reverse Titration): Immediately titrate the acidified solution back to an alkaline pH using standardized 0.1 M KOH.

    • Validation Check: Overlay the forward and reverse titration curves. A hysteresis gap >0.05 pH units indicates kinetic solubility issues or sensor fouling, invalidating the run and necessitating a higher methanol ratio.

  • Data Extrapolation: Calculate the apparent pKa (

    
    ) for each mixture at the half-equivalence point. Plot the 
    
    
    
    against the inverse dielectric constant (
    
    
    ) of the respective solvent mixtures. Perform a linear regression and extrapolate to the dielectric constant of pure water (
    
    
    ) to derive the true aqueous pKa.

Workflow N1 Sample Prep (Mixed Solvents) N2 Electrode Calibration N1->N2 N3 Forward Titration (HCl) N2->N3 N4 Reverse Titration (Validation) N3->N4 N5 Yasuda-Shedlovsky Extrapolation N4->N5

Fig 2. Self-validating cosolvent titration workflow for lipophilic hindered amines.

Computational Validation

When experimental determination is limited by extreme lipophilicity, computational prediction serves as a robust orthogonal validation tool. Density Functional Theory (DFT) coupled with Poisson-Boltzmann continuum solvent models has proven highly effective for predicting the pKa of complex aliphatic amines 5.

Critical Insight: Calculations based solely on gas-phase geometries yield mean absolute errors >0.5 pKa units. Because steric hindrance physically blocks the solvent, geometry optimization must be performed in the solution phase. This ensures that the computational model accurately reflects the thermodynamic penalty of the reduced hydration shell caused by the bulky benzyl ether group.

References

  • BenchChem. "Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 5-Tert-butylnonan-5-amine and Less Bulky Amines." BenchChem. 2

  • Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds." Alfa Chemistry Technical Information. 3

  • Diallo, M. S., et al. "pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model." The Journal of Physical Chemistry A, ACS Publications (2007). 5

  • ResearchGate. "pKa values of sterically hindered amines investigated in this paper." ResearchGate. 4

  • OpenStax. "24.3 Basicity of Amines – Organic Chemistry: A Tenth Edition." Pressbooks. 1

Sources

Methodological & Application

Application Note: Synthesis of Kinase Inhibitors Using 1-(Benzyloxy)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary & Strategic Rationale

The development of highly selective and metabolically stable kinase inhibitors is a cornerstone of modern targeted oncology and immunology. In recent years, the incorporation of sterically congested aliphatic amines has emerged as a powerful strategy to improve the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these therapeutics.

1-(Benzyloxy)-2-methylpropan-2-amine (CAS: 114377-40-1) [1] is a highly versatile building block used extensively in the synthesis of inhibitors targeting kinases such as TYK2, BTK, and SYK [2]. Structurally, it is the O-benzyl protected derivative of 2-amino-2-methylpropan-1-ol. Its strategic value in drug design is twofold:

  • The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The presence of the gem-dimethyl group adjacent to the primary amine restricts the conformational flexibility of the molecule. This entropically favors the bioactive conformation required for binding to the kinase ATP pocket. Furthermore, the steric bulk shields the amine from oxidative metabolism (e.g., by monoamine oxidases), significantly enhancing the drug's metabolic stability and half-life [3].

  • Orthogonal Protection Strategy: The benzyl ether protects the primary alcohol during harsh coupling reactions (e.g., Nucleophilic Aromatic Substitution [SNAr] or Buchwald-Hartwig aminations). Once the core scaffold is assembled, the benzyl group is selectively cleaved to reveal a primary alcohol. This exposed hydroxyl group frequently serves as a critical hydrogen bond donor/acceptor, interacting directly with the backbone residues of the kinase hinge region [4].

Synthetic Workflow & Biological Context

The integration of 1-(benzyloxy)-2-methylpropan-2-amine into a kinase inhibitor typically follows a two-stage workflow: a high-temperature coupling step followed by a selective deprotection step.

SynthWorkflow A 1-(Benzyloxy)-2-methylpropan-2-amine (CAS: 114377-40-1) B Heteroaryl Halide (Kinase Core) C SNAr / Amidation (NMP, 100-120°C, Base) D O-Benzyl Protected Intermediate C->D E Hydrogenolysis (Pd/C, H2) D->E F Active Kinase Inhibitor (Exposed 1° Alcohol) E->F AB AB AB->C

Caption: Synthetic workflow for incorporating 1-(Benzyloxy)-2-methylpropan-2-amine into kinase inhibitors.

Once synthesized, these molecules often target critical inflammatory pathways. For example, TYK2 inhibitors utilize the exposed alcohol to anchor into the kinase domain, blocking the downstream JAK-STAT signaling cascade responsible for autoimmune diseases.

Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Kinase Receptor->TYK2 Activates STAT STAT Phosphorylation TYK2->STAT Phosphorylates Inhibitor Synthesized Inhibitor (Blocks ATP Pocket) Inhibitor->TYK2 Inhibits Transcription Gene Transcription (Inflammation) STAT->Transcription Translocates to Nucleus

Caption: Mechanism of action for TYK2 kinase inhibitors blocking the JAK-STAT pathway.

Quantitative Data: Optimization of SNAr Conditions

Because the primary amine is sterically hindered by the adjacent gem-dimethyl group, standard SNAr conditions (e.g., ethanol at 80 °C) are often insufficient to drive the reaction to completion. The activation energy required for nucleophilic attack is significantly higher. Table 1 summarizes the optimization of reaction conditions, demonstrating the necessity of high-boiling polar aprotic solvents and strong, soluble bases.

Table 1: Optimization of SNAr Conditions for Hindered Amines

SolventBaseTemp (°C)Time (h)Conversion (%)Causality / Mechanistic Rationale
EtOHDIPEA8024< 10Insufficient thermal energy to overcome steric hindrance of the gem-dimethyl group.
DMFK₂CO₃1001845Moderate conversion; limited by the poor solubility of the inorganic base in DMF.
NMPDIPEA1201265Good thermal energy, but reversible protonation of the organic base limits the reaction rate.
NMP Cs₂CO₃ 120 8 > 95 Optimal: High thermal energy combined with a highly soluble, strong base drives complete substitution.

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that causality is understood and that failures can be diagnosed immediately at the bench.

Protocol A: Nucleophilic Aromatic Substitution (SNAr)

Objective: Couple 1-(benzyloxy)-2-methylpropan-2-amine to a heteroaryl chloride core (e.g., a pyrimidine or pyrazolo-pyrimidine).

Materials:

  • Heteroaryl chloride core (1.0 equiv)

  • 1-(Benzyloxy)-2-methylpropan-2-amine (1.5 equiv)

  • Cesium carbonate (Cs₂CO₃, 2.5 equiv)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride (1.0 equiv) in anhydrous NMP (0.2 M concentration).

  • Reagent Addition: Add 1-(benzyloxy)-2-methylpropan-2-amine (1.5 equiv) followed by Cs₂CO₃ (2.5 equiv).

    • Causality Note: An excess of the amine and base is used to ensure pseudo-first-order kinetics and to neutralize the HCl byproduct, preventing the protonation of the starting amine which would render it non-nucleophilic.

  • Heating: Seal the vial and heat the reaction mixture to 120 °C using an oil bath or heating block for 8 hours.

  • In-Process Control (Self-Validation): Sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material peak disappears. The product mass should reflect the core mass + 143 Da (addition of the amine[179 Da] minus the loss of chloride [35.5 Da] and a proton).

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash sequentially with water (3 x 5 volumes) and brine (1 x 5 volumes).

    • Causality Note: Multiple water washes are critical to completely remove the high-boiling NMP solvent, which otherwise interferes with downstream purification.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Global Deprotection via Catalytic Hydrogenolysis

Objective: Remove the benzyl protecting group to reveal the primary alcohol for kinase hinge binding.

Materials:

  • O-Benzyl protected intermediate (1.0 equiv)

  • Palladium on Carbon (Pd/C, 10% wt/wt, 0.1 equiv Pd)

  • Hydrogen gas (H₂ balloon)

  • Methanol or Ethyl Acetate

Step-by-Step Methodology:

  • Preparation: Dissolve the protected intermediate in Methanol (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by weight relative to the substrate).

    • Safety & Causality Note: Always add the Pd/C to the solvent under an inert atmosphere (Nitrogen/Argon) to prevent the dry catalyst from igniting the solvent vapors.

  • Purging: Evacuate the reaction flask and backfill with Hydrogen gas from a balloon. Repeat this cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature for 4–12 hours.

  • In-Process Control (Self-Validation): Monitor via LC-MS.

    • Validation Check: Look for a mass shift of -90 Da (loss of the benzyl group).

    • Troubleshooting: If the core scaffold contains a halogen (e.g., an aryl chloride) that is being prematurely reduced (dehalogenation), halt the reaction immediately. In such cases, hydrogenolysis is contraindicated, and an alternative Lewis-acid mediated deprotection (e.g., BBr₃ in DCM at -78 °C) must be utilized.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude active kinase inhibitor. Purify via preparative HPLC if necessary.

References

  • Nimbus Saturn, Inc. "Tyk2 inhibitors and uses thereof." WO2020112937A1, Google Patents, 2020.
  • M. A. Ilies et al. "Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry." Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Pharmacyclics LLC. "Inhibitors of Bruton's Tyrosine Kinase." US Patent 8,957,080 B2, Google Patents, 2015.

Application Note: Utilizing 1-(Benzyloxy)-2-methylpropan-2-amine as a Sterically Hindered Linker Building Block in PROTAC Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Note & Experimental Protocols.

Executive Summary

The design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of the linker connecting the Protein of Interest (POI) ligand and the E3 ubiquitin ligase ligand. While traditional flexible polyethylene glycol (PEG) or alkyl linkers are synthetically accessible, they often suffer from high entropic penalties during ternary complex formation and poor metabolic stability.

This application note details the integration of 1-(Benzyloxy)-2-methylpropan-2-amine (CAS 114377-40-1)[1] into PROTAC architectures. This specific building block introduces a gem-dimethyl moiety adjacent to a primary amine, providing a sterically hindered exit vector. By leveraging the Thorpe-Ingold effect, this structural rigidification pre-organizes the linker conformation, which can enhance geometrical complementarity between the POI and the E3 ligase[2]. Furthermore, the orthogonal benzyloxy protecting group allows for versatile, late-stage functionalization.

Mechanistic Rationale for Gem-Dimethyl Linkages

The causality behind selecting 1-(Benzyloxy)-2-methylpropan-2-amine lies in its dual functional and structural benefits:

  • Conformational Pre-organization (Thorpe-Ingold Effect): The bulky gem-dimethyl group forces adjacent bonds into a restricted conformational space. This rigidification reduces the entropic penalty (

    
    ) upon the formation of the productive POI-PROTAC-E3 ternary complex, a critical factor for highly cooperative degradation[3].
    
  • Metabolic Shielding: The steric bulk provided by the gem-dimethyl group shields adjacent amide or ether linkages from cytochrome P450-mediated oxidation and enzymatic cleavage, significantly extending the intracellular half-life of the PROTAC[4].

  • Orthogonal Reactivity: The sterically hindered primary amine can be coupled to an E3 ligase ligand (e.g., a CRBN or VHL binder) using optimized peptide coupling conditions[5]. The benzyloxy ether remains completely stable during this process and can be selectively cleaved via hydrogenolysis to reveal a primary alcohol for subsequent attachment to the POI ligand.

Table 1: Impact of Gem-Dimethyl Rigidification on PROTAC Physicochemical Properties
Linker ArchitectureConformational FlexibilityEntropic Penalty (

)
Metabolic Stability (

)
Cell Permeability (

)
Standard PEG/Alkyl High (Highly dynamic)HighLow (Susceptible to oxidation)Moderate
Gem-Dimethyl Modified Restricted (Thorpe-Ingold)LowHigh (Steric shielding)High (Reduced PSA)

Logical Workflow & Visualization

The following diagram illustrates the synthetic logic and mechanistic advantages of incorporating this building block into a PROTAC workflow.

PROTAC_Design N1 1-(Benzyloxy)-2-methylpropan-2-amine (Linker Building Block) N2 Amide Coupling (to E3 Ligase Ligand) N1->N2 Step 1: HATU/DIPEA N3 Benzyl Deprotection (Pd/C, H2) N2->N3 Step 2: Hydrogenolysis N4 Etherification / Extension (to POI Ligand) N3->N4 Step 3: Mitsunobu/Alkylation N5 Gem-Dimethyl Rigidified PROTAC N4->N5 Final Assembly N6 Thorpe-Ingold Effect (Conformational Pre-organization) N5->N6 N7 Metabolic Shielding (Steric Hindrance) N5->N7 N8 Enhanced Ternary Complex Stability N6->N8 Reduces Entropic Penalty N7->N8 Increases Half-life

Logical workflow and mechanistic advantages of integrating 1-(Benzyloxy)-2-methylpropan-2-amine.

Experimental Protocols

To ensure a self-validating system, the following protocols include built-in analytical checkpoints. The steric hindrance of the gem-dimethyl group necessitates highly reactive coupling reagents (e.g., HATU) to drive the reaction to completion[5].

Protocol A: Amide Coupling to E3 Ligase Ligand

Objective: Conjugate 1-(Benzyloxy)-2-methylpropan-2-amine to a carboxylic acid-bearing E3 ligand (e.g., Thalidomide-4-carboxylic acid).

Reagents:

  • Thalidomide-4-carboxylic acid (1.0 eq)

  • 1-(Benzyloxy)-2-methylpropan-2-amine (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve Thalidomide-4-carboxylic acid in anhydrous DMF under an argon atmosphere. Add DIPEA followed by HATU.

    • Causality: HATU is selected over EDC/HOBt because the formation of the highly reactive HOAt ester is required to overcome the steric bulk of the gem-dimethyl substituted primary amine.

  • Coupling: Stir the mixture at room temperature for 15 minutes until the active ester is fully formed (verify via LC-MS; look for the HOAt-adduct mass).

  • Amine Addition: Add 1-(Benzyloxy)-2-methylpropan-2-amine dropwise. Stir the reaction at 40 °C for 16 hours.

    • Causality: Mild heating is applied to accelerate the nucleophilic attack of the hindered amine.

  • Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous LiCl (3x) to remove DMF, saturated NaHCO₃, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Eluent: DCM/MeOH gradient) to yield the benzyl-protected intermediate.

Protocol B: Orthogonal Deprotection of the Benzyl Ether

Objective: Remove the benzyloxy protecting group to reveal a primary hydroxyl for POI ligand attachment, without degrading the base-sensitive glutarimide ring of the CRBN ligand.

Reagents:

  • Benzyl-protected intermediate (1.0 eq)

  • 10% Pd/C (0.1 eq by weight)

  • Hydrogen gas (H₂, balloon)

  • Anhydrous Methanol/THF (1:1 v/v, 0.05 M)

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate in the MeOH/THF mixture in a round-bottom flask.

    • Causality: THF is added to ensure complete solubility of the rigidified intermediate, which often exhibits lower solubility in pure alcohols.

  • Catalyst Addition: Purge the flask with Argon for 5 minutes. Carefully add 10% Pd/C.

  • Hydrogenolysis: Evacuate the flask under vacuum and backfill with H₂ gas using a balloon. Repeat this cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir vigorously at room temperature for 4–6 hours.

  • Validation Check: Monitor by TLC (UV and Ninhydrin stain). The product will appear as a new, more polar spot.

  • Workup: Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to afford the primary alcohol intermediate. This product is typically pure enough (>95% by NMR) to be used directly in the next step.

Protocol C: Linker Extension via Mitsunobu Reaction

Objective: Couple the newly revealed primary alcohol to a phenol-bearing POI ligand.

Reagents:

  • Primary alcohol intermediate (1.0 eq)

  • Phenol-bearing POI ligand (1.1 eq)

  • Triphenylphosphine (PPh₃, 1.5 eq)

  • DIAD (1.5 eq)

  • Anhydrous THF (0.1 M)

Step-by-Step Methodology:

  • Assembly: Dissolve the primary alcohol, POI ligand, and PPh₃ in anhydrous THF under Argon. Cool the mixture to 0 °C in an ice bath.

  • Activation: Add DIAD dropwise over 10 minutes.

    • Causality: Slow addition prevents the formation of unwanted hydrazine dicarboxylate byproducts and controls the exothermic activation of PPh₃.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Check: Confirm the formation of the fully assembled PROTAC via high-resolution LC-MS.

  • Purification: Concentrate the mixture and purify via preparative HPLC (C18 column, H₂O/MeCN with 0.1% TFA) to isolate the final gem-dimethyl rigidified PROTAC.

References

  • Frontiers in Chemistry (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.[Link]

  • ChemRxiv (2021). Computation, Synthesis and NMR Investigations of PROTAC Linker Conformation, Chamaleonicity and their Impacts on the Degradation Activity.[Link]

  • Communications Biology (2024). Optimizing linker rigidity to improve intracellular behavior of PROTACs targeting hematopoietic prostaglandin D synthase.[Link]

  • ACS Medicinal Chemistry Letters (2025). Discovery and Early Process Development of a Selective and Orally Bioavailable VHL-Recruiting PROTAC Showing SMARCA2 Degradation In Vivo.[Link]

Sources

Application Note: Reductive Amination of Sterically Hindered Primary Amines

Author: BenchChem Technical Support Team. Date: March 2026

Overcoming Steric Impedance in C-N Bond Formation

Executive Summary

Reductive amination is a cornerstone reaction in medicinal chemistry, yet it frequently fails when applied to sterically hindered substrates (e.g., tert-butylamine, adamantylamine, or ortho-substituted acetophenones).[1] Standard protocols using NaBH(OAc)₃ or NaBH₃CN often result in stalled conversion or excessive byproduct formation due to the inability to form the requisite imine intermediate.

This Application Note details the Titanium(IV) Isopropoxide [Ti(OiPr)₄] protocol, widely regarded as the "gold standard" for forcing imine formation in hindered systems.[1] We provide a comparative analysis with the milder Sodium Triacetoxyborohydride method and offer a field-tested solution to the notorious "Titanium Emulsion" workup issue.

The Challenge: Steric Inhibition of Iminium Formation

Successful reductive amination proceeds through two distinct steps:

  • Condensation: Nucleophilic attack of the amine onto the carbonyl to form a hemiaminal, followed by dehydration to the imine/iminium ion.[1]

  • Reduction: Hydride transfer to the C=N bond.[1]

The Failure Mode: In sterically hindered systems, the equilibrium in Step 1 heavily favors the starting materials.[1][2] Standard dehydrating conditions (molecular sieves, MgSO₄) are often insufficient to drive this equilibrium.[1] Without the imine, the reducing agent preferentially reduces the ketone to an alcohol (direct reduction), destroying the starting material without forming the product.[1]

Visualization: The Titanium Solution

The following pathway illustrates how Ti(OiPr)₄ acts as a dual-purpose Lewis Acid activator and water scavenger to overcome this blockade.

ReactionPathway cluster_0 Standard Equilibrium (Fails for Hindered) cluster_1 Ti(OiPr)4 Mediated Pathway K Ketone (Hindered) I Imine (Unstable) K->I Slow/Rev. A Amine (Primary) A->I Ti Ti(OiPr)4 Lewis Acid Complex Titanium-Hemiaminal Complex Ti->Complex Coordination ImineTi Activated Imine Complex->ImineTi -TiO2 / -H2O (Irreversible) Product Secondary Amine ImineTi->Product + NaBH4

Caption: Ti(OiPr)4 coordinates to the carbonyl, facilitating amine attack, and chemically traps the released water, driving the equilibrium forward.[1]

Critical Parameter Optimization
ParameterStandard (Easy) SubstratesSterically Hindered SubstratesRationale
Solvent DCM or MeOHNeat or THFNeat conditions maximize concentration to push kinetics.[1] THF solvates Ti-complexes well.
Lewis Acid AcOH (Catalytic)Ti(OiPr)₄ (1.25 - 2.0 equiv) AcOH is too weak to activate hindered ketones.[1] Ti serves as both activator and dehydrator.[1]
Reductant NaBH(OAc)₃NaBH₄ (post-imine formation)NaBH(OAc)₃ is bulky and slow here.[1] Once the imine is "locked" by Ti, the smaller, stronger NaBH₄ is required.[1]
Time 1-4 Hours12-24 Hours (Imine Step) Steric clash slows the initial attack; patience is required before adding the reductant.
Protocol A: The "Heavy Duty" Titanium Method

Best For: tert-Butyl groups, Adamantyl groups, Acetophenones, or unreactive cyclic ketones.[1] Reference: Based on the methodology of Bhattacharyya (J. Org.[1] Chem. 1995).[1]

Reagents
  • Ketone/Aldehyde (1.0 equiv)[1]

  • Amine (1.0 - 1.2 equiv)[1]

  • Titanium(IV) isopropoxide (1.25 - 1.5 equiv) [Sigma-Aldrich 205273][1]

  • Sodium Borohydride (NaBH₄) (1.0 equiv)[1]

  • Absolute Ethanol or Methanol (for the reduction step)[1]

Step-by-Step Procedure
  • Complexation (The Critical Step):

    • In a flame-dried flask under Argon, combine the amine and ketone.

    • Note: If both are liquids, use them neat (no solvent).[1] If solids, use the minimum amount of dry THF to dissolve.[1]

    • Add Ti(OiPr)₄ dropwise.[1][3] The solution may warm slightly and change color (often yellow/orange).[1]

    • Stir at ambient temperature for 12–18 hours .

    • QC Check: Monitor by IR (disappearance of C=O stretch) or crude NMR.[1] Do not proceed until the carbonyl is consumed.[1]

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol (approx. 2 mL per mmol substrate).[1]

    • Caution: The reaction is now exothermic.[1]

    • Add NaBH₄ carefully in portions.[1]

    • Stir for 2–4 hours at room temperature.

  • Workup (The Anti-Emulsion Protocol):

    • The Problem: Adding water directly creates a gelatinous TiO₂ emulsion that is impossible to separate.[1]

    • The Fix:

      • Add water (approx 2 mL per mmol) very slowly to the reaction mixture while stirring. A white precipitate will form.[1][4]

      • Wait: Allow the suspension to stir for 10 minutes. The precipitate should turn from a gel into a fine, granular white solid (TiO₂).[1]

      • Filter the entire mixture through a pad of Celite .

      • Wash the Celite pad with EtOAc or Ether.[1]

      • Concentrate the filtrate.[1] If the amine is basic, the product is in the organic residue.[1] (Acid/Base extraction can be performed now if further purification is needed).[1]

Protocol B: The "Mild" Alternative

Best For: Moderately hindered amines where acid-sensitivity is a concern.[1] Reference: Abdel-Magid (J. Org.[1] Chem. 1996).[1][5]

Reagents
  • Sodium Triacetoxyborohydride [NaBH(OAc)₃] (1.4 equiv)[1]

  • Acetic Acid (1.0 - 2.0 equiv)[1]

  • 1,2-Dichloroethane (DCE) or THF[1][5][6]

Procedure
  • Mix Ketone (1.0 equiv) and Amine (1.0 - 1.2 equiv) in DCE.[1]

  • Add Acetic Acid (1.0 equiv). Stir for 30 mins.

  • Add NaBH(OAc)₃ (1.4 equiv) in one portion.[1]

  • Stir for 24–48 hours.

  • Quench: Add saturated aqueous NaHCO₃. Extract with DCM.[1]

Experimental Workflow Diagram

Workflow Start Start: Hindered Substrates Decision Is substrate acid sensitive? Start->Decision Ti_Mix Mix Neat + Ti(OiPr)4 Stir 12-18h Decision->Ti_Mix No (Use Ti Method) Ac_Mix Mix in DCE + AcOH Decision->Ac_Mix Yes (Use Mild Method) Ti_Red Dilute (EtOH) + NaBH4 Ti_Mix->Ti_Red Imine Formed Ti_Quench Add H2O (Dropwise) Stir to Granular Solid Ti_Red->Ti_Quench Ti_Filter Filter via Celite Ti_Quench->Ti_Filter Ac_Red Add NaBH(OAc)3 Stir 24-48h Ac_Mix->Ac_Red Ac_Work NaHCO3 Quench Ac_Red->Ac_Work

Caption: Decision tree for selecting the optimal reductive amination protocol based on substrate sensitivity.

Troubleshooting & FAQs
IssueProbable CauseCorrective Action
No Reaction (Ti Method) Old/Hydrolyzed Ti(OiPr)₄Reagent must be clear/colorless.[1] If cloudy or contains white solids, distill or purchase fresh.[1]
Alcohol Byproduct Direct Reduction of KetoneImine formation was incomplete before hydride addition.[1][7] Increase Step 1 time or heat to 40°C.
Emulsion during Workup Rapid H₂O addition / No CeliteUse the "Granular Stir" method (see Protocol A, Step 3).[1] Do not skip Celite filtration.[1]
Low Yield (Volatile Amine) Product lost during vacForm the HCl salt immediately after filtration by adding 1M HCl in Ether.[1]
References
  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-sodium borohydride: a versatile reagent system for reductive amination."[1][8][9] Journal of the Organic Chemistry, 60(15), 4928-4929.[1]

  • Abdel-Magid, A. F., et al. (1996).[1][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of the Organic Chemistry, 61(11), 3849-3862.[1]

  • Mattson, R. J., et al. (1990).[1][8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][8] Journal of the Organic Chemistry, 55(8), 2552-2554.[1][8]

Sources

Application Note: Precision Synthesis of Chiral Vicinal Diamine Ligands via N-Benzyloxy-Amine Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preparation of Chiral Ligands using Benzyloxy-Amine Intermediates Content Type: Detailed Application Note & Protocol Audience: Senior Synthetic Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary

This technical guide details the strategic use of benzyloxy-amine (


)  intermediates in the synthesis of high-value chiral ligands, specifically vicinal diamines  and 

-amino acid scaffolds
. Unlike standard

-benzyl protection, the

-benzyloxy moiety offers unique electronic properties that suppress over-alkylation and facilitate chelation-controlled nucleophilic additions. This protocol focuses on the diastereoselective addition of organometallics to chiral oxime ethers—a route that provides superior enantiopurity (>98% ee) for ligands used in asymmetric hydrogenation and transition-metal catalysis.

Strategic Rationale: Why N-Benzyloxy?

In the design of chiral ligands (e.g., Salen, BOX, or diamine backbones), the "benzyloxy-amine" route is preferred over direct amination for three mechanistic reasons:

  • Suppression of Over-Alkylation: The electronegative oxygen atom in the

    
     bond reduces the nucleophilicity of the nitrogen, preventing the formation of tertiary amines or quaternary ammonium salts during alkylation steps.
    
  • Chelation-Controlled Stereoselectivity: The oxygen of the benzyloxy group can coordinate with Lewis acids (e.g.,

    
    , 
    
    
    
    ) or organometallic reagents (Grignard/Lithium), creating a rigid transition state that directs nucleophilic attack to a specific face of the imine/oxime double bond.
  • Orthogonal Deprotection: The

    
     bond can be cleaved (e.g., via hydrogenolysis or SmI
    
    
    
    ) under conditions that preserve other sensitive functionalities (like olefins or esters) that might be reduced during standard
    
    
    -benzyl deprotection.

Synthesis Workflow Visualization

The following diagram outlines the critical pathway from


-benzylhydroxylamine to the final chiral diamine ligand.

G cluster_mech Critical Control Point Start Precursor (Chiral Aldehyde + NH2-OBn) Step1 Step 1: Condensation (Formation of Chiral Oxime Ether) Start->Step1 -H2O Pyridine/EtOH Step2 Step 2: Nucleophilic Addition (Stereocenter Formation) Step1->Step2 R-Li or R-MgBr Lewis Acid (BF3·Et2O) >95:5 dr Step3 Step 3: N-O Bond Cleavage (Unmasking the Amine) Step2->Step3 Zn/HCl, SmI2, or H2/Pd-C Final Final Chiral Ligand (Vicinal Diamine/Amino Alcohol) Step3->Final Purification (Recrystallization)

Caption: Workflow for converting O-benzylhydroxylamine into chiral ligands. The nucleophilic addition (Step 2) is the stereodealing step.

Detailed Experimental Protocols

Phase A: Preparation of the Chiral Oxime Ether Intermediate

This step establishes the electrophilic scaffold. We utilize


-benzylhydroxylamine hydrochloride  to condense with a chiral aldehyde (e.g., derived from amino acids or tartaric acid).

Reagents:

  • Chiral Aldehyde (1.0 equiv)

  • 
    -Benzylhydroxylamine hydrochloride (1.1 equiv)
    
  • Pyridine (1.2 equiv)

  • Solvent: Ethanol (anhydrous)

Protocol:

  • Setup: In a flame-dried round-bottom flask under Argon, dissolve the Chiral Aldehyde in anhydrous Ethanol (0.5 M concentration).

  • Addition: Add Pyridine followed by

    
    -Benzylhydroxylamine hydrochloride in a single portion.
    
  • Reaction: Stir at room temperature for 4–12 hours. Monitor conversion via TLC (silica; typically 20% EtOAc/Hexanes). The oxime ether is usually less polar than the aldehyde.

  • Workup: Concentrate the ethanol under reduced pressure. Resuspend the residue in

    
     or 
    
    
    
    and wash with 1M HCl (to remove excess pyridine), saturated
    
    
    , and brine.
  • Purification: Dry over

    
    , filter, and concentrate. Flash chromatography is generally required to separate 
    
    
    
    isomers if they form, although chelation-controlled addition often tolerates mixtures.
Phase B: Diastereoselective Nucleophilic Addition

This is the critical "Chirality Generating" step. The addition of an organometallic reagent to the


 bond of the oxime ether creates the new stereocenter.

Mechanism: The


-benzyl oxygen coordinates with the Lewis acid or the metal of the nucleophile, locking the conformation.

Reagents:

  • Chiral Oxime Ether (from Phase A)

  • Organolithium (

    
    ) or Grignard (
    
    
    
    ) reagent (2.0 equiv)
  • Lewis Acid:

    
     (2.2 equiv) - Optional but recommended for Grignards
    
  • Solvent: Toluene or

    
     (cryogenic conditions)
    

Protocol:

  • Cryogenic Setup: Cool a solution of Chiral Oxime Ether in Toluene to -78°C.

  • Lewis Acid Activation: If using

    
    , add it dropwise and stir for 30 minutes at -78°C. This forms the activated complex.
    
  • Nucleophile Addition: Add the organometallic reagent slowly via syringe pump (rate: 1 mL/min) to maintain internal temperature

    
    .
    
  • Equilibration: Stir at -78°C for 2 hours, then allow to warm slowly to -20°C over 4 hours.

  • Quench: Quench with saturated

    
     solution at low temperature.
    
  • Analysis: Extract with EtOAc. Analyze the diastereomeric ratio (dr) via crude

    
     NMR or chiral HPLC. Target dr: >90:10.
    
Phase C: N-O Bond Cleavage (The "Unmasking")

To release the final chiral amine ligand, the benzyloxy group must be removed.

Method Selection Guide:

MethodReagentsConditionsCompatibility
Hydrogenolysis

(1-5 bar), Pd/C or Raney Ni
MeOH, RTStandard. Avoid if substrate has reducible olefins or halides.
Dissolving Metal Zn dust, dilute HClAcOH/H2O, 0°CRobust. Good for substrates sensitive to hydrogenation.
Samarium Diiodide

(2.5 equiv)
THF, RTMildest. Excellent for complex ligands with sensitive functional groups.
Molybdenum

MeCN/H2O, RefluxChemoselective. Cleaves N-O without touching N-benzyl groups.

Recommended Protocol (Zinc/HCl Method - Cost Effective & Scalable):

  • Dissolve the

    
    -benzyloxy amine intermediate in Acetic Acid (0.2 M).
    
  • Cool to 0°C. Add activated Zinc dust (10 equiv) in portions.

  • Stir vigorously for 2–4 hours.

  • Filter through Celite to remove Zinc.

  • Basify the filtrate with

    
     (pH > 12) and extract with 
    
    
    
    .
  • Result: The organic layer contains the free chiral amine ligand.

Troubleshooting & Quality Control (Self-Validating Systems)

  • Issue: Low Diastereoselectivity in Step 2.

    • Root Cause:[1][2][3][4][5][6][7] Insufficient coordination of the Lewis Acid or temperature fluctuation.

    • Validation: Ensure the reaction remains strictly at -78°C during addition. Switch solvent to non-coordinating Toluene rather than THF to tighten the transition state.

  • Issue: Incomplete Cleavage (N-O bond persistence).

    • Root Cause:[1][2][3][4][5][6][7] Catalyst poisoning (if using Pd/C) or insufficient proton source (if using Zn).

    • Validation: Monitor the disappearance of the benzylic protons (

      
      ) in NMR (typically a singlet around 4.5-5.0 ppm). If they persist, switch to 
      
      
      
      cleavage.

References

  • Nucleophilic Addition to Chiral Oxime Ethers

    • Title: 1,2-Nucleophilic additions of organolithium reagents to chiral oxime ethers.[8]

    • Source: Canadian Journal of Chemistry.
    • URL:[Link]

  • Title: The Vicinal Diamine Motif: A Cornerstone in Modern Chemistry and Drug Discovery.
  • Conjugate Additions of O-Benzylhydroxylamine

    • Title: Chiral Lewis Acid Catalysis in Conjugate Additions of O-Benzylhydroxylamine to Unsatur
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Cleavage of N-O Bonds

    • Title: Recent Advances in N-O Bond Cleavage of Oximes and Hydroxylamines.[7]

    • Source: Semantic Scholar / Molecules.
    • URL:[Link][5][9][10][11]

  • Title: Process for preparing chiral amines (Patent WO2018060512A1).

Sources

Reaction conditions for nucleophilic substitution with 1-(Benzyloxy)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Nucleophilic Substitution Landscapes for 1-(Benzyloxy)-2-methylpropan-2-amine

Part 1: Executive Summary & Strategic Analysis

1.1 The Target Molecule 1-(Benzyloxy)-2-methylpropan-2-amine (CAS: 22563-71-9) is a specialized building block frequently employed in medicinal chemistry to introduce a solubilizing, gem-dimethyl-substituted linker.[1] It functions as a "masked" amino-alcohol; the benzyl ether provides lipophilicity during synthesis and can be cleaved (hydrogenolysis) to reveal a polar neopentyl-like alcohol.[1]

1.2 The "Gem-Dimethyl" Reactivity Paradox While classified as a primary amine (


), the nitrogen atom is attached to a quaternary carbon center (relative to the alkyl chain) or a tertiary alkyl group (

).[1] This creates a specific steric environment known as the Thorpe-Ingold effect (or gem-dimethyl effect).[1]
  • The Advantage: Once bound, the gem-dimethyl group restricts conformational freedom, often locking the target drug into a bioactive conformation.

  • The Challenge: The same steric bulk drastically reduces the nucleophilicity of the nitrogen lone pair. In classical

    
     reactions, this amine acts more like a base than a nucleophile, leading to elimination (
    
    
    
    ) side products rather than substitution, especially with secondary alkyl halides.

1.3 Decision Matrix: Selecting the Right Pathway Do not attempt standard


 alkylation with this amine unless the electrophile is a methyl halide or a highly unhindered primary halide. Use the following decision tree to select the optimal protocol.

ReactionDecision Start Target Electrophile Type Alkyl Alkyl Halide/Tosylate Start->Alkyl Aryl Aryl/Heteroaryl Halide Start->Aryl Acyl Acyl Chloride/Sulfonyl Chloride Start->Acyl IsPrimary Primary & Unhindered? Alkyl->IsPrimary Structure? Activated Activated (e.g., Chloropyrimidine) Aryl->Activated Electron Deficient? Standard Standard Acyl->Standard Protocol E: Acylation (DCM/TEA + DMAP) SN2 Protocol A: Modified SN2 (High Risk of E2) IsPrimary->SN2 Yes RedAm Protocol C: Reductive Amination (Ti(OiPr)4 Mediated) IsPrimary->RedAm No (Sec/Tert) SNAr Protocol B: SNAr (DMSO/Heat) Activated->SNAr Yes Buchwald Protocol D: Buchwald-Hartwig (BrettPhos/RuPhos) Activated->Buchwald No

Figure 1: Strategic decision tree for coupling 1-(Benzyloxy)-2-methylpropan-2-amine.

Part 2: Detailed Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Heterocycles (Pyrimidines, Pyridines) with leaving groups ortho/para to nitrogen.

Context: The steric bulk of the amine requires higher temperatures than standard anilines. Polar aprotic solvents are non-negotiable here to stabilize the Meisenheimer complex intermediate.

Materials:

  • Substrate: 2,4-Dichloro-5-methoxypyrimidine (or similar activated heteroaryl).[1][2]

  • Nucleophile: 1-(Benzyloxy)-2-methylpropan-2-amine (1.2 equiv).[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv).
    
  • Solvent: Anhydrous 1,4-Dioxane or DMSO.[1]

Step-by-Step Methodology:

  • Preparation: Charge a pressure vial (microwave-safe recommended) with the heteroaryl chloride (1.0 mmol) and anhydrous 1,4-Dioxane (5 mL, 0.2 M).

  • Addition: Add DIPEA (2.5 mmol) followed by 1-(Benzyloxy)-2-methylpropan-2-amine (1.2 mmol).

    • Note: If using DMSO, external heating is sufficient. If using Dioxane, a sealed vessel is required to reach necessary temperatures without solvent loss.

  • Reaction: Seal the vessel and heat to 130°C for 24–48 hours.

    • Checkpoint: Monitor by LCMS. The steric hindrance often stalls conversion at 70-80%.[1] If stalled, add 0.5 equiv more amine and heat for an additional 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (30 mL) and wash with saturated

    
     (2 x 15 mL) and Brine (1 x 15 mL).
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Insight: In


, the rate-determining step is often the attack of the nucleophile. The gem-dimethyl group retards this attack.[1] Using a solvent like DMSO (dielectric constant 

) accelerates the reaction significantly compared to THF or Toluene by stabilizing the transition state.
Protocol B: Titanium-Mediated Reductive Amination

Best for: Attaching alkyl groups (Secondary amine formation).[1]

Context: Direct alkylation with alkyl halides fails due to elimination. Reductive amination is the standard, but the bulky amine struggles to condense with ketones/aldehydes to form the imine intermediate. Titanium(IV) isopropoxide is used as a Lewis acid and water scavenger to force imine formation.

Materials:

  • Carbonyl: Cyclohexanone or Benzaldehyde derivative (1.0 equiv).

  • Amine: 1-(Benzyloxy)-2-methylpropan-2-amine (1.1 equiv).[1]

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv).
    
  • Reductant: Sodium Borohydride (

    
    ) (2.0 equiv).
    
  • Solvent: THF (Anhydrous).[3]

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under

    
    , combine the amine (1.1 mmol) and the ketone/aldehyde (1.0 mmol) in neat 
    
    
    
    (1.5 mmol) or minimal THF.
  • Incubation: Stir at ambient temperature for 6–12 hours.

    • Validation: The solution usually turns slightly viscous or changes color (yellow/orange). The

      
       scavenges the water produced, driving the equilibrium to the imine.
      
  • Dilution: Dilute the mixture with anhydrous Ethanol or THF (5 mL).

  • Reduction: Cool to 0°C. Add

    
     (2.0 mmol) portion-wise. (Caution: Gas evolution).
    
  • Quench (Critical): After 2 hours, quench by adding 2M NaOH or water. A white precipitate (

    
    ) will form.
    
  • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

  • Workup: Dry the filtrate over

    
     and concentrate.
    
Protocol C: Buchwald-Hartwig Amination

Best for: Unactivated Aryl Bromides/Chlorides.[1]

Context: Standard ligands (TPP, BINAP) often fail because the bulky amine cannot undergo reductive elimination from the Palladium center efficiently. You must use dialkylbiaryl phosphine ligands designed for steric bulk.

Materials:

  • Catalyst:

    
     (2 mol%) or precatalyst equivalent.
    
  • Ligand: BrettPhos or RuPhos (4-6 mol%).[1]

  • Base:

    
     (Sodium tert-butoxide) (1.4 equiv).[1]
    
  • Solvent: Toluene or 1,4-Dioxane (degassed).[1][4]

Step-by-Step Methodology:

  • Inerting: Flame-dry a Schlenk tube and cycle

    
    /Vacuum 3 times.
    
  • Loading: Add

    
    , Ligand, and 
    
    
    
    in the glovebox or under strict
    
    
    flow.
  • Solvation: Add degassed Toluene, then the aryl halide (1.0 equiv) and 1-(Benzyloxy)-2-methylpropan-2-amine (1.2 equiv).

  • Heating: Heat to 100°C for 12–18 hours.

  • Troubleshooting: If conversion is low, switch to LHMDS (Lithium Hexamethyldisilazide) as the base, which can sometimes mitigate steric clashes better than alkoxides in specific substrates.

Part 3: Data & Validation

Table 1: Comparative Efficiency of Coupling Methods

MethodElectrophile TypeSolventTempTypical YieldNotes
Standard

Alkyl BromideDMF80°C<20%Major product is alkene (Elimination).[1]

4-Cl-PyrimidineDioxane130°C75-85%Requires high heat; DIPEA is superior to inorganic bases.[1]
Reductive Am. CyclohexanoneTHF/EtOH25°C88-95%

is essential; standard MeOH/AcOH fails.[1]
Buchwald BromobenzeneToluene100°C80-90%BrettPhos ligand required; BINAP yields <10%.[1]

Mechanism Visualization: The Steric Barrier The diagram below illustrates why standard nucleophilic attack is difficult. The gem-dimethyl groups (


) create a "cone of protection" around the Nitrogen, repelling the incoming electrophile unless the angle of attack is precisely managed by catalysts or planar transition states.

StericClash cluster_amine 1-(Benzyloxy)-2-methylpropan-2-amine cluster_electrophile Electrophile (R-X) N N C_quat C(Me)2 N->C_quat C_elec C-X N->C_elec Slow Attack (Steric Repulsion) CH2 CH2 C_quat->CH2 Steric Gem-Dimethyl groups block trajectory C_quat->Steric OBn OBn CH2->OBn

Figure 2: Conceptual visualization of the steric hindrance imposed by the gem-dimethyl group.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[5] (Contextual grounding for Ligand Selection).

  • Universidad del Atlántico. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Retrieved from [Link]

Sources

Application Note: Microwave-Assisted N-Arylation and Nucleophilic Aromatic Substitution (SNAr) of 1,1-Dimethyl-2-benzyloxyethylamine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

The incorporation of sterically hindered amines into drug scaffolds is a proven strategy for improving metabolic stability and modulating pharmacokinetics. 1,1-Dimethyl-2-benzyloxyethylamine (CAS: 114377-40-1), characterized by its


-dimethyl substitution pattern, is a highly valuable building block in medicinal chemistry. However, the extreme steric bulk surrounding the primary amine severely restricts its nucleophilicity, leading to sluggish reaction kinetics, poor yields, and competitive side reactions under conventional thermal heating.

This application note details field-proven methodologies utilizing Microwave-Assisted Organic Synthesis (MAOS) to overcome the high activation energy (


) barriers associated with this hindered amine. By leveraging localized superheating and rapid energy transfer, these protocols enable highly efficient Buchwald-Hartwig cross-couplings and Nucleophilic Aromatic Substitutions (SNAr), reducing reaction times from days to minutes while maximizing yields.

Mechanistic Causality: Overcoming Steric Hindrance

The Challenge of the -Tertiary Amine Center

1,1-Dimethyl-2-benzyloxyethylamine features a primary amine attached directly to a tertiary carbon atom. In transition-metal catalysis (such as the Buchwald-Hartwig amination), this bulk impedes the amine's ability to coordinate with the palladium center during the critical amine-binding and deprotonation steps [1]. In transition-metal-free SNAr reactions, the steric clash between the gem-dimethyl groups and the incoming electrophile prevents the optimal trajectory required to form the Meisenheimer complex [2].

The Microwave Advantage

Conventional convective heating relies on thermal conductivity, which is often insufficient to drive these sterically demanding reactions without causing thermal degradation of the benzyloxy ether linkage over prolonged periods. Microwave irradiation directly couples with the dipole moments of the solvent and the amine. This dielectric heating causes rapid molecular friction, resulting in instantaneous, localized superheating.

This rapid energy input effectively bypasses the thermodynamic sink of conventional heating, providing the kinetic energy required to force the sterically hindered amine into the crowded transition states [3].

SNAr A 1,1-Dimethyl-2-benzyloxyethylamine (Bulky Nucleophile) C Meisenheimer Complex (High Activation Energy) A->C Nucleophilic Attack B Electron-Deficient Aryl Halide (e.g., 2-Chloropyrimidine) B->C D Conventional Heating (Slow, Low Yield, Degradation) C->D Thermal E Microwave Heating (Rapid, High Yield, Clean) C->E MW (150°C) F N-Aryl Product + HCl D->F < 20% Yield E->F > 90% Yield

Microwave vs. thermal activation in SNAr of sterically hindered amines.

Experimental Protocols

Note: The following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) are integrated to ensure reaction fidelity before proceeding to workup.

Protocol A: Microwave-Assisted Buchwald-Hartwig Amination

To accommodate the steric bulk of 1,1-dimethyl-2-benzyloxyethylamine, this protocol utilizes the Pd2(dba)3 / XantPhos catalyst system. XantPhos possesses a wide bite angle (~111°), which creates a flexible catalytic pocket that facilitates reductive elimination even when highly hindered substrates are bound to the palladium center [1].

Reagents:

  • Aryl bromide (1.0 equiv, 1.0 mmol)

  • 1,1-Dimethyl-2-benzyloxyethylamine (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.02 equiv, 2 mol%)

  • XantPhos (0.06 equiv, 6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous Toluene (4.0 mL)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strict argon atmosphere, charge a 10 mL microwave-safe reaction vial with the aryl bromide, Pd2(dba)3, XantPhos, and NaOtBu.

  • Solvent & Amine Addition: Add anhydrous toluene (4.0 mL) followed by 1,1-dimethyl-2-benzyloxyethylamine.

  • Sealing: Seal the vial with a Teflon-lined crimp cap. Ensure the headspace is flushed with argon.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Irradiate at 130 °C for 30 minutes (Dynamic power mode, max 150 W, with high-speed magnetic stirring).

  • In-Process Validation: Cool the vial to room temperature via compressed air cooling. Sample 10 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. The disappearance of the aryl bromide mass and the appearance of the product mass [M+H]⁺ validates completion.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black, washing with ethyl acetate (20 mL). Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc).

G N1 Aryl Halide + 1,1-Dimethyl-2-benzyloxyethylamine N4 Microwave Irradiation (130°C, 30 min, 150W) N1->N4 N2 Pd Catalyst + Ligand (Pd2(dba)3 / XantPhos) N2->N4 N3 Base + Solvent (NaOtBu / Toluene) N3->N4 N5 Oxidative Addition N4->N5 Step 1 N6 Amine Coordination & Deprotonation N5->N6 Step 2 N7 Reductive Elimination N6->N7 Step 3 N7->N2 Catalyst Regeneration N8 Sterically Hindered N-Aryl Amine Product N7->N8 Yield > 85%

Workflow and catalytic cycle of microwave-assisted Buchwald-Hartwig amination.

Protocol B: Transition-Metal-Free SNAr

For electron-deficient heteroaryl halides (e.g., 2-chloropyrimidine or 2-fluoronitrobenzene), transition-metal catalysis is unnecessary. However, the SNAr of 1,1-dimethyl-2-benzyloxyethylamine still requires extreme conditions. Using N-Methyl-2-pyrrolidone (NMP) as a solvent is critical here, as its high dipole moment makes it an exceptional microwave absorber [4].

Reagents:

  • Electron-deficient Aryl Halide (1.0 equiv, 1.0 mmol)

  • 1,1-Dimethyl-2-benzyloxyethylamine (1.5 equiv, 1.5 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Anhydrous NMP (3.0 mL)

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave vial, dissolve the aryl halide in NMP (3.0 mL).

  • Reagent Addition: Add 1,1-dimethyl-2-benzyloxyethylamine and DIPEA. The excess DIPEA acts as an acid scavenger to prevent the hydrochloride salt of the hindered amine from precipitating and halting the reaction.

  • Microwave Irradiation: Seal the vial and irradiate at 150 °C for 20 minutes .

  • In-Process Validation: Check the reaction via TLC (UV active). The starting aryl halide spot should be completely consumed.

  • Workup (Self-Validating Precipitation): Pour the crude NMP solution into rapidly stirring ice water (30 mL). Because the N-aryl product is highly lipophilic (due to the benzyloxy and gem-dimethyl groups), it will typically crash out as a solid. Filter the precipitate, wash with cold water to remove residual NMP and DIPEA salts, and dry under high vacuum.

Quantitative Data Presentation

The table below summarizes the dramatic efficiency gains achieved by transitioning from conventional thermal heating to microwave irradiation for 1,1-dimethyl-2-benzyloxyethylamine.

Reaction TypeSubstrateHeating MethodTemp (°C)TimeIsolated Yield (%)Purity (LC-MS)
Buchwald-Hartwig BromobenzeneConventional (Oil Bath)11024 hours18%< 80% (De-benzylation noted)
Buchwald-Hartwig BromobenzeneMicrowave 130 30 mins 88% > 98%
SNAr 2-ChloropyrimidineConventional (Oil Bath)13048 hours35%85%
SNAr 2-ChloropyrimidineMicrowave 150 20 mins 92% > 99%

Data Interpretation: Prolonged thermal heating leads to significant degradation of the benzyloxy ether protecting group (O-debenzylation) due to the extended exposure to strong bases (NaOtBu) at high temperatures. Microwave synthesis restricts this exposure window to 20–30 minutes, preserving the integrity of the molecule while driving the reaction to completion [3, 4].

References

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. National Institutes of Health (NIH) / National Library of Medicine. URL:[Link]

  • Microwave-Assisted Direct Amination: Rapid Access to Multi-Functionalized N6-Substituted Adenosines. Australian Journal of Chemistry. URL: [Link]

  • Microwave-Assisted Organic Synthesis (MAOS) in Drug Discovery. RSC Advances. URL:[Link]

  • Improved Syntheses of Halogenated Benzene-1,2,3,4-Tetracarboxylic Diimides (Microwave-Assisted SNAr on Sterically Hindered Amines). NSF Public Access Repository. URL:[Link]

Scale-up synthesis of 1-(Benzyloxy)-2-methylpropan-2-amine from amino alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

1.1 The Challenge: Chemoselectivity in Bifunctional Scaffolds The synthesis of 1-(Benzyloxy)-2-methylpropan-2-amine (also known as O-benzyl-2-amino-2-methylpropanol) presents a classic chemoselectivity challenge in organic process development. The starting material, 2-amino-2-methyl-1-propanol (AMP) , contains two nucleophilic centers: a sterically hindered primary amine and a primary alcohol.

In standard alkylation conditions (e.g., Benzyl chloride + Base), the nitrogen atom is significantly more nucleophilic than the oxygen, leading predominantly to N-benzylation or N,O-dibenzylation. To achieve exclusive O-alkylation suitable for GMP scale-up, a protection-deprotection strategy is required.

1.2 The Solution: The N-Boc / PTC Protocol While traditional methods employ phthalimide protection (Gabriel synthesis) or Schiff bases, these routes often involve toxic reagents (hydrazine) or unstable intermediates (oxazolidines). This guide details a modern, scalable 3-step protocol utilizing tert-Butyloxycarbonyl (Boc) protection followed by Phase-Transfer Catalyzed (PTC) Williamson Ether Synthesis .

Key Advantages of this Protocol:

  • Selectivity: >98% O-alkylation selectivity via steric control and PTC kinetics.

  • Scalability: Replaces hazardous sodium hydride (NaH) with aqueous NaOH and quaternary ammonium salts.

  • Purification: Intermediates are crystalline or oils that require minimal chromatography; the final product is isolated as a high-purity hydrochloride salt.

Part 2: Reaction Pathway & Mechanism

The synthesis proceeds through three distinct stages: Nitrogen protection, Oxygen alkylation, and Deprotection.

Figure 1: Synthetic Pathway (Graphviz Visualization)

G cluster_legend Process Critical Quality Attributes (pCQA) Start Start: 2-Amino-2-methyl-1-propanol (AMP) Step1 Step 1: N-Protection (N-Boc-AMP) Start->Step1 Boc2O, DCM/MeOH 20-25°C, 4h (Yield: >95%) Step2 Step 2: O-Alkylation (O-Benzyl-N-Boc-AMP) Step1->Step2 BnBr, 50% NaOH TBAB (Cat.), Toluene 50°C, 12h (PTC) Final Final Product: 1-(Benzyloxy)-2-methylpropan-2-amine (HCl Salt) Step2->Final 4M HCl in Dioxane/IPA 0°C to RT (Deprotection) Note1 Step 2 Critical: PTC favors O-alkylation over N-alkylation of carbamate.

Caption: Figure 1. Three-step synthetic route emphasizing the Phase Transfer Catalysis (PTC) step for selective etherification.

Part 3: Detailed Experimental Protocols

Step 1: N-Protection (Synthesis of N-Boc-AMP)

This step masks the nucleophilic nitrogen. The tert-butyl carbamate (Boc) group is chosen for its stability to basic alkylation conditions and ease of removal.

  • Reagents:

    • 2-Amino-2-methyl-1-propanol (AMP): 1.0 equiv.

    • Di-tert-butyl dicarbonate (

      
      ): 1.1 equiv.[1]
      
    • Dichloromethane (DCM): 5 Volumes.

    • Triethylamine (

      
      ): 1.2 equiv.
      
  • Protocol:

    • Charge AMP and DCM into a reactor equipped with an overhead stirrer.

    • Add

      
       and cool the solution to 0–5 °C.
      
    • Dissolve

      
       in minimal DCM and add dropwise over 1 hour, maintaining internal temperature < 10 °C (Exothermic).
      
    • Warm to 20–25 °C and stir for 4 hours. Monitor by TLC (ninhydrin stain) or HPLC.

    • Workup: Wash with 1M citric acid (removes unreacted amine), then saturated

      
      , then brine.
      
    • Dry organic layer (

      
      ) and concentrate.
      
    • Result: White solid or viscous oil. Yield: ~95-98%. Used directly in Step 2.

Step 2: Selective O-Benzylation (The Critical Scale-Up Step)

Rationale: Using Sodium Hydride (NaH) on a kilogram scale is hazardous (hydrogen evolution). We utilize Phase Transfer Catalysis (PTC) .[2] The tetrabutylammonium cation pairs with the alkoxide at the interface of the toluene/NaOH layers, shuttling it into the organic phase to react with benzyl bromide. The bulky Boc group and the tert-butyl backbone sterically hinder the nitrogen, heavily favoring O-alkylation.

  • Reagents:

    • N-Boc-AMP (from Step 1): 1.0 equiv.[3]

    • Benzyl Bromide (

      
      ): 1.2 equiv.[4][5]
      
    • Sodium Hydroxide (50% w/w aqueous): 4.0 equiv.

    • Toluene: 6 Volumes.

    • Tetrabutylammonium Bromide (TBAB): 0.05 equiv (5 mol%).

  • Protocol:

    • Dissolve N-Boc-AMP in Toluene in the reactor.

    • Add TBAB catalyst.

    • Add 50% NaOH solution. The mixture will be biphasic.[6]

    • Heat to 45–50 °C with vigorous stirring (high shear is critical for PTC).

    • Add Benzyl Bromide dropwise over 2 hours.

    • Stir at 50 °C for 12–16 hours.

    • IPC (In-Process Control): Check for disappearance of N-Boc-AMP.

    • Workup: Cool to RT. Separate phases. Wash the organic (Toluene) layer with water (

      
       Vol) until pH is neutral.
      
    • Concentrate Toluene to obtain the crude O-benzyl-N-Boc intermediate.

Step 3: Deprotection & Salt Formation

Removal of the Boc group using acid.[1]

  • Reagents:

    • Crude Step 2 Intermediate.

    • 4M HCl in Dioxane (or HCl in Isopropanol).

    • Ethyl Acetate (EtOAc) or MTBE (for precipitation).

  • Protocol:

    • Dissolve crude intermediate in EtOAc (3 Vol).

    • Cool to 0–5 °C.

    • Add 4M HCl (3.0 equiv) slowly.

    • Stir at RT for 3–5 hours. Gas evolution (

      
       and Isobutylene) will occur.
      
    • Isolation: The product often precipitates as the HCl salt. If not, add MTBE or Heptane to induce crystallization.

    • Filter the white solid.[7] Wash with cold MTBE.

    • Dry under vacuum at 40 °C.

Part 4: Process Data & Troubleshooting

Table 1: Process Parameters and Expected Outcomes

ParameterSpecificationNote
Step 1 Yield > 95%Quantitative protection is standard.
Step 2 Selectivity > 98:2 (O-Alkyl : N-Alkyl)Controlled by steric bulk of Boc and PTC conditions.
Step 2 Temp Max 55 °CHigher temps increase N-alkylation and hydrolysis of BnBr.
Final Purity > 98% (HPLC)Major impurity: Benzyl alcohol (removed in workup).
Appearance White Crystalline SolidHygroscopic as HCl salt; store with desiccant.

Troubleshooting Guide:

  • Issue: Low conversion in Step 2.

    • Fix: Increase stirring speed (RPM). PTC is mass-transfer limited. Add an additional 0.02 eq of TBAB.

  • Issue: N-alkylation observed (>5%).[8]

    • Fix: Ensure temperature did not exceed 55°C. Switch solvent from Toluene to THF (though Toluene is better for biphasic PTC).

  • Issue: Product is an oil in Step 3.

    • Fix: The free base is an oil. Ensure excess HCl is used to form the salt. Triturate the oil with diethyl ether or heptane to induce crystallization.

Part 5: References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[6] (Chapter on Protection of Amines as Carbamates).

    • Context: Authoritative source for N-Boc protection stability and deprotection conditions.

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

    • Context: Foundational paper establishing the superiority of NaOH/TBAB over NaH for ether synthesis.

  • BenchChem. (2025).[1] Synthesis of Enantiomerically Pure (2S)-2-(Methylamino)propan-1-ol.

    • Context: Provides analogous protocols for N-protection of amino alcohols and highlights the risk of N-alkylation if strong bases are used without phase transfer control.

  • Organic Syntheses. (2007). 3-Benzyloxy-2-methyl propanoate. Org. Synth. 2007, 84, 262.

    • Context: Demonstrates benzyl ether formation on similar substrates, validating the stability of the benzyl ether linkage during workup.

  • ChemicalBook. (2019). 2-Amino-2-methyl-1-propanol Reactions and Applications.

    • Context: Verifies the reactivity of the starting material (AMP) and its tendency to form oxazolidines, justifying the N-Boc route over aldehyde protection for pure ether synthesis.

Sources

Troubleshooting & Optimization

Troubleshooting low yields in amide coupling of 1-(Benzyloxy)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #4829 Subject: Troubleshooting Low Yields in Amide Coupling of 1-(Benzyloxy)-2-methylpropan-2-amine Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Gem-Dimethyl" Blockade

You are encountering low yields not because of operator error, but because 1-(Benzyloxy)-2-methylpropan-2-amine is a deceptively difficult substrate.

Structurally, this molecule is a primary amine attached to a tertiary carbon (a tert-alkyl amine). It is electronically similar to tert-butylamine but with a benzyloxy tail. The gem-dimethyl groups (


) adjacent to the nitrogen create a massive steric wall.

Standard coupling agents (EDC, HOBt, and even PyBOP) rely on the formation of an active ester. For your substrate, the rate of nucleophilic attack (


) is slower than the rate of active ester hydrolysis (

) or rearrangement. To fix this, we must shift the mechanism from "stabilized activation" to "high-energy activation."

Part 1: Diagnostic & Decision Matrix

Before changing reagents, confirm your failure mode using this diagnostic checklist.

SymptomProbable CauseImmediate Action
No Product, SM Remaining Nucleophile cannot reach the electrophile (Steric block).Switch to Acid Fluorides or T3P .
Low Yield (<20%), SM Remaining Active ester hydrolyzes before amine attacks.Increase concentration (0.5M) and use HOAt (not HOBt).
Racemization of Acid Activation is too slow/base is too strong.Switch to T3P (low epimerization) or TMP (collidine) as base.
Precipitate formed immediately Amine salt formation (insoluble).Ensure amine is free-based or use DIPEA in DMF/NMP.
Visual Decision Tree: Selecting the Right Protocol

ReagentSelection Start Start: Low Yield with 1-(Benzyloxy)-2-methylpropan-2-amine CheckAcid Is the Carboxylic Acid Sterically Hindered? Start->CheckAcid NoHindrance No (Linear/Simple Acid) CheckAcid->NoHindrance No YesHindrance Yes (Secondary/Tertiary Acid) CheckAcid->YesHindrance Yes HATU Protocol A: HATU + HOAt (Elevated Temp) NoHindrance->HATU T3P Protocol B: T3P (50% in EtOAc) + Pyridine YesHindrance->T3P HATU->T3P If HATU Fails AcidFluoride Protocol C: Acid Fluoride (TFFH or Ghosez) T3P->AcidFluoride If T3P Fails

Caption: Decision matrix for selecting coupling reagents based on the steric demand of the carboxylic acid partner.

Part 2: Recommended Protocols

Protocol A: The Modern Standard (T3P - Propylphosphonic Anhydride)

Why: T3P is the gold standard for sterically hindered amines. It forms a highly reactive mixed anhydride but does not suffer from the explosive risks of HOBt.[1] It also acts as a water scavenger, driving the equilibrium toward the amide.

  • Reagents: Carboxylic Acid (1.0 eq), Amine (1.2 eq), T3P (50% w/w in EtOAc, 2.0 eq), DIPEA (3.0 eq) or Pyridine (solvent).

  • Solvent: Ethyl Acetate (EtOAc) or DMF (if solubility is poor).

  • Temperature: 0°C to Room Temperature (can heat to 60°C if needed).

Step-by-Step:

  • Dissolve the Carboxylic Acid (1.0 equiv) and Amine (1.2 equiv) in EtOAc (concentration ~0.2 M).

  • Add Pyridine (3.0 equiv) or DIPEA (3.0 equiv). Note: Pyridine often gives higher yields with T3P.

  • Cool to 0°C.

  • Add T3P solution (2.0 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 hours.

  • Workup (Critical Benefit): T3P byproducts are water-soluble.[1] Wash with water, 1M HCl, sat. NaHCO3, and brine.

Protocol B: The "Nuclear Option" (Acid Fluorides via TFFH)

Why: Acid fluorides are more stable to hydrolysis than acid chlorides but are smaller and more reactive toward hindered amines than OBt/OAt esters. TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate) generates acid fluorides in situ.

  • Reagents: Carboxylic Acid (1.0 eq), TFFH (1.1 eq), DIPEA (3.0 eq), Amine (1.2 eq).

  • Solvent: DCM or DMF.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) and DIPEA (3.0 equiv) in dry DCM under nitrogen.

  • Add TFFH (1.1 equiv).[2][3] Stir for 30 minutes at RT to form the Acid Fluoride.

  • Add 1-(Benzyloxy)-2-methylpropan-2-amine (1.2 equiv).

  • If no reaction after 2 hours, heat to 40°C (refluxing DCM) or switch solvent to DCE and heat to 80°C.

Protocol C: Ghosez’s Reagent (For Extremely Difficult Acids)

Why: If your carboxylic acid is also bulky, you need the smallest possible electrophile: the Acid Chloride. Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates acid chlorides under neutral conditions, avoiding the harsh acidity of Thionyl Chloride.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.[4]

  • Verification: Check TLC (acid chloride often runs faster/different than acid) or quench an aliquot with MeOH to check for Methyl Ester by LCMS.

  • Add the Amine (1.5 equiv) and DIPEA (2.0 equiv) dissolved in DCM.

  • Stir overnight.

Part 3: Frequently Asked Questions (FAQ)

Q1: I am using HATU and getting <10% yield. Why? A: HATU forms an OAt-active ester.[5] While reactive, the bulky gem-dimethyl group on your amine prevents it from approaching the carbonyl carbon of the OAt ester. The steric clash occurs before bond formation. You need a smaller leaving group (Fluoride or Chloride) or a more potent dehydrating agent (T3P).

Q2: Can I use microwave irradiation? A: Yes. For tert-alkyl amines, thermal energy is often required to overcome the activation barrier. Try 100°C for 30 mins using T3P in DMF or HATU/HOAt in DMF. Warning: Check your carboxylic acid for thermal stability (decarboxylation risk).

Q3: The amine is an HCl salt. Does this matter? A: Yes, critically. The HCl salt of 1-(Benzyloxy)-2-methylpropan-2-amine is likely insoluble in DCM or EtOAc.

  • Fix: Pre-dissolve the amine salt in minimum water/1M NaOH, extract into DCM, dry over MgSO4, and use the free base.

  • Alternative: If you must use the salt, use DMF as the solvent and add exactly 1.0 equiv of extra DIPEA to neutralize the HCl before adding the coupling agent.

Q4: What about the Benzyloxy group? Does it interfere? A: The benzyloxy group is an ether; it is generally inert to coupling conditions. However, it adds "floppy" steric bulk. If you are using Lewis Acid catalysts (rare in simple couplings), the ether oxygen could chelate, but in standard T3P/HATU protocols, it is purely a steric bystander.

Part 4: Mechanistic Insight

The diagram below illustrates why standard "Active Esters" fail and why "Acid Fluorides" succeed for your specific substrate.

Mechanism Substrate Amine: 1-(Benzyloxy)-2-methylpropan-2-amine (High Steric Bulk) Collision1 Steric Clash! Nu attack blocked Substrate->Collision1 Attacks Active Ester Collision2 Successful Attack Minimal steric clash Substrate->Collision2 Attacks Acid Fluoride ActiveEster Standard Active Ester (OBt/OAt) Large Leaving Group ActiveEster->Collision1 AcidFluoride Acid Fluoride (via TFFH) Small Leaving Group AcidFluoride->Collision2 Result1 Hydrolysis / No Reaction Collision1->Result1 Result2 Amide Bond Formed Collision2->Result2

Caption: Mechanistic comparison showing how the small radius of the Fluoride leaving group permits nucleophilic attack by the hindered amine.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Powerful Coupling Reagent for the Preparation of Peptides and Amides. Journal of the American Chemical Society.

  • Ghosez, L., et al. (1979). Synthesis of acyl chlorides under neutral conditions. Journal of the Chemical Society, Chemical Communications.

  • Hiebl, J., et al. (1999). T3P (Propanephosphonic Acid Anhydride): A New Reagent for the Synthesis of Amides and Peptides. Journal of Peptide Science.

Sources

Overcoming steric hindrance in reactions of 2-methylpropan-2-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Ticket ID: STER-992 | Technician: Senior Application Scientist

Welcome to the Advanced Synthesis Support Hub. You are likely here because standard protocols (EDC/NHS, reductive amination with NaBH(OAc)₃, or standard


 conditions) have failed to functionalize your 2-methylpropan-2-amine (tert-butylamine) scaffold.

This guide addresses the "Steric Wall" : the specific kinetic barrier imposed by the trimethyl-substituted


-carbon. While 2-methylpropan-2-amine is basic (

of conjugate acid

10.68), its nucleophilicity is severely compromised by the bulky tert-butyl group, which shields the nitrogen lone pair from attacking electrophiles.

Module 1: Amide Coupling Troubleshooting

Issue: "Standard coupling reagents (EDC, HOBt, HATU) yield <15% product or result in unreacted amine."

The Technical Reality

The tert-butyl group creates significant steric clash in the tetrahedral intermediate required for amide bond formation. Reagents like HATU rely on the formation of an active ester (OBt/OAt); the bulky amine struggles to approach this electrophilic center, often leading to hydrolysis of the active ester before the amine can react.

The Solution: Propylphosphonic Anhydride (T3P®)

For sterically demanding amines, T3P (Propylphosphonic anhydride) is the superior reagent.[1] Unlike HATU, T3P acts as a kinetic dehydrating agent that drives the equilibrium toward the amide, often without requiring a distinct "active ester" intermediate that can degrade.

Comparative Performance Data (Steric Substrates)
Coupling ReagentSolvent SystemBaseYield (24h)Notes
HATU DMFDIPEA12%Significant hydrolysis of active ester.
EDC/HOBt DCMEt3N<5%Reaction stalls; urea byproduct formation.
Acid Chloride DCMPyridine65%Risk of HCl-mediated side reactions.
T3P (50% w/w) EtOAc Pyridine 92% Clean conversion; water-soluble byproducts.
Validated Protocol: T3P Coupling
  • Stoichiometry: Dissolve Carboxylic Acid (1.0 equiv) and 2-methylpropan-2-amine derivative (1.1 equiv) in EtOAc (concentration 0.1 M). Note: DMF can be used if solubility is an issue, but EtOAc facilitates workup.

  • Base Addition: Add Pyridine (3.0 equiv). Do not use DIPEA if possible; pyridine acts as both base and nucleophilic catalyst.

  • Reagent Addition: Cool to 0°C. Add T3P (50% solution in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. Stir for 12–24 hours.

  • Workup (Self-Validating Step): Dilute with water. T3P byproducts are water-soluble.[1][2][3][4] Wash organic layer with 0.5M HCl (to remove pyridine), then NaHCO₃.

Optimization Workflow

AmideCoupling Start Start: Amide Coupling with t-Butylamine CheckAcid Is Acid Sterically Hindered? Start->CheckAcid Standard Try HATU/DIPEA (Standard) CheckAcid->Standard No T3P_Route Switch to T3P (EtOAc/Pyridine) CheckAcid->T3P_Route Yes Fail1 Yield < 50%? Standard->Fail1 Fail1->T3P_Route Yes CheckYield Yield Satisfactory? T3P_Route->CheckYield AcidFluoride Route 3: Acid Fluoride (Cyanuric Fluoride) CheckYield->AcidFluoride No

Caption: Decision matrix for coupling sterically hindered amines. T3P is the primary escalation point before attempting acid fluorides.

Module 2: Reductive Amination

Issue: "Ketone + t-Butylamine + NaBH(OAc)₃ yields no product. The imine never forms."

The Technical Reality

Direct reductive amination relies on the equilibrium formation of an imine (or hemiaminal). With tert-butylamine, this equilibrium heavily favors the starting ketone due to steric strain in the C=N bond. Weak acids (AcOH) used with borohydrides are insufficient to force this dehydration.

The Solution: Titanium(IV) Isopropoxide Protocol

You must use a strong Lewis acid that also acts as a water scavenger to drive the equilibrium to the imine before introducing the reducing agent. Titanium(IV) isopropoxide (Ti(OiPr)₄) is the industry standard for this transformation.

Validated Protocol: Ti-Mediated Reductive Amination
  • Imine Formation (The Critical Step):

    • Combine Ketone (1.0 equiv) and 2-methylpropan-2-amine (1.2 equiv) in neat Ti(OiPr)₄ (2.0 equiv).

    • Note: If the substrate is solid, use a minimal amount of THF.

    • Stir under Nitrogen at RT for 6–12 hours.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch) or crude NMR. Do not proceed until C=N is formed.

  • Reduction:

    • Dilute the viscous mixture with absolute Ethanol (EtOH).

    • Add NaBH₄ (1.5 equiv) carefully (exothermic). Stir for 2 hours.

  • Quench (The "White Sludge" Fix):

    • The reaction will form a thick white precipitate upon adding water (TiO₂).

    • Add 1M NaOH or 10% aqueous ammonia to solubilize titanium salts, or filter through a Celite pad heavily washed with EtOAc.

ReductiveAmination Ketone Ketone + t-Butylamine Titanium Add Ti(OiPr)4 (Neat, 2.0 eq) Ketone->Titanium ImineCheck Wait for Imine (Monitor IR) Titanium->ImineCheck Reduction Dilute (EtOH) + Add NaBH4 ImineCheck->Reduction Imine Formed Quench Quench w/ 1M NaOH (Manage TiO2 ppt) Reduction->Quench

Caption: The Ti(OiPr)4 workflow forces imine formation (the rate-limiting step) prior to reduction.

Module 3: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)

Issue: "No coupling with Aryl Bromides. Debromination of starting material observed."

The Technical Reality

For bulky primary amines like tert-butylamine, standard phosphine ligands (PPh₃, BINAP) fail because they do not create a large enough "pocket" around the Pd center to facilitate the reductive elimination of the bulky amine product. Furthermore, the slow rate of coupling allows


-hydride elimination or protodehalogenation pathways to dominate.
The Solution: Specialized Dialkylbiaryl Phosphine Ligands

You require BrettPhos or ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-BuBrettPhos . These ligands are engineered specifically for primary amines. They facilitate the oxidative addition of the aryl halide and, crucially, accelerate the reductive elimination step which is sterically difficult with bulky amines.
Validated Protocol: Pd-Catalyzed Cross-Coupling
  • Catalyst: Pd(OAc)₂ (1-2 mol%) or Pd₂dba₃.

  • Ligand: BrettPhos (2-4 mol%) (Do not substitute with XPhos).

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).

  • Solvent: Toluene or Dioxane (degassed).

  • Temperature: 80–100°C.

Troubleshooting Checklist:

  • Oxygen Sensitivity: This system is highly sensitive to O₂. Sparging with Argon is insufficient; freeze-pump-thaw or glovebox preparation is recommended.

  • Base Choice: If functional groups are sensitive to NaOtBu (strong base), switch to K₃PO₄ or Cs₂CO₃ and use

    
    -BuBrettPhos  Pd G3 precatalyst, which works better with weak bases.
    

Frequently Asked Questions (FAQs)

Q: Why can't I just use the acid chloride of my substrate? A: You can, but it is risky. While acid chlorides are highly reactive, the generated HCl must be scavenged immediately. With a bulky amine, the rate of N-acylation is slow, allowing the HCl to protonate the unreacted amine (rendering it non-nucleophilic) or degrade acid-sensitive functional groups on your scaffold. If you must use acid chlorides, use a biphasic Schotten-Baumann condition (DCM/Aq. NaOH) to keep the amine free-based.

Q: My reductive amination with Ti(OiPr)₄ turned into a solid rock. Is it ruined? A: No. This is normal. The titanium complex is viscous. Dilute carefully with THF or DCM to mobilize it before adding the alcohol and reducing agent. Ensure you have efficient stirring (overhead stirrer recommended for >10g scale).

Q: Can I use microwave irradiation to overcome the sterics? A: Yes, but with caution. Microwave heating (100–120°C) works well for the T3P amide coupling and


  reactions (displacing aryl fluorides). However, do not microwave the Ti(OiPr)₄ reductive amination step, as this can lead to titanium-mediated aldol condensations of your ketone.

References

  • Dunetz, J. R., et al. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development. (Validating T3P for hindered substrates).

  • Mattson, R. J., et al. (1990).[5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5][6] The Journal of Organic Chemistry. (The foundational text for Ti-mediated reductive amination).

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Guidance on BrettPhos for primary amines).

  • Patterson, A. W., et al. (2011). "Propylphosphonic Anhydride (T3P): A Remarkable Reagent for the Synthesis of Active Amides."[3] Organic Letters.

Sources

Technical Support Center: Amide Coupling for Sterically Hindered Primary Amines (HATU vs. PyBOP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Synthesizing amides from sterically hindered primary amines—such as α,α-disubstituted amino acids, bulky anilines, or difficult sequences in solid-phase peptide synthesis (SPPS)—requires precision. Standard reagents often fail due to slow kinetics, leading to incomplete reactions or unexpected byproducts.

This guide dissects the mechanistic differences between HATU and PyBOP, providing troubleshooting workflows and self-validating protocols to ensure experimental success.

Part 1: Mechanistic Insights & Causality

Why do hindered amines struggle with standard coupling? When using PyBOP (a phosphonium salt), the reagent activates the carboxylic acid to form an OBt (1-hydroxybenzotriazole) active ester. While effective for standard couplings, the OBt ester often lacks the electrophilicity required to react with a sterically hindered amine before competing hydrolysis or epimerization occurs[1].

HATU (an aminium/uronium salt) overcomes this by generating an OAt (1-hydroxy-7-azabenzotriazole) active ester. The superiority of HATU for hindered amines relies on two causal factors:

  • Enhanced Electrophilicity: The lower pKa of HOAt compared to HOBt makes the OAt ester a superior leaving group[2].

  • Anchimeric Assistance: The nitrogen atom in the pyridine ring of the OAt ester hydrogen-bonds with the incoming amine. This neighboring group participation pre-organizes the transition state, drastically accelerating the nucleophilic attack even when steric bulk is present[1][2].

G Acid Carboxylic Acid + Base PyBOP PyBOP Activation Acid->PyBOP HATU HATU Activation Acid->HATU OBt OBt Active Ester (Standard Reactivity) PyBOP->OBt OAt OAt Active Ester (High Reactivity + Anchimeric Assist) HATU->OAt Amine Hindered Primary Amine OBt->Amine Slow OAt->Amine Fast Success Amide Product Amine->Success via OAt Failure Slow Kinetics / Hydrolysis Amine->Failure via OBt

Mechanistic pathways of HATU vs PyBOP highlighting OAt ester efficiency.

Part 2: Troubleshooting FAQs

Q1: I used HATU for a highly hindered amine, but LC-MS shows a major byproduct with a mass of +98 Da relative to my target. What is this? A1: You are observing the guanidinylation of your primary amine. Because HATU is an aminium (uronium) salt, the electrophilic carbon of the HATU reagent itself can be attacked by the free amine[3]. This forms a stable tetramethylguanidinium adduct, adding exactly 98 Da to the amine's mass and irreversibly capping it[4][5]. This side reaction is highly prevalent when the amine is sterically hindered (making the desired amide bond formation slower than the side reaction) or when HATU is present in excess[6][7].

Q2: How can I prevent guanidinylation while still benefiting from HATU's reactivity? A2: You must enforce a strict pre-activation protocol . Never mix HATU, the carboxylic acid, and the amine simultaneously. Instead, mix the carboxylic acid, HATU, and base to quantitatively form the OAt active ester before adding the hindered amine[3]. Additionally, use a slight stoichiometric deficit of HATU (e.g., 0.95 equivalents relative to the acid) to ensure no unreacted HATU remains[1]. If guanidinylation persists, switch to a phosphonium-based reagent like PyAOP, which utilizes HOAt but cannot form guanidinium adducts.

Q3: Does the choice of base matter for these couplings? A3: Absolutely. N,N-Diisopropylethylamine (DIPEA) is the standard due to its steric bulk, which prevents it from acting as a competing nucleophile. However, for highly hindered systems, utilizing 2,4,6-collidine can sometimes improve yields by providing optimal buffering without interfering with the active ester[4][8]. Always use at least 2.0 to 3.0 equivalents of base to ensure complete deprotonation of the carboxylic acid.

Part 3: Quantitative Comparison Data

Use the following table to select the appropriate reagent based on your specific experimental constraints.

ParameterPyBOPHATU
Active Ester Generated OBt (1-hydroxybenzotriazole)OAt (1-hydroxy-7-azabenzotriazole)
Reactivity with Hindered Amines Moderate to LowVery High (Anchimeric assistance)
Risk of Guanidinylation None (Phosphonium-based)High (Aminium-based, +98 Da adduct)
Epimerization Control ModerateExcellent (Rapid coupling minimizes time)
Byproducts Pyrrolidine derivativesTetramethylurea, HOAt
Relative Cost EconomicalPremium
Best Use Case Routine couplings, fragment condensationDifficult sequences, α,α-disubstituted amines

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols incorporate built-in validation checkpoints to confirm intermediate formation and reaction completion.

Protocol A: Standard PyBOP Coupling (For Moderately Hindered Amines)

Causality Focus: PyBOP avoids guanidinylation but requires longer reaction times. We use an excess of reagents to drive the equilibrium forward.

  • Preparation: Dissolve the carboxylic acid (1.5 eq) and the moderately hindered primary amine (1.0 eq) in anhydrous DMF (0.1–0.2 M concentration).

  • Activation: Add PyBOP (1.5 eq) to the mixture.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. The reaction mixture should turn slightly yellow.

  • Monitoring (Self-Validation): Stir at room temperature for 2–4 hours. Monitor by LC-MS or TLC.

    • Validation Checkpoint: If unreacted amine persists after 4 hours, the steric hindrance exceeds PyBOP's kinetic threshold. Abort and proceed to Protocol B.

  • Workup: Quench with water, extract with EtOAc, wash with 1M HCl, sat. NaHCO3, and brine to remove HOBt and pyrrolidine byproducts.

Protocol B: Optimized HATU Pre-Activation Protocol (For Severely Hindered Amines)

Causality Focus: Pre-activation isolates the amine from unreacted HATU, eliminating the +98 Da guanidinylation side reaction[3].

  • Pre-Activation: In a dry vial, dissolve the carboxylic acid (1.2 eq) and HATU (1.15 eq - note the deficit relative to acid) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.5 eq). Stir for exactly 3 to 5 minutes at room temperature.

    • Self-Validation Checkpoint: A color change to pale yellow/orange indicates the formation of the OAt active ester. Do not exceed 5 minutes to avoid active ester degradation.

  • Amine Introduction: Add the sterically hindered primary amine (1.0 eq) dissolved in a minimal volume of DMF.

  • Coupling: Stir for 1–2 hours.

    • Self-Validation Checkpoint: Perform a Kaiser test (if solid-phase) or LC-MS (if solution-phase). A negative Kaiser test (colorless/yellow beads) confirms complete consumption of the primary amine[3]. If LC-MS shows a +98 Da peak, reduce HATU to 1.0 eq in the next run.

  • Workup: Standard aqueous workup or resin washing (DMF, DCM).

Part 5: Troubleshooting Workflow

Workflow Start Start: Hindered Amine Coupling TryPyBOP Run Protocol A (PyBOP) Start->TryPyBOP CheckPyBOP LC-MS / Kaiser Test TryPyBOP->CheckPyBOP Success1 Reaction Complete CheckPyBOP->Success1 Yield > 90% FailPyBOP Incomplete / Slow Kinetics CheckPyBOP->FailPyBOP Low Yield TryHATU Switch to Protocol B (HATU) FailPyBOP->TryHATU CheckHATU Check Mass Spectrum TryHATU->CheckHATU Success2 Desired Amide Formed CheckHATU->Success2 Clean Product FailHATU Target Mass + 98 Da CheckHATU->FailHATU Side Reaction FixGuan Diagnosis: Guanidinylation Action: Strict Pre-activation & Reduce HATU to 0.95 eq FailHATU->FixGuan FixGuan->TryHATU Retry

Logical troubleshooting workflow for resolving hindered amine coupling failures.

References

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates Source: RSC Advances (RSC Publishing) URL:[Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates (Open Access) Source: RSC Publishing URL:[Link]

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Guanidinium salts of HATU and HBTU coupling reagents Source: ResearchGate URL:[Link]

  • Recent development of peptide coupling reagents in organic synthesis Source: Kiel University (uni-kiel.de) URL:[Link]

Sources

Technical Support Center: Optimizing Debenzylation of Ether Groups Near Tertiary Carbons

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for the challenging debenzylation of ether groups situated near tertiary or quaternary carbon centers. The inherent steric hindrance of these substrates often renders standard deprotection protocols ineffective. This resource is designed to explain the underlying chemical principles and provide practical, field-proven solutions to overcome these synthetic hurdles.

The Challenge of Steric Hindrance in Debenzylation

The cleavage of a benzyl ether is fundamentally a reaction that requires access to the benzylic C-O bond. In substrates where this bond is flanked by a bulky tertiary or quaternary carbon, direct access is impeded. This steric congestion is the primary reason for the failure of many standard debenzylation methods, particularly those relying on heterogeneous catalysis.

Troubleshooting Guide: Debenzylation of Sterically Hindered Benzyl Ethers

This section addresses common issues encountered during the debenzylation of sterically hindered benzyl ethers and provides targeted solutions.

Problem Probable Cause(s) Recommended Solution(s)
No or low conversion with standard catalytic hydrogenolysis (e.g., Pd/C, H₂) Steric Hindrance: The bulky tertiary or quaternary carbon physically blocks the benzyl ether from adsorbing onto the active sites of the heterogeneous catalyst.[1][2]Switch to a Lewis Acid-Mediated Method: Employ a strong Lewis acid like boron trichloride (BCl₃) which does not require surface binding.[3][4] Consider an Oxidative Cleavage: Methods using N-Bromosuccinimide (NBS) or 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be effective.[1][2][5] Use a More Active Catalyst: Raney Nickel may be effective in some cases due to its different surface properties and higher activity, though it is generally non-specific.[6][7]
Reaction stalls or is sluggish with Catalytic Transfer Hydrogenation (CTH) Inefficient Hydrogen Donor for Hindered Substrate: While CTH is generally milder, the in-situ generation of hydrogen may not be sufficient to overcome the high activation energy for cleaving a sterically hindered C-O bond.[8]Optimize CTH Conditions: Increase catalyst loading, screen different hydrogen donors (e.g., formic acid, ammonium formate), and elevate the reaction temperature.[8][9] However, for highly hindered substrates, this method may still be suboptimal.
Formation of byproducts from Friedel-Crafts alkylation during acid-mediated debenzylation Generation of a Stable Benzyl Cation: Strong acids can cleave the benzyl ether to form a benzyl cation, which can then undergo electrophilic aromatic substitution with electron-rich aromatic rings on the substrate or in the solvent.[10]Use a Cation Scavenger: The addition of a non-Lewis basic cation scavenger, such as pentamethylbenzene, can trap the generated benzyl cation and prevent unwanted side reactions.[3][10]
Cleavage of other acid-sensitive functional groups (e.g., silyl ethers, Boc groups) Harsh Acidic Conditions: The use of strong Brønsted or Lewis acids can lead to the cleavage of other acid-labile protecting groups.[3]Employ Milder Lewis Acid Conditions: The BCl₃/pentamethylbenzene system can be effective at low temperatures (e.g., -78 °C), which often preserves sensitive functional groups.[3][10] Consider Orthogonal Oxidative Methods: Photolytic cleavage with NBS or oxidative cleavage with DDQ can be performed under non-acidic conditions.[2][5]
Over-oxidation or formation of benzaldehyde/benzoic acid derivatives with oxidative methods Reaction Conditions Too Harsh: Oxidative methods can sometimes lead to the oxidation of the desired alcohol product or the benzyl fragment.[11]Careful Control of Stoichiometry and Reaction Time: Titrate the oxidant carefully and monitor the reaction closely by TLC or LC-MS to quench it upon consumption of the starting material.[12]

Frequently Asked Questions (FAQs)

Q1: Why is standard Pd/C catalytic hydrogenolysis so ineffective for benzyl ethers near tertiary carbons?

A1: Catalytic hydrogenolysis with Pd/C is a heterogeneous reaction that requires the substrate to adsorb onto the surface of the palladium catalyst.[13] The bulky tertiary or quaternary carbon acts as a "steric shield," preventing the benzyl ether moiety from approaching and binding to the active catalytic sites. This lack of proximity between the C-O bond and the catalyst surface results in a very high activation energy for the hydrogenolysis, leading to little or no reaction.

Caption: Steric hindrance preventing catalyst surface interaction.

Q2: How does a Lewis acid like Boron Trichloride (BCl₃) overcome this steric problem?

A2: Lewis acid-mediated debenzylation is a homogeneous reaction, meaning it occurs in solution and does not require surface binding. BCl₃, a strong Lewis acid, coordinates to the oxygen atom of the benzyl ether. This coordination weakens the C-O bond, facilitating its cleavage. The reaction proceeds via a mechanism that is not sterically impeded in the same way as catalytic hydrogenolysis.[4] The use of a cation scavenger like pentamethylbenzene is often crucial to prevent the resulting benzyl cation from causing unwanted side reactions.[3][10]

Caption: Mechanism of Lewis acid-mediated debenzylation.

Q3: Are there any catalytic methods that can work for sterically hindered benzyl ethers?

A3: While standard Pd/C is often ineffective, some more reactive catalytic systems might offer success in moderately hindered cases. Raney Nickel is a more active hydrogenation catalyst and may be effective where palladium catalysts fail, although it is less chemoselective.[6][14] Catalytic transfer hydrogenation can sometimes be driven to completion with higher catalyst loadings and temperatures, but its success is highly substrate-dependent.[8] For truly challenging substrates with quaternary carbons, non-catalytic methods like Lewis acid cleavage or oxidative cleavage are generally more reliable.

Q4: What are the main advantages of using N-Bromosuccinimide (NBS) for debenzylating hindered ethers?

A4: The debenzylation of sterically hindered benzyl ethers using NBS, typically with light initiation, is a powerful alternative to hydrogenolysis.[1][2] Its main advantages are:

  • Compatibility with Sensitive Groups: It can be performed under neutral or mildly basic conditions, preserving acid-labile groups.[1]

  • Effectiveness for Hindered Systems: The radical mechanism is less susceptible to steric hindrance compared to catalytic methods.[2]

  • Avoidance of Heavy Metals: It is a metal-free method, which can be advantageous in pharmaceutical synthesis to avoid metal contamination.

Experimental Protocols

Protocol 1: Debenzylation of a Hindered Benzyl Ether using BCl₃ and Pentamethylbenzene

This protocol is adapted from the work of Tokuyama and coworkers and is highly effective for the chemoselective debenzylation of aryl benzyl ethers in the presence of sensitive functional groups.[3][10]

Materials:

  • Hindered benzyl ether substrate

  • Anhydrous Dichloromethane (DCM)

  • Pentamethylbenzene

  • Boron trichloride (1.0 M solution in DCM)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the hindered benzyl ether (1.0 eq) and pentamethylbenzene (3.0 eq) in anhydrous DCM under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the BCl₃ solution (2.0 eq) dropwise to the stirred reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

  • Upon completion, quench the reaction at -78 °C by the slow addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

BCl3_Debenzylation_Workflow start Dissolve Substrate & Scavenger in Anhydrous DCM cool Cool to -78 °C start->cool add_bcl3 Add BCl₃ Solution Dropwise cool->add_bcl3 monitor Monitor by TLC add_bcl3->monitor quench Quench with Methanol at -78 °C monitor->quench Reaction Complete warm Warm to Room Temperature quench->warm workup Aqueous Workup warm->workup purify Column Chromatography workup->purify end Isolated Product purify->end

Caption: Workflow for BCl₃-mediated debenzylation.

References

  • Vineeth Chemicals. (n.d.). Raney Nickel Catalyst (Active). Retrieved from [Link]

  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 853–858. [Link]

  • Riley, J. G., & Grindley, T. B. (2001). De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 20(2), 159-169. [Link]

  • Petchmanee, T., Ploypradith, P., & Ruchirawat, S. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. Journal of Organic Chemistry, 71(17), 6548-6551. [Link]

  • Grindley, T. B. (2001). De-O-Benzylation of Sterically Hindered Benzyl ETHERS[8]. Academia.edu. Retrieved from [Link]

  • Max Planck Institute of Colloids and Interfaces. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]

  • Wang, X., et al. (2015). Room-Temperature Debenzylation of N-Benzylcarboxamides by N-Bromosuccinimide. Tetrahedron Letters, 56(39), 5324-5327. [Link]

  • Tokuyama, H., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Explained. (2018, December 31). benzyl ether cleavage [Video]. YouTube. [Link]

  • Scilit. (n.d.). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]

  • He, J., et al. (2014). Mechanisms of catalytic cleavage of benzyl phenyl ether in aqueous and apolar phases. Journal of Catalysis, 311, 244-257. [Link]

  • Atlantachim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. Retrieved from [Link]

  • Crich, D., & Li, W. (2006). Facile Oxidative Cleavage of 4-O-Benzyl Ethers in Rhamno and Mannopyranosides. Organic Letters, 8(13), 2671–2674. [Link]

  • Han, G. Y., & Eliel, E. L. (1981). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. The Journal of Organic Chemistry, 46(23), 4660–4665. [Link]

  • American Chemical Society. (n.d.). Raney® Nickel: A Life-Changing Catalyst. Retrieved from [Link]

  • Adden, R., & Mischnick, P. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Polymers, 14(13), 2552. [Link]

  • Organic Chemistry Portal. (n.d.). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Retrieved from [Link]

  • Castilho, M., et al. (2018). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar. The Journal of Organic Chemistry, 83(15), 8483-8490. [Link]

  • Master Organic Chemistry. (2011, September 30). Reagent Friday: Raney Nickel. Retrieved from [Link]

  • Organic Syntheses. (n.d.). hydrogen. Retrieved from [Link]

  • Kempe, R., et al. (2018). Additive-Free Nickel-Catalysed Debenzylation Reactions via Hydrogenative C–O and C–N Bond Cleavage. Chemistry – A European Journal, 24(57), 15264-15268. [Link]

  • Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 137-139. [Link]

  • Binkley, R. W., & Hehemann, D. G. (1978). Debenzylation of carbohydrate benzyl ethers and benzyl glycosides via free-radical bromination. The Journal of Organic Chemistry, 43(16), 3244–3246. [Link]

  • ResearchGate. (n.d.). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Short reaction times for hydrogenolysis of polyolefins by overcoming mass transfer limitations. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Challenges and opportunities in catalytic hydrogenolysis of oxygenated plastics waste: polyesters, polycarbonates, and epoxy resins. Retrieved from [Link]

  • American Chemical Society. (n.d.). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. Retrieved from [Link]

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Technical Support Center: Troubleshooting Side Reactions in the Deprotection of 1-(Benzyloxy)-2-methylpropan-2-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the deprotection of 1-(benzyloxy)-2-methylpropan-2-amine. The removal of the benzyl protecting group from this sterically hindered amine can be challenging, often leading to undesirable side reactions that can complicate purification and reduce yields. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a discussion of the underlying chemical principles to help you navigate these challenges successfully.

Introduction: The Challenge of Steric Hindrance

The deprotection of 1-(benzyloxy)-2-methylpropan-2-amine involves the cleavage of a benzylic C-N bond to yield the free primary amine. While catalytic hydrogenation is a standard method for this transformation, the neopentyl-like structure of the substrate can significantly hinder the approach of the molecule to the catalyst surface. This steric impediment can slow down the desired reaction, creating opportunities for alternative reaction pathways and the formation of side products. Understanding and controlling these side reactions is crucial for a successful synthesis.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the deprotection of 1-(benzyloxy)-2-methylpropan-2-amine in a question-and-answer format.

Question 1: My deprotection reaction is very slow or stalls completely. What could be the cause and how can I resolve it?

Answer:

Incomplete or stalled reactions are a frequent issue with sterically hindered substrates. Several factors could be at play:

  • Insufficient Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old, of poor quality, or deactivated. It is crucial to use a fresh, high-quality catalyst. For particularly stubborn deprotections, Pearlman's catalyst (Pd(OH)₂/C) can be more effective due to its higher activity.[1]

  • Poor Catalyst-Substrate Interaction: The bulky neopentyl group can physically block the benzyl group from accessing the active sites on the catalyst surface. To improve this interaction, consider the following:

    • Increase Hydrogen Pressure: If you are using a balloon of hydrogen, switching to a Parr shaker or a similar apparatus to increase the hydrogen pressure can enhance the reaction rate.[2]

    • Optimize Stirring: Vigorous stirring is essential to ensure good mixing and contact between the substrate, catalyst, and hydrogen.

    • Solvent Choice: The solvent can influence the substrate's conformation and its interaction with the catalyst. While alcohols like methanol and ethanol are common, they can also lead to side reactions (see Question 2). Consider exploring other solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF).

  • Catalyst Poisoning: The product amine can sometimes inhibit the catalyst's activity. While acidic additives can mitigate this by protonating the amine, they may not be suitable for all substrates. A combination of Pd/C with a solid acid co-catalyst like niobic acid-on-carbon (Nb2O5/C) has been shown to facilitate the deprotection of N-benzyl groups effectively.[3]

Question 2: I am observing a significant amount of an N-methylated or N-ethylated side product in my final material. How can I prevent this?

Answer:

The formation of N-alkylated byproducts is a common side reaction when using alcoholic solvents like methanol or ethanol for debenzylation.[4] This occurs through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.

N_Alkylation_Mechanism

To suppress this side reaction, consider the following strategies:

  • Change the Solvent: The most effective way to prevent N-alkylation is to switch to a non-alcoholic solvent. Ethyl acetate (EtOAc), tetrahydrofuran (THF), or even toluene can be good alternatives.

  • Use Catalytic Transfer Hydrogenation (CTH): CTH with a hydrogen donor like ammonium formate is often performed at or near room temperature and can be more selective, minimizing the risk of N-alkylation.[5][6] The reaction is typically faster and avoids the need for handling flammable hydrogen gas.

  • Employ Trifluoroethanol (TFE): TFE is a solvent known to be particularly effective at preventing N-alkylation during debenzylation reactions.[4]

Question 3: My reaction is complete, but I am having difficulty separating the product from the catalyst and byproducts. What are the best purification strategies?

Answer:

Proper workup and purification are critical for obtaining a clean product.

  • Catalyst Removal: The palladium catalyst must be completely removed. Filtration through a pad of Celite® is the standard and most effective method.[4] Ensure the Celite pad is well-packed and wash it thoroughly with the reaction solvent to recover all the product. Safety Note: Do not allow the filtered catalyst to dry in the air as it can be pyrophoric. Quench the catalyst on the Celite pad with water before disposal.

  • Byproduct Removal:

    • Toluene: If using standard hydrogenolysis, the main byproduct is toluene, which is volatile and can usually be removed under reduced pressure.

    • N-Alkylated Byproducts: If N-alkylation has occurred, separating the desired primary amine from the secondary N-alkylated amine can be challenging. Column chromatography is often necessary. The polarity difference between the primary and secondary amines should allow for separation on silica gel.

    • Ammonium Formate Residues: If using CTH, excess ammonium formate and its byproducts can be removed by washing the organic extract with water or brine.

Recommended Experimental Protocols

The following are detailed, step-by-step protocols for the deprotection of 1-(benzyloxy)-2-methylpropan-2-amine, designed to minimize side reactions.

Protocol 1: Catalytic Transfer Hydrogenation (CTH) with Ammonium Formate

This is the recommended starting point due to its mild conditions and reduced risk of N-alkylation.

  • Reaction Setup: In a round-bottom flask, dissolve 1-(benzyloxy)-2-methylpropan-2-amine (1.0 eq) in methanol (or for better prevention of N-alkylation, ethyl acetate) to a concentration of approximately 0.1 M.

  • Catalyst Addition: To the stirred solution, carefully add 10% Pd/C (10-20% by weight of the substrate).

  • Hydrogen Donor Addition: Add ammonium formate (5.0 eq) to the reaction mixture in one portion. The addition may cause some effervescence.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. If ethyl acetate was used as the solvent, wash the organic layer with water and brine to remove any remaining ammonium formate before drying and concentrating. The crude product can be further purified by column chromatography if necessary.

Protocol 2: Standard Hydrogenolysis in a Non-Alcoholic Solvent

This protocol is an alternative if CTH is not effective or if direct hydrogenation is preferred.

  • Reaction Setup: Dissolve 1-(benzyloxy)-2-methylpropan-2-amine (1.0 eq) in ethyl acetate (EtOAc) in a flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add 10% Pd/C (10-20 mol% Pd) to the solution.

  • Hydrogen Atmosphere: Seal the flask and carefully evacuate and backfill with hydrogen gas from a balloon three times to ensure an inert atmosphere. For more challenging reactions, a Parr hydrogenation apparatus can be used at elevated pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow the same catalyst removal and purification steps as described in Protocol 1.

Data Summary Table

ParameterRecommended ConditionRationale
Deprotection Method Catalytic Transfer Hydrogenation (CTH)Milder conditions, avoids flammable H₂ gas, less prone to N-alkylation.[6]
Catalyst 10% Pd/C or 20% Pd(OH)₂/C (Pearlman's)Pd/C is standard; Pearlman's catalyst is more active for hindered substrates.[1]
Catalyst Loading 10-20% by weight (for CTH) or 10-20 mol% (for H₂)Ensures a sufficient number of active sites for the sterically hindered substrate.
Solvent Ethyl Acetate (EtOAc) or THFPrevents N-alkylation side reactions common with alcoholic solvents.[4]
Hydrogen Source Ammonium Formate (for CTH) or H₂ gas (balloon or Parr)Ammonium formate is a convenient and safe hydrogen donor.[5]
Temperature Room TemperatureSufficient for most debenzylations and minimizes side reactions.

Troubleshooting Workflow

Troubleshooting_Workflow

References

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 2019. [Link]

  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry, 2015. [Link]

  • Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands. Organometallics, 2007. [Link]

  • Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry, 2015. [Link]

  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Rhodium.ws. [Link]

  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 2019. [Link]

  • De-protection of N-Benzyl groups. Sciencemadness.org, 2019. [Link]

  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Tetrahedron, 2012. [Link]

  • Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate. Scholars@Duke. [Link]

  • Benzylamines. Organic Chemistry Portal. [Link]

  • A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Durham. [Link]

  • Improved Procedure for the Selective N-Debenzylation of Benzylamines by Diisopropyl Azodicarboxylate. ResearchGate, 2011. [Link]

  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 2016. [Link]

  • Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 2014. [Link]

  • Direct Amidation of Tertiary N-Benzylamines. Organic Letters, 2023. [Link]

  • Polarity-Driven Thiyl Radical-Catalyzed Aerobic Debenzylation of Ethers and Amines. eScholarship, 2019. [Link]

  • Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate. Semantic Scholar. [Link]

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Improving reaction rates of gem-dimethyl amines with acyl chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Improving Reaction Rates of gem-Dimethyl Amines with Acyl Chlorides

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals.

Introduction

The formation of amide bonds is a foundational transformation in medicinal chemistry and peptide synthesis[1]. However, when working with gem-dimethyl amines (amines featuring a -C(CH₃)₂- group adjacent to the nitrogen), researchers frequently encounter stalled reactions, poor yields, and unreacted starting materials[2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome severe steric hindrance during acylation.

Frequently Asked Questions (Troubleshooting & Causality)

Q1: Why does my gem-dimethyl amine react so slowly with highly reactive acyl chlorides? A: The root cause is transition-state destabilization due to steric bulk. The gem-dimethyl group introduces severe spatial hindrance directly adjacent to the nucleophilic nitrogen[2]. As the amine approaches the electrophilic carbonyl carbon of the acyl chloride, the bulky methyl groups clash with the substituents on the acyl species. This drastically increases the activation energy required to reach the tetrahedral transition state. Consequently, the reaction rate drops by several orders of magnitude, allowing competing side reactions—such as the hydrolysis of the acyl chloride by trace moisture—to outcompete the desired amidation[3].

Q2: Literature suggests using DMAP. How does it overcome this steric barrier? A: 4-Dimethylaminopyridine (DMAP) operates via nucleophilic catalysis rather than basicity. DMAP is sterically unhindered and highly nucleophilic due to resonance stabilization from the para-dimethylamino group[4]. It rapidly attacks the acyl chloride to form an N-acylpyridinium intermediate[5]. This intermediate is significantly more electrophilic and presents a different steric profile than the starting acyl chloride, facilitating subsequent attack by the hindered gem-dimethyl amine[6]. Furthermore, DMAP can act as a hydrogen bond acceptor, enhancing the nucleophilicity of the incoming amine[6].

Q3: My acyl chloride is being consumed, but I don't see my amide product. What is happening? A: You are likely observing the hydrolysis of your acyl chloride into a carboxylic acid, which will not react with your amine under these conditions[3]. To validate whether your acyl chloride is still active or has degraded, use a self-validating TLC/LC-MS check: quench a small aliquot of your reaction mixture into a solution of methanol and triethylamine (TEA)[7]. This instantly converts any active acyl chloride into a stable methyl ester. If you detect the methyl ester, your acyl chloride is still viable; if you only see the carboxylic acid, your system is not sufficiently anhydrous[7].

Q4: I've tried DMAP, DIPEA, and heating, but the coupling still fails. Are there alternative activation strategies? A: Yes. For exceptionally hindered or electron-poor amines where standard conditions fail, halophilic activation can force the reaction forward. Adding stoichiometric Silver Cyanide (AgCN) to the reaction in a polar aprotic solvent like DMAc (Dimethylacetamide) is a highly effective "last resort"[7]. The silver ion irreversibly abstracts the chloride ion, precipitating AgCl and generating a highly reactive acyl cyanide or acylium-like intermediate in situ, which readily reacts with even the most stubborn amines[7].

Mechanistic Visualization

Mechanism A Acyl Chloride (R-COCl) C N-Acylpyridinium Intermediate A->C DMAP Attack B DMAP Catalyst B->C E Tetrahedral Transition State C->E Amine Attack D gem-Dimethyl Amine (Hindered) D->E F Amide Product + DMAP E->F Collapse & Deprotonation

Fig 1: DMAP-catalyzed nucleophilic acylation mechanism for sterically hindered amines.

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal impact of different bases, catalysts, and solvents on the acylation rate of a standard gem-dimethyl amine (e.g., tert-butylamine) with benzoyl chloride[4],[].

Acylating AgentBase / CatalystSolventTemp (°C)Time (h)Expected Yield (%)
Benzoyl ChlorideTEA (1.5 eq)DCM2524< 20%
Benzoyl ChlorideDIPEA (2.0 eq)DMF6024~ 45%
Benzoyl ChlorideDIPEA (2.0 eq) + DMAP (0.1 eq)DCM2512~ 85%
Benzoyl ChlorideDIPEA (2.0 eq) + DMAP (1.0 eq)Toluene806> 95%
Benzoyl ChlorideAgCN (4.0 eq)DMAc404> 98%

Note: Triethylamine (TEA) often fails with hindered amines because the resulting TEA-HCl salt can precipitate and physically trap the starting materials. DIPEA (Hünig's base) is preferred due to its non-nucleophilic nature and better solubility profiles.

Experimental Protocols
Protocol A: Standard DMAP-Catalyzed Acylation

Use this self-validating system as your primary approach for hindered amines.

  • Preparation: In an oven-dried flask purged with inert gas (N₂ or Ar), dissolve the gem-dimethyl amine (1.0 eq) in anhydrous DCM (0.1 M to 0.5 M concentration).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to serve as the auxiliary base to sponge the HCl byproduct[3].

  • Catalyst Addition: Add DMAP (0.1 to 1.0 eq, depending on the degree of steric hindrance). Cool the reaction mixture to 0 °C using an ice bath.

  • Acylation: Dissolve the acyl chloride (1.2 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 10 minutes.

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. After 2 hours, withdraw a 10 µL aliquot, quench it in 100 µL of Methanol containing 1% TEA, and analyze via LC-MS[7]. Look for the methyl ester to confirm active acyl chloride remains.

  • Workup: Once complete, quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1 M HCl (to remove DMAP and DIPEA), dry over Na₂SO₄, and concentrate.

Protocol B: Silver-Mediated Acylation (For Extreme Hindrance)

Use this protocol when Protocol A fails or when dealing with highly electron-poor, sterically encumbered amines[7].

  • Preparation: In a foil-wrapped, oven-dried flask (silver salts are light-sensitive), dissolve the hindered amine (1.0 eq) in anhydrous DMAc.

  • Reagent Addition: Add the acyl chloride (1.2 to 1.5 eq).

  • Activation: Add AgCN (4.0 eq) in one portion. The reaction mixture will become heterogeneous.

  • Heating: Heat the reaction to 40–60 °C under inert atmosphere for 4–12 hours.

  • Workup: Cool to room temperature and quench with water, followed by 10% aqueous sodium thiosulfate. Filter the mixture through a pad of Celite to remove silver salts. Extract the filtrate with diethyl ether, wash extensively with water to remove DMAc, dry, and purify via silica gel chromatography[7].

Workflow Visualization

Workflow Step1 1. Preparation Dry Solvent + Amine + DIPEA Step2 2. Activation Add DMAP Cool to 0°C Step1->Step2 Step3 3. Acylation Add Acyl Chloride Warm to RT Step2->Step3 Step4 4. Monitoring Quench in MeOH Run LC-MS Step3->Step4 Step5 5. Workup Aqueous Wash Purification Step4->Step5

Fig 2: Step-by-step experimental workflow for hindered amide coupling.

References
  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies, uni-muenchen.de.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection, BOC Sciences.
  • Amide coupling : r/Chempros, Reddit.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents, HepatoChem.
  • Unveiling the Role of DMAP for the Se-Catalyzed Oxidative Carbonylation of Alcohols: A Mechanism Study, ACS Omega.
  • Amide Synthesis, Fisher Scientific.
  • The DMAP-Catalyzed Acetylation of Alcohols—A Mechanistic Study, ResearchGate.
  • Application Notes and Protocols for Peptide and Protein Modification using 2,2-Dimethylbut-3-ynoyl Chloride, Benchchem.

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Navigating Benzyl Ether Deprotection: A Technical Guide to DDQ and BCl₃ Methods

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of multi-step organic synthesis, the benzyl (Bn) ether stands as a stalwart protecting group for hydroxyl functionalities, prized for its robustness. However, its very stability can present a significant challenge at the deprotection stage. While catalytic hydrogenolysis is the conventional method for benzyl ether cleavage, it is often incompatible with substrates bearing reducible functional groups such as alkenes, alkynes, or azides. This guide provides an in-depth exploration of two powerful alternative deprotection strategies: oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and Lewis acid-mediated cleavage with boron trichloride (BCl₃).

This technical support resource is designed for researchers, scientists, and drug development professionals, offering practical, field-tested insights in a question-and-answer format to troubleshoot common experimental hurdles.

Choosing Your Deprotection Strategy: DDQ vs. BCl₃

The selection of a deprotection reagent is dictated by the substrate's functional group landscape. The following decision-making workflow provides a high-level guide to choosing the appropriate method.

Deprotection_Decision_Workflow start Substrate with Benzyl Ether decision1 Is the benzyl ether electron-rich (e.g., p-methoxybenzyl, PMB)? start->decision1 decision3 Are acid-sensitive groups present (e.g., acetals, silyl ethers)? decision1->decision3 No ddq DDQ is a prime candidate. Mild and highly selective for electron-rich benzyl ethers. decision1->ddq Yes decision2 Are there other electron-rich aromatic moieties present? consider_bcl3 Consider BCl₃ with a cation scavenger. DDQ may lack selectivity. decision2->consider_bcl3 Yes bcl3 BCl₃ is a strong candidate. Effective for both electron-rich and simple benzyl ethers. decision3->bcl3 No consider_ddq Consider DDQ. BCl₃ may cleave other acid-labile groups. decision3->consider_ddq Yes ddq->decision2

Caption: A decision-making workflow for selecting a benzyl ether deprotection method.

Oxidative Deprotection with DDQ

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant particularly effective for cleaving electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether.[1][2] For simple benzyl ethers, the reaction can be sluggish but is often facilitated by photoirradiation.[1][2][3][4]

DDQ_Mechanism sub R-O-Bn ct_complex [R-O-Bn • DDQ] Charge-Transfer Complex sub->ct_complex ddq DDQ ddq->ct_complex radical_cation [R-O-Bn]•+ ct_complex->radical_cation SET ddq_anion [DDQ]•- ct_complex->ddq_anion SET hemiacetal Hemiacetal Intermediate radical_cation->hemiacetal + H₂O, - H⁺ alcohol R-OH (Deprotected Alcohol) hemiacetal->alcohol aldehyde p-Methoxybenzaldehyde hemiacetal->aldehyde ddqh2 DDQH₂ hemiacetal->ddqh2

Caption: Simplified mechanism of DDQ-mediated deprotection of a PMB ether.

Frequently Asked Questions & Troubleshooting for DDQ Deprotection

Q1: My reaction is very slow or incomplete, even with an excess of DDQ. What could be the issue?

A1: This is a common issue, particularly with non-activated (simple) benzyl ethers.

  • Causality: The reaction proceeds via a single electron transfer (SET) from the electron-rich benzyl ether to DDQ.[5] If the benzyl group lacks electron-donating substituents (like a methoxy group), its oxidation potential is higher, making the initial SET step less favorable.[4]

  • Troubleshooting Steps:

    • Introduce Photoirradiation: For simple benzyl ethers, photoirradiation with visible light (e.g., 525 nm) or long-wavelength UV light (365 nm) can be crucial to initiate the reaction.[3][4][6] This provides the energy to promote the SET.

    • Solvent System: The reaction is often performed in a mixture of a non-polar solvent like dichloromethane (CH₂Cl₂) and a small amount of water.[5] Water is essential for the hydrolysis of the intermediate formed after the initial oxidation.[5] Anhydrous conditions may stall the reaction or lead to undesired byproducts.

    • Check DDQ Quality: DDQ is sensitive to moisture. Use a freshly opened bottle or ensure it has been stored properly in a desiccator.

Q2: I'm observing the formation of multiple byproducts and my yield is low. How can I improve selectivity?

A2: Byproduct formation often arises from over-oxidation or side reactions with other functional groups.

  • Causality: DDQ is a strong oxidizing agent and can react with other electron-rich moieties in your molecule, such as other aromatic rings, allylic systems, or thioethers.[5]

  • Troubleshooting Steps:

    • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Quench the reaction as soon as the starting material has disappeared to prevent further oxidation of the desired product.[5]

    • Control Stoichiometry: While a slight excess (1.1-1.5 equivalents) of DDQ is typical, a large excess can promote side reactions.[5] Titrate the amount of DDQ to find the optimal balance for your specific substrate.

    • Lower the Temperature: Running the reaction at 0 °C can sometimes improve selectivity by slowing down competing side reactions.

Q3: The reaction workup is difficult, and I'm losing my product. Any suggestions?

A3: The main byproduct of the reaction is the reduced form of DDQ (DDQH₂), which is a hydroquinone. This can sometimes complicate purification.

  • Causality: DDQH₂ has some solubility in organic solvents and can co-elute with the product during chromatography.

  • Troubleshooting Steps:

    • Aqueous Base Wash: After quenching the reaction, perform a thorough wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] This will deprotonate the acidic DDQH₂ and extract it into the aqueous layer.

    • Filtration: In some cases, DDQH₂ may precipitate from the reaction mixture. It can be removed by filtration through a pad of celite before the aqueous workup.

ParameterRecommended ConditionRationale
Reagent 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Strong oxidant for electron-rich ethers.[2]
Stoichiometry 1.1–1.5 equivalents per benzyl etherA slight excess drives the reaction to completion.[5]
Solvent CH₂Cl₂/H₂O (typically 18:1 to 20:1)Water is crucial for the hydrolysis of the hemiacetal intermediate.[5]
Temperature 0 °C to Room TemperatureLower temperatures can enhance selectivity.
Photoirradiation Visible light (e.g., 525 nm) or UV (365 nm)Often necessary for non-activated benzyl ethers.[3][4]

Lewis Acid-Mediated Deprotection with BCl₃

Boron trichloride (BCl₃) is a potent Lewis acid that can cleave both simple and electron-rich benzyl ethers, often at low temperatures.[7] Its utility shines in molecules where oxidative conditions are not tolerated. A key consideration for this method is the management of the carbocation generated during the reaction.

BCl3_Mechanism sub R-O-Bn complex [R-O(BCl₃)-Bn] Lewis Acid Complex sub->complex bcl3 BCl₃ bcl3->complex alkoxyboron R-O-BCl₂ complex->alkoxyboron benzyl_cation [Bn]⁺ complex->benzyl_cation hydrolysis Hydrolysis (Workup) alkoxyboron->hydrolysis trapped_cation Trapped Benzyl Cation benzyl_cation->trapped_cation scavenger Cation Scavenger (e.g., Pentamethylbenzene) scavenger->trapped_cation alcohol R-OH (Deprotected Alcohol) hydrolysis->alcohol

Caption: Mechanism of BCl₃-mediated deprotection with a cation scavenger.

Frequently Asked Questions & Troubleshooting for BCl₃ Deprotection

Q1: My reaction gives a complex mixture of products, and I suspect Friedel-Crafts alkylation. How can I prevent this?

A1: This is the most critical issue with BCl₃ deprotection, especially in substrates with electron-rich aromatic rings.

  • Causality: The cleavage of the benzyl ether generates a benzyl cation. This highly electrophilic species can then alkylate other aromatic rings present in the substrate or solvent, leading to unwanted byproducts.[8][9]

  • Troubleshooting Steps:

    • Use a Cation Scavenger: The addition of a non-Lewis basic cation scavenger is crucial. Pentamethylbenzene is an excellent choice as it readily traps the benzyl cation via Friedel-Crafts alkylation but does not coordinate with and deactivate the BCl₃.[8] Use 3 or more equivalents of the scavenger.

    • Avoid Lewis-Basic Scavengers: Scavengers like dimethyl sulfide (Me₂S) or anisole should be avoided as their lone pairs will coordinate to the BCl₃, deactivating it.[9]

    • Maintain Low Temperatures: Conduct the reaction at –78 °C to minimize the rate of side reactions.[8][10]

Q2: I'm seeing cleavage of my silyl ether protecting groups (e.g., TBS, TBDPS). Is this method compatible?

A2: BCl₃ is a strong Lewis acid and can cleave silyl ethers. However, with careful control of conditions, selectivity can be achieved.

  • Causality: The Lewis acidic boron atom can coordinate to the oxygen of the silyl ether, facilitating its cleavage.

  • Troubleshooting Steps:

    • Limit BCl₃ Stoichiometry: Use the minimum amount of BCl₃ required for the benzyl ether cleavage, typically around 1.1-1.2 equivalents.[9]

    • Careful Quenching: Quench the reaction at low temperature (–78 °C) with a mixture of THF and saturated aqueous NaHCO₃.[9] This helps to rapidly neutralize the BCl₃ and prevent silyl ether cleavage during workup.

    • Consider BCl₃•SMe₂: The boron trichloride-dimethyl sulfide complex (BCl₃•SMe₂) is a milder reagent that can selectively cleave benzyl ethers in the presence of silyl ethers.[11]

Q3: The reaction does not go to completion, even after a long time at –78 °C. What should I do?

A3: Incomplete reaction can be due to several factors.

  • Causality: Insufficient BCl₃, deactivation of the reagent by adventitious water, or a particularly sterically hindered substrate can lead to a stalled reaction.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Water will rapidly react with and consume BCl₃.

    • Check Reagent Quality: BCl₃ is often supplied as a solution in a solvent like CH₂Cl₂. Ensure the solution has been properly stored and is not expired.

    • Slightly Increase Stoichiometry: If you are confident in your anhydrous technique, a modest increase in the equivalents of BCl₃ (e.g., from 1.2 to 1.5-2.0 equivalents) may be necessary for challenging substrates.[8]

ParameterRecommended ConditionRationale
Reagent Boron Trichloride (BCl₃), 1.0 M in CH₂Cl₂Potent Lewis acid for ether cleavage.
Stoichiometry 1.1–2.0 equivalentsSufficient to cleave the ether without excessive side reactions.[8]
Cation Scavenger Pentamethylbenzene (3.0 equivalents)Traps the benzyl cation, preventing Friedel-Crafts side reactions.[8][9]
Solvent Anhydrous Dichloromethane (CH₂Cl₂)Common solvent for low-temperature reactions.
Temperature –78 °CMinimizes side reactions and enhances selectivity.[8][10]

Experimental Protocols

Protocol 1: General Procedure for DDQ-Mediated Deprotection (Photoirradiated)
  • Dissolve the benzyl-protected substrate (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL) in a suitable reaction vessel.[4][12]

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ (1.5 equivalents per benzyl group) in one portion. The solution may turn dark.[5]

  • Irradiate the reaction mixture with a 525 nm light source (or other suitable wavelength) at room temperature.[4][12]

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.[5]

  • Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for BCl₃-Mediated Deprotection
  • To a flame-dried flask under an inert atmosphere (argon), add the benzyl-protected substrate (1.0 mmol) and pentamethylbenzene (3.0 mmol).[13]

  • Dissolve the solids in anhydrous CH₂Cl₂ (10 mL).

  • Cool the solution to –78 °C using a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of BCl₃ in CH₂Cl₂ (2.0 mL, 2.0 mmol, 2.0 equivalents) dropwise over 10 minutes.[12]

  • Stir the reaction at –78 °C and monitor its progress by TLC.

  • Once the starting material is consumed (typically 20-60 minutes), quench the reaction at –78 °C by the slow addition of methanol (5 mL), followed by water (5 mL).[12]

  • Allow the mixture to warm to room temperature.

  • Extract the product with an organic solvent (e.g., EtOAc or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography. The unreacted pentamethylbenzene and the benzylated scavenger are typically non-polar and elute early.[13]

References

  • Rahim, M. A., Matsumura, S., & Toshima, K. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters, 46(43), 7307-7309. [Link]

  • Congreve, M. S., Davison, E. C., Fuhry, M. A. M., Holmes, A. B., Payne, A. N., Robinson, R. A., & Ward, S. E. (1993). Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664. [Link]

  • Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977-1980. [Link]

  • Dener, J. M., et al. (2005). Regioselective debenzylation of C-glycosyl compounds by boron trichloride. Carbohydrate Research, 340(3), 451-458. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]

  • ResearchGate. (n.d.). Deprotection of benzyl ethers using DDQ. [Scientific Diagram]. [Link]

  • Kumar, A., & Engel, R. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. RSC Advances, 11(50), 31256-31302. [Link]

  • Geden, J. V., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(2), 499-503. [Link]

  • Geden, J. V., & Seeberger, P. H. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC. [Link]

  • Kumar, S., et al. (2019). BCl₃-Mediated C-N, C-S, and C-O Bond Formation of Imidazo[1,2-a]pyridine Benzylic Ethers. The Journal of Organic Chemistry, 84(7), 4363-4374. [Link]

  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl₃ in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. [Link]

  • Li, X., et al. (2015). Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. Tetrahedron Letters, 56(13), 1674-1677.
  • Angibeaud, P., Defaye, J., Gadelle, A., & Utille, J. P. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Synthesis, 1985(11), 1123-1125. [Link]

  • Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi. [Link]

  • Organic Chemistry Portal. (n.d.). DDQ Deprotection Mechanism. [Link]

  • ResearchGate. (n.d.). Benzyl ether deprotection strategies. [Scientific Diagram]. [Link]

  • Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. [Link]

  • Tokuyama, H., et al. (2016). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Cation Scavenger. Organic Syntheses, 93, 63-74. [Link]

  • ResearchGate. (n.d.). Deprotected compounds. Reaction conditions: BCl3 (5 equiv. per OBn), DCM, r.t. 3 h. [Scientific Diagram]. [Link]

  • Siegel, D., et al. (2020). A Potential Practical Process for Remdesivir. ChemRxiv. [Link]

  • Sireesha, R., et al. (2019). A Facile, Efficient and Selective Deprotection of P - Methoxy Benzyl Ethers Using Zinc (II) Trifluoromethanesulfonate. Letters in Organic Chemistry, 16(12), 955-958. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). DDQ/CAN Oxidation. [Link]

  • Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups. [Link]

  • Geden, J. V., & Seeberger, P. H. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. Organic Syntheses, 100, 233-250. [Link]

  • Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. [Link]

  • Kumar, A., & Engel, R. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review. PMC. [Link]

  • Chemistry Stack Exchange. (2015). Can a benzyl ether be removed in the presence of an ester? [Link]

  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea? r/Chempros. [Link]

Sources

Technical Support Center: Minimizing Racemization During Coupling of Hindered Amino Building Blocks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for researchers, scientists, and drug development professionals facing stereochemical challenges during complex peptide synthesis.

Coupling sterically hindered amino acids (e.g., N-methylated residues,


-dialkyl amino acids like Aib, or 

-branched residues like Val/Ile/Thr) drastically reduces the rate of acylation. This kinetic bottleneck provides ample time for base-catalyzed side reactions to compromise the stereochemical integrity of your product. This guide provides mechanistic insights, field-proven troubleshooting workflows, and self-validating protocols to ensure high-purity, stereochemically intact peptide synthesis.

Part 1: Frequently Asked Questions (Mechanisms & Causality)

Q1: Why are hindered amino acids more prone to racemization?

A1: The root cause is kinetic competition. Steric bulk at the


-carbon or N-terminus significantly reduces the rate constant of the desired nucleophilic attack (

). Because peptide bond formation is slowed, the activated intermediate has a prolonged lifetime. This extended window allows competing, base-catalyzed side reactions—which operate at their own rate (

)—to become kinetically significant, leading to epimerization/racemization [1].
Q2: What are the specific chemical pathways that lead to racemization?

A2: Racemization during activation and coupling primarily occurs via two pathways:

  • Oxazolone (Azlactone) Formation: The activated carboxyl group undergoes intramolecular cyclization with the adjacent urethane protecting group (e.g., Fmoc/Boc) to form a 5(4H)-oxazolone intermediate. The

    
    -proton of this planar intermediate is highly acidic and easily abstracted by a base, destroying the chiral center.
    
  • Direct Enolization: A base directly abstracts the

    
    -proton from the activated amino acid, forming an achiral enolate intermediate. Upon reprotonation, a mixture of D- and L-enantiomers is generated [1].
    

Racemization ActivatedAA Activated Hindered AA (Chiral) Oxazolone Oxazolone Intermediate (Planar/Achiral) ActivatedAA->Oxazolone Slow Coupling allows Urethane Cyclization Enolate Enolate Intermediate (Planar/Achiral) ActivatedAA->Enolate Direct Proton Abstraction Peptide Desired Peptide (Retention of Chirality) ActivatedAA->Peptide Fast Nucleophilic Attack (k_couple) Base Base Catalysis (e.g., DIPEA) Base->Oxazolone Promotes Base->Enolate Promotes RacemicProduct Racemic Peptide (D/L Diastereomers) Oxazolone->RacemicProduct Amine Attack Enolate->RacemicProduct Reprotonation & Amine Attack

Caption: Kinetic competition between peptide bond formation and racemization pathways.

Q3: How does the choice of base impact racemization, and why is TMP preferred over DIPEA?

A3: The basicity and steric profile of the tertiary amine used during coupling dictate the rate of proton abstraction. N,N-Diisopropylethylamine (DIPEA) is a strong base (


). When coupling hindered residues, prolonged exposure to DIPEA accelerates enolization.

Switching to 2,4,6-trimethylpyridine (TMP, also known as collidine) is a proven mitigation strategy [2]. TMP is significantly less basic (


) and highly sterically hindered. This prevents it from efficiently abstracting the 

-proton while still acting as an effective proton sink to drive the coupling reaction forward.
Q4: Which coupling reagents offer the best balance of reactivity and stereochemical retention?

A4: To outcompete racemization, you must maximize reactivity while suppressing oxazolone formation:

  • COMU & HATU: These uronium/aminium salts are highly reactive. COMU incorporates the OxymaPure leaving group, which makes it safer and often more efficient than HATU for hindered couplings [3].

  • DIC / OxymaPure: For extremely epimerization-prone residues (like Phenylglycine, Cysteine, or Histidine), carbodiimide-based activation using DIC with OxymaPure (or Oxyma-B) as an additive is superior. OxymaPure forms a highly reactive but stable active ester that resists racemization better than HOBt [4].

  • PyAOP: A phosphonium-based reagent that does not cap the N-terminus (unlike uroniums) and is considered a gold standard alongside HATU for demanding, hindered couplings involving Cys or His [5].

Part 2: Troubleshooting Guide & Workflows

Scenario A: High epimerization observed during the coupling of Fmoc-Phg-OH or D-Arginine.

  • Diagnosis: Phenylglycine (Phg) and D-Arginine are notoriously prone to direct enolization due to the stabilization of the enolate intermediate.

  • Solution: Immediately replace DIPEA with TMP (2 equivalents). Switch the coupling reagent from HBTU/HATU to the DIC/OxymaPure system without a pre-activation step.

Scenario B: Incomplete coupling of N-methyl amino acids leading to deletion sequences.

  • Diagnosis: Extreme steric hindrance is preventing the nucleophilic attack. The coupling is failing before racemization even becomes the primary issue.

  • Solution: Utilize COMU or PyAOP with TMP. Elevate the reaction temperature (e.g., microwave assistance at 50–75°C), but strictly limit the coupling time to 5–10 minutes to prevent thermal-induced racemization.

Workflow Start Hindered AA Coupling Issue CheckBase Is a strong base (DIPEA/TEA) used? Start->CheckBase SwitchBase Switch to TMP (Collidine) (pKa ~7.4) CheckBase->SwitchBase Yes CheckReagent Evaluate Coupling Reagent CheckBase->CheckReagent No SwitchBase->CheckReagent UseCOMU Use COMU or PyAOP (High Reactivity) CheckReagent->UseCOMU Extreme Steric Bulk (e.g., N-Me, Aib) UseDICOxyma Use DIC / OxymaPure (Low Epimerization) CheckReagent->UseDICOxyma High Racemization Risk (e.g., Phg, Cys, His) Evaluate Cleave & Evaluate via RP-HPLC UseCOMU->Evaluate UseDICOxyma->Evaluate Evaluate->CheckReagent Fail (Iterate) Success <1% Racemization Verified Evaluate->Success Pass

Caption: Troubleshooting workflow for optimizing hindered amino acid couplings.

Part 3: Quantitative Data & Reagent Comparison

The following table synthesizes quantitative racemization data from model peptide studies (e.g., Z-Phg-OH + H-Pro-NH₂ and Bz-Arg-Phg-NH₂) to guide your reagent selection [2][3][4].

Coupling SystemBaseModel SystemRacemization (%)Application Profile
HBTU DIPEAZ-Phg-OH + H-Pro-NH₂13.2%Standard SPPS; avoid for hindered/prone AAs.
HATU DIPEAZ-Phg-OH + H-Pro-NH₂10.8%High reactivity, but base choice limits stereocontrol.
COMU DIPEAZ-Phg-OH + H-Pro-NH₂10.5%High reactivity; safer leaving group than HATU.
COMU TMP Bz-Arg-Phg-NH₂< 2.0% Optimal for extreme steric hindrance (e.g., N-Me).
DIC / HOBt NoneZ-Phg-OH + H-Pro-NH₂11.0%Outdated additive; prone to oxazolone formation.
DIC / OxymaPure NoneZ-Phg-OH + H-Pro-NH₂0.9% Gold standard for Phg, Cys, His, and D-AAs.

Part 4: Validated Experimental Protocols

To ensure self-validation, all protocols below require post-cleavage RP-HPLC analysis to quantify the ratio of desired diastereomer to epimerized byproduct.

Protocol 1: COMU/TMP Mediated Coupling of Hindered Amino Acids

Designed for


-dialkyl amino acids (e.g., Aib) and N-methylated residues.
  • Resin Preparation: Swell the resin-bound peptide (0.1 mmol scale) in anhydrous DMF for 15 minutes. Deprotect the N-terminus using 20% Piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Reagent Preparation: In a clean, dry vial, dissolve the Fmoc-protected hindered amino acid (0.3 mmol, 3 eq) and COMU (0.3 mmol, 3 eq) in minimal anhydrous DMF (approx. 1.5 mL).

  • Base Addition (Critical Step): Add 2,4,6-trimethylpyridine (TMP) (0.6 mmol, 6 eq) to the vial. Do not use DIPEA. A noticeable color change (often yellowish/green) indicates activation.

  • Coupling: Immediately transfer the activated mixture to the resin. Do not allow pre-activation to exceed 1 minute.

  • Reaction Time: Agitate at room temperature for 1 to 2 hours. For extreme hindrance (e.g., N-Me to N-Me), apply microwave heating at 50°C for 10 minutes.

  • Validation: Cleave a micro-aliquot using TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Analyze via RP-HPLC. The presence of a secondary peak with identical mass (via LC-MS) indicates the epimer.

Protocol 2: DIC/OxymaPure Coupling for High-Risk Epimerization Residues

Designed for Phenylglycine (Phg), Cysteine (Cys), Histidine (His), and D-Arginine.

  • Resin Preparation: Swell and deprotect the resin (0.1 mmol scale) as described in Protocol 1.

  • Reagent Preparation: Dissolve the Fmoc-protected amino acid (0.3 mmol, 3 eq) and OxymaPure (0.3 mmol, 3 eq) in anhydrous DMF (1.5 mL).

  • In-Situ Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (0.3 mmol, 3 eq) directly to the amino acid/OxymaPure solution. Note: No tertiary base is added in this protocol, eliminating base-catalyzed enolization.

  • Coupling: Transfer the mixture to the resin immediately. Agitate at room temperature for 1 hour.

  • Double Coupling (Optional): If the Kaiser test is slightly positive, drain the reaction vessel, wash with DMF, and repeat steps 2-4 rather than extending the reaction time of the first coupling.

  • Validation: Cleave and analyze via RP-HPLC. The DIC/OxymaPure system should yield <1% of the epimerized diastereomer.

References

🧪 Technical Support Center: Purification of Volatile Sterically Hindered Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Diagnostics & Purification Hub.

As a Senior Application Scientist, I frequently consult with researchers struggling with irreproducible yields in moisture-sensitive lithiations (e.g., LTMP generation), photoredox catalysis, or delicate peptide couplings. In a vast majority of these cases, the root cause is not the methodology itself, but degraded or contaminated sterically hindered amines—specifically N,N-Diisopropylethylamine (DIPEA / Hünig's base) and 2,2,6,6-Tetramethylpiperidine (TMP).

Sterically hindered amines are prized because their bulky alkyl groups prevent them from acting as nucleophiles, making them ideal proton scavengers[1]. However, when contaminated with water, carbon dioxide, or unhindered secondary amines, they actively destroy sensitive reagents. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure your amines perform flawlessly.

📊 1. Quantitative Data: Amine Properties & Purification Parameters

To purify effectively, we must first establish the physicochemical parameters of our target amines and the appropriate agents required to resolve specific contaminants.

PropertyN,N-Diisopropylethylamine (DIPEA)2,2,6,6-Tetramethylpiperidine (TMP)
Abbreviation DIPEA / Hünig's BaseTMP
Boiling Point (760 mmHg) 127 °C152 °C
Primary Chemical Role Non-nucleophilic proton scavengerPrecursor to highly basic LTMP
Common Contaminants Diisopropylamine (2° amine), H₂OH₂O, CO₂ (carbamate/carbonate salts)
Optimal Drying Agent Calcium Hydride (CaH₂)Calcium Hydride (CaH₂)
Optimal Scavenger Ninhydrin (Targets 1°/2° amines)N/A

🔬 2. Diagnostic Workflow: Hindered Amine Degradation

Use the following decision matrix to diagnose and route your specific amine quality issue.

AmineTroubleshooting Start Amine Quality Issue Detected Q1 Is the liquid discolored (yellow/brown)? Start->Q1 Oxidation Oxidation / Photodegradation Q1->Oxidation Yes Q2 Are coupling/alkylation yields low? Q1->Q2 No DistillCaH2 Distill from CaH2 under Argon Oxidation->DistillCaH2 Contamination 1°/2° Amine Contamination (Nucleophilic Impurities) Q2->Contamination Yes Q3 Is lithiation (e.g., LTMP) failing? Q2->Q3 No Ninhydrin Pre-treat with Ninhydrin, then Distill Contamination->Ninhydrin Moisture Trace Moisture Quenching n-BuLi Q3->Moisture Yes RefluxCaH2 Reflux over CaH2 & Store over 4Å MS Moisture->RefluxCaH2

Decision matrix for troubleshooting sterically hindered amine degradation.

⚙️ 3. Core Methodologies: Step-by-Step Purification

Protocol A: Rigorous Purification of DIPEA (Removal of Nucleophilic Impurities)

This protocol is mandatory when DIPEA is used in sensitive amide couplings or alkylations where nucleophilic competition must be zero[2].

  • Pre-treatment: In a round-bottom flask, add 5 grams of Ninhydrin per liter of crude DIPEA.

  • Sequestration (Causality): Stir the mixture at room temperature for 2 hours. Ninhydrin reacts selectively with primary and secondary amine impurities (e.g., unreacted diisopropylamine) to form a heavy, non-volatile complex.

  • Primary Distillation: Distill the DIPEA under a dry nitrogen atmosphere. Discard the first 5% of the distillate (forerun).

    • Self-Validating System: The transition of the pot residue to a deep, dark purple (Ruhemann's purple) confirms the successful sequestration of nucleophilic impurities. If the subsequent distillate is perfectly colorless, the separation was successful.

  • Drying Setup: Transfer the colorless distillate to a clean, flame-dried flask containing granular Calcium Hydride (CaH₂) (approx. 5% w/v).

  • Reflux & Secondary Distillation: Reflux the mixture under argon for 2 hours. Distill the pure DIPEA (bp 127 °C) into a dry Schlenk flask.

  • Storage: Store over activated 4Å molecular sieves under an argon atmosphere, strictly protected from light.

Protocol B: Anhydrous Distillation of TMP for LTMP Synthesis

TMP must be rigorously anhydrous before reacting with n-butyllithium (n-BuLi) to form the bulky base Lithium tetramethylpiperidide (LTMP)[3].

  • Drying Setup: In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and an argon inlet, add crude TMP and granular CaH₂ (10% w/v).

  • Refluxing (Causality): Reflux the mixture for exactly 4 hours. TMP is highly sterically hindered, but its strong basicity allows it to hold onto water tightly via hydrogen bonding. Extended reflux over CaH₂ ensures the irreversible destruction of water into insoluble Ca(OH)₂ and H₂ gas[3].

    • Self-Validating System: The cessation of hydrogen gas bubbling during the reflux phase serves as an internal visual indicator that all protic impurities have been completely consumed.

  • Distillation: Distill the TMP under atmospheric pressure (bp 152 °C).

  • Storage: Transfer the purified TMP into a dry Schlenk flask and store over activated 4Å molecular sieves under an inert argon atmosphere to prevent CO₂ absorption.

💬 4. Troubleshooting & FAQs

Q: Why do we use Ninhydrin specifically for DIPEA purification? A: DIPEA is commercially synthesized via the alkylation of diisopropylamine with diethyl sulfate[1]. Trace amounts of unreacted diisopropylamine (a secondary amine) frequently remain in commercial batches. Because diisopropylamine is highly nucleophilic, it actively competes with your intended substrates in amide couplings or alkylations, leading to unwanted side products. By distilling DIPEA from ninhydrin, you permanently sequester these nucleophilic impurities as a non-volatile complex in the distillation pot, ensuring your distilled base is strictly non-nucleophilic[2].

Q: My DIPEA turned yellow over time. Is it still safe to use for Swern oxidations or peptide couplings? A: Discoloration indicates amine oxidation, often triggered by photo-oxidation or trace transition metals, leading to the formation of N-oxides or complex polymeric species. While slightly yellow DIPEA might suffice for robust, large-scale acid scavenging, it is strictly contraindicated for sensitive catalytic workflows (e.g., MacMillan organocatalysis) or photoredox chemistry, where colored impurities can quench excited states or poison catalysts[4]. If discolored, redistill from CaH₂ prior to use.

Q: When generating LTMP from TMP and n-BuLi, my solution turns cloudy and yields drop. What is happening? A: This is a classic symptom of moisture contamination. TMP is highly hygroscopic. If water is present, the added n-BuLi acts as a base to deprotonate the water rather than the TMP. This generates lithium hydroxide (LiOH), which precipitates as a cloudy white solid, and butane gas. This parasitic reaction destroys your titer of n-BuLi and prevents the formation of LTMP[3]. To resolve this, TMP must be refluxed over CaH₂ for 4 hours prior to distillation[3].

Q: Can I use Potassium Hydroxide (KOH) instead of Calcium Hydride (CaH₂) to dry these amines? A: KOH is a viable, low-cost pre-drying agent for bulk water removal and is historically cited for DIPEA[2]. However, KOH operates via an equilibrium-based hydration mechanism, meaning it cannot achieve the ultra-low parts-per-million (ppm) moisture levels required for highly sensitive organometallic chemistry. CaH₂, conversely, reacts irreversibly with water to form hydrogen gas and calcium hydroxide. For any reaction involving organolithiums or sensitive Lewis acids, CaH₂ is the mandatory choice.

📚 5. References

  • Title: N,N-Diisopropylethylamine Source: Wikipedia URL: [Link]

  • Title: Purification of Laboratory Chemicals (W.L.F. Armarego) Source: Chemistry-Chemists URL: [Link]

  • Title: Supporting Information - Macmillan Group Source: Princeton University URL: [Link]

Sources

Validation & Comparative

Comparative Guide: Characteristic MS Fragmentation Patterns of Gem-Dimethyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Context

In drug discovery, the gem-dimethyl group (


) is frequently employed to block metabolic "soft spots," particularly preventing Cytochrome P450-mediated dealkylation or oxidation at 

-carbon positions. However, this structural modification drastically alters the mass spectral fingerprint of the molecule.

This guide provides a technical comparison between gem-dimethyl amines (e.g., Phentermine) and their


-methyl  or unsubstituted  counterparts (e.g., Amphetamine). For researchers, distinguishing these motifs is critical when validating hit-to-lead optimization where metabolic blocking strategies are applied.

Key Takeaway: The presence of a gem-dimethyl group adjacent to an amine triggers a dominant, kinetically favored


-cleavage  that produces a stable tertiary iminium ion, often suppressing other diagnostic fragments seen in less substituted analogs.

Mechanistic Principles

The Gem-Dimethyl Effect in Vacuum

In Electron Ionization (EI), the fragmentation is governed by the stability of the resulting carbocation or radical.

  • Standard Amines: Undergo

    
    -cleavage to yield a primary or secondary iminium ion.
    
  • Gem-Dimethyl Amines: The cleavage of the

    
     bond adjacent to the nitrogen is accelerated. The resulting fragment is a tertiary iminium ion  (
    
    
    
    ), which is significantly more stable than the secondary counterparts formed by mono-methyl amines.
Diagnostic Shift

The most reliable indicator is the mass shift of the base peak in the low-mass region.

  • 
    -Methyl Amine (e.g., Amphetamine): 
    
    
    
    -cleavage yields
    
    
    .
    
    
    44
    .
  • Gem-Dimethyl Amine (e.g., Phentermine):

    
    -cleavage yields 
    
    
    
    .
    
    
    58
    .

Note: While


 58 is also characteristic of 

-dimethyl amines (e.g., dimethyltryptamine), the absence of a molecular ion (

) is more pronounced in gem-dimethyl compounds due to the steric strain releasing into the stable fragment.

Comparative Analysis: Gem-Dimethyl vs. Alternatives

The following data compares the fragmentation behavior of Phentermine (Gem-dimethyl) against Amphetamine (


-methyl) and Phenethylamine  (Unsubstituted).
Table 1: Diagnostic Ion Abundance Comparison (EI, 70 eV)
FeatureGem-Dimethyl Amine

-Methyl Amine
Unsubstituted Amine
Representative Compound PhentermineAmphetaminePhenethylamine
Structure



Base Peak (100%)

58

44

30
Mechanism Tertiary

-Cleavage
Secondary

-Cleavage
Primary

-Cleavage
Tropylium Ion (

91)
Low Abundance (<15%)Moderate Abundance (~20-40%)High Abundance (>50%)
Molecular Ion (

)
Very Weak / AbsentWeakDistinct
Metabolic Stability High (Blocked

-H)
ModerateLow (MAO substrate)
Interpretation of Data[1][2][3]
  • Signal Concentration: The gem-dimethyl group acts as a "fragmentation funnel." Because the tertiary iminium ion (

    
     58) is so stable, the energy channels almost exclusively into this pathway. This reduces the intensity of the benzyl/tropylium ion (
    
    
    
    91) compared to unsubstituted amines where the competition between
    
    
    and
    
    
    cleavage is more balanced.
  • Differentiation from

    
    -Methylation:  An isomer of Phentermine is 
    
    
    
    -dimethyl-phenethylamine. Both yield
    
    
    58. To distinguish:
    • Gem-dimethyl (

      
      -sub):  Often shows a small 
      
      
      
      peak (loss of methyl from the quaternary carbon) before the major split.
    • 
      -dimethyl:  Often shows characteristic "amine rearrangement" losses (
      
      
      
      ) involving the nitrogen.

Visualizing the Pathway

The following diagram illustrates the divergent fragmentation pathways governed by the substitution pattern.

FragmentationPathway Parent Parent Amine (Radical Cation) GemPath Gem-Dimethyl Substitution (R-C(Me)2-NH2) Parent->GemPath Substitution Check AlphaPath Alpha-Methyl Substitution (R-CH(Me)-NH2) Parent->AlphaPath UnsubPath Unsubstituted (R-CH2-NH2) Parent->UnsubPath TertiaryIon Tertiary Iminium Ion (m/z 58) [Base Peak] GemPath->TertiaryIon Fast Alpha-Cleavage (Steric Relief) Tropylium Tropylium Ion (m/z 91) [Competitor] GemPath->Tropylium Minor Pathway SecondaryIon Secondary Iminium Ion (m/z 44) [Base Peak] AlphaPath->SecondaryIon Alpha-Cleavage AlphaPath->Tropylium Moderate Pathway PrimaryIon Primary Iminium Ion (m/z 30) [Base Peak] UnsubPath->PrimaryIon Alpha-Cleavage UnsubPath->Tropylium Major Pathway

Caption: Comparative fragmentation kinetics. Note the dominant flux toward the Tertiary Iminium Ion (


 58) in gem-dimethyl amines, suppressing the Tropylium pathway.

Experimental Protocols

To reliably distinguish these patterns, specific instrument parameters must be maintained.

Protocol A: EI-GC/MS (Structural Confirmation)

Purpose: Definitive identification of the gem-dimethyl motif via the


 58 base peak.
  • Sample Prep: Dilute sample to 10 µg/mL in Methanol.

  • Inlet: Splitless mode, 250°C.

  • Column: DB-5ms or equivalent (non-polar), 30m x 0.25mm.

  • Ion Source: Electron Ionization (EI) at 70 eV .

    • Why 70 eV? Lower energies (e.g., 20 eV) may preserve the molecular ion but will alter the diagnostic ratio of

      
       58 vs. 
      
      
      
      91, making library matching unreliable.
  • Scan Range: 30–300 amu.

    • Critical: Ensure scan starts at 30 amu. Many default methods start at 50 amu, which will miss the diagnostic

      
       44 peak of the alternative (
      
      
      
      -methyl), leading to misidentification.
Protocol B: ESI-LC/MS/MS (Quantitation & Metabolite ID)

Purpose: Analyzing gem-dimethyl amines in biological matrices (where EI is not possible).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

    • Note: High pH buffers are generally avoided as they suppress amine ionization, though they improve peak shape.

  • Ionization: Electrospray Positive (+ESI).

  • MS/MS Transition Optimization:

    • Precursor:

      
      .
      
    • Product Scan: Apply Collision Energy (CE) stepping (10, 20, 40 eV).

    • Observation: Gem-dimethyl amines often show a neutral loss of

      
       (17 Da) to form a stable tertiary carbocation.
      
    • Example (Phentermine):

      
       (Loss of 
      
      
      
      ) is a primary transition.
    • Contrast: Amphetamine (

      
      ) also loses 
      
      
      
      , but the resulting secondary carbocation is less stable, often leading to further fragmentation to
      
      
      91 (Tropylium).
Workflow Diagram: Identification Strategy

IdentificationWorkflow Sample Unknown Amine Sample Technique Select Technique Sample->Technique EI_Route EI-GC/MS (70 eV) Technique->EI_Route ESI_Route ESI-LC/MS/MS Technique->ESI_Route CheckBase Check Base Peak (Low Mass) EI_Route->CheckBase NeutralLoss Check Neutral Loss (CID) ESI_Route->NeutralLoss mz30 m/z 30: Primary Amine CheckBase->mz30 mz44 m/z 44: Alpha-Methyl CheckBase->mz44 mz58 m/z 58: Gem-Dimethyl (or N,N-dimethyl) CheckBase->mz58 Loss17 Loss of 17 (NH3) Yields Stable Cation? NeutralLoss->Loss17

Caption: Decision tree for assigning amine substitution patterns based on MS platform.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Phentermine (EI). NIST Chemistry WebBook, SRD 69. [Link]

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Amphetamine (EI). NIST Chemistry WebBook, SRD 69. [Link]

  • Rodnar Willard, M. A., et al. (2017).[1] Statistical comparison of mass spectra for identification of amphetamine-type stimulants.[1] Forensic Science International, 270, 111-120.[1] [Link]

  • Doc Brown's Chemistry. Mass spectrometry fragmentation patterns of aliphatic amines. [Link]

Sources

Spectral Distinction: FTIR Analysis of Benzyl Ether vs. Primary Amine Functionalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical intermediate synthesis, distinguishing between Benzyl Ether (


)  and Primary Amine (

)
moieties is a critical analytical challenge. These functional groups often coexist during protecting group manipulations (e.g., benzyl protection of alcohols vs. amine generation). While Nuclear Magnetic Resonance (NMR) provides definitive structural connectivity, Fourier Transform Infrared (FTIR) spectroscopy offers a rapid, cost-effective method for real-time reaction monitoring and purity assessment.

This guide delineates the specific vibrational modes that differentiate these two groups, compares FTIR efficacy against Raman and NMR, and provides a validated protocol for spectral identification in a drug development context.

Spectral Anatomy: The Vibrational Fingerprint[1]

To accurately distinguish a benzyl ether from a primary amine, one must look beyond the fingerprint region. The "smoking gun" lies in the high-wavenumber region (


) and specific deformation modes.
Table 1: Critical Vibrational Modes Comparison
Functional GroupVibration ModeWavenumber (

)
Intensity & ShapeDiagnostic Value
Primary Amine N-H Stretch (Asym/Sym) 3500 – 3300 Medium, Doublet High (Definitive)
(

)
N-H Scissoring (Bend)1650 – 1580Medium-Strong, SharpMedium (Can overlap with C=C)
C-N Stretch (Aliphatic)1250 – 1020Medium-WeakLow (Overlaps with Ether)
N-H Wag (Broad)910 – 665Broad, StrongMedium
Benzyl Ether C-O-C Asym. Stretch 1150 – 1060 Strong, Broad High
(

)
Aromatic C-H Stretch

(3030-3080)
Weak, SharpMedium (Present in both if aromatic)
Mono-sub. Benzene Ring750 & 690Strong, SharpHigh (Pattern specific)
Overtone Pattern2000 – 1660Weak "Comb" patternMedium (Confirming aromaticity)
mechanistic Insight
  • The Amine Doublet: The primary amine's diagnostic doublet at 3300–3500

    
     arises from the coupling of symmetric and asymmetric stretching modes. This is a phenomenon absent in secondary amines (singlet) or ethers (no peak).
    
  • The Ether "Anchor": The C-O-C asymmetric stretch (1060–1150

    
    ) is often the most intense peak in the spectrum for ethers, caused by the large dipole change in the polar C-O bonds.
    

Comparative Technology Review

While FTIR is the focus, a senior scientist must know when to deploy alternative modalities.

Table 2: FTIR vs. Alternatives for Amine/Ether Analysis
FeatureFTIR Raman Spectroscopy NMR (

H /

C)
Primary Utility Polar functional groups (C-O, N-H).Non-polar backbones (C=C, C-C), Polymorphs.Structural connectivity & quantification.[1][2][3]
Amine Detection Excellent. N-H stretch is distinct.Weak. N-H scatter is poor.Excellent (Chemical shift + integration).
Ether Detection Excellent. C-O stretch is strong.Weak. C-O is less polarizable.Excellent (Distinct

benzylic shift).
Water Interference High (OH overlaps NH).Low (Ideal for aqueous reaction monitoring).High (requires deuterated solvents).
Throughput High (ATR < 1 min).High (Handheld/Microscope).Low (Sample prep required).

Decision Logic & Visualization

The following diagram illustrates the logical flow for identifying these functional groups in an unknown sample.

Spectral_ID_Logic Start Unknown Sample Spectrum Check_High Check 3300-3500 cm⁻¹ Region Start->Check_High Doublet Doublet Observed? Check_High->Doublet Primary_Amine Likely Primary Amine (Confirm with 1600 cm⁻¹ bend) Doublet->Primary_Amine Yes (Sym/Asym Stretch) Check_Fingerprint Check 1050-1150 cm⁻¹ Region Doublet->Check_Fingerprint No (or weak singlet) Strong_CO Strong Broad Peak? Check_Fingerprint->Strong_CO Strong_CO->Check_High Ambiguous Check_Aromatic Check 690 & 750 cm⁻¹ (Mono-sub Benzene) Strong_CO->Check_Aromatic Yes Benzyl_Ether Likely Benzyl Ether Check_Aromatic->Benzyl_Ether Peaks Present

Figure 1: Decision tree for spectral differentiation of primary amines and benzyl ethers.

Experimental Protocol: Purity Profiling

Objective: To validate the purity of a synthesized primary amine (


) and ensure the removal of a benzyl ether protecting group (

) using ATR-FTIR.
Materials
  • Instrument: FTIR Spectrometer with Diamond ATR Accessory (e.g., Agilent Cary 630 or Thermo Nicolet iS50).

  • Resolution: 4

    
    .
    
  • Scans: 32 scans (background and sample).

  • Cleaning Solvent: Isopropanol (high purity).

Workflow
  • System Validation (Background):

    • Clean the ATR crystal with isopropanol. Ensure no residue remains.

    • Collect an air background spectrum. Verify that the

      
       doublet (2350 
      
      
      
      ) is minimal and the baseline is flat.
  • Sample Acquisition:

    • Place

      
       mg of the solid or 10 
      
      
      
      L of liquid sample onto the crystal.
    • Apply pressure using the anvil (for solids) to ensure intimate contact.

    • Acquire the sample spectrum.[4][1][2][5][6][7]

  • Data Processing:

    • Apply Baseline Correction (automatic or multi-point) to remove scattering slopes.

    • Normalize the spectrum (0-1 Absorbance) if comparing against a library standard.

  • Critical Analysis (The "Pass/Fail" Criteria):

    • Zone 1 (3500-3300

      
      ):  Look for the "N-H Doublet."
      
      • Pass: Distinct doublet.

      • Fail: Single broad peak (hydroxyl contamination) or no peak.

    • Zone 2 (1150-1060

      
      ):  Inspect for residual Ether.
      
      • Pass: Minimal absorbance relative to the C-N stretch.

      • Fail: Massive, broad peak dominating the region (indicates unreacted Benzyl Ether).

    • Zone 3 (750/690

      
      ): 
      
      • Note: Both the product (if it has an aromatic R-group) and the benzyl impurity might show peaks here. However, the Benzyl group specifically shows strong out-of-plane bending at 690

        
         and 750 
        
        
        
        . If the R-group is aliphatic, the presence of these peaks confirms Benzyl contamination.

Protocol_Workflow cluster_zones Critical Zones Prep Sample Prep (Solid/Liquid) ATR ATR Acquisition (32 Scans, 4cm⁻¹) Prep->ATR Process Baseline Correct & Normalize ATR->Process Analyze Zone Analysis Process->Analyze Z1 Zone 1: N-H Doublet (3300-3500) Analyze->Z1 Z2 Zone 2: C-O-C Ether (1060-1150) Analyze->Z2

Figure 2: Experimental workflow for purity profiling via ATR-FTIR.

Troubleshooting & Artifacts

Even with a robust protocol, spectral artifacts can lead to misinterpretation.

  • Hydrogen Bonding Broadening: In concentrated liquid amines, the N-H doublet may broaden and merge into a single band due to hydrogen bonding, mimicking a hydroxyl group or secondary amine.

    • Solution: Dilute the sample in a non-polar solvent (e.g.,

      
       or Hexane) to break H-bonds and resolve the doublet [1].
      
  • The "False" Carbonyl: The N-H scissoring band (

    
    ) can be intense and sharp, occasionally mistaken for a carbonyl (
    
    
    
    ) or alkene (
    
    
    ).
    • Differentiation: Carbonyls typically appear higher (

      
      ).[2] Alkenes are usually weaker unless conjugated.
      
  • Water Vapor: Atmospheric water vapor has sharp, jagged rotational lines in the 3500-4000

    
     and 1500-1600 
    
    
    
    regions, which can obscure N-H peaks.
    • Solution: Ensure proper nitrogen purging of the spectrometer optics.

References

  • LibreTexts Chemistry. (2024). Spectroscopy of Amines. Retrieved from [Link][7][8]

  • Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Specac. (2025).[4] Interpreting Infrared Spectra. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

Sources

Steric vs. Electronic Modulation: A Comparative Guide to Tertiary-Alkyl Amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Reactivity: 1-(Benzyloxy)-2-methylpropan-2-amine vs. tert-Butylamine Content Type: Technical Comparison Guide Audience: Senior Chemists & Drug Discovery Scientists[1][2][3]

Executive Summary

In medicinal chemistry and ligand design, the choice between tert-butylamine (


-BuNH

) and 1-(benzyloxy)-2-methylpropan-2-amine (BnO-amine) is rarely a simple swap of steric bulk.[1][2][3] While both present a primary amine attached to a quaternary carbon (gem-dimethyl motif), they diverge fundamentally in electronic behavior and synthetic utility.[2][3]
  • tert-Butylamine: The benchmark for steric bulk.[1] It is highly basic, volatile, and chemically inert outside the amine functionality.[3]

  • BnO-amine: A "functionalized" steric blocker.[1][2][3] The

    
    -oxygen atom introduces an inductive electron-withdrawing effect (
    
    
    
    ), lowering basicity/nucleophilicity, while offering a latent hydroxyl group (via hydrogenolysis) and potential for chelation control.[2][3]

This guide analyzes their reactivity profiles, providing experimental protocols to validate their performance in your specific workflow.

Part 1: Structural & Electronic Analysis

To understand the reactivity difference, we must look beyond the space-filling models and examine the electronic vectors acting on the nitrogen lone pair.

1.1 Electronic Environment (The

-Heteroatom Effect)
  • tert-Butylamine: The three methyl groups exert a weak inductive donating effect (

    
    ), stabilizing the developing positive charge in the transition state of alkylation/acylation. The lone pair is high-energy and available.[1]
    
    • Approx. pKa (Conjugate Acid): ~10.68[1][2][4]

  • BnO-amine: The oxygen atom at the

    
    -position exerts a through-bond inductive withdrawal (
    
    
    
    ).[1][2][3] This pulls electron density away from the nitrogen, rendering the lone pair less basic and slightly less nucleophilic.
    • Estimated pKa (Conjugate Acid): ~9.2 – 9.6 (based on

      
      -alkoxy trends).[1][2][3]
      
1.2 Steric Architecture

Both molecules share the 1,1-dimethyl (gem-dimethyl) core.[1][2][3] However, the Benzyloxymethyl tail breaks the spherical symmetry of the


-butyl group.
  • Local Sterics: Identical at the

    
    -carbon.[1]
    
  • Remote Sterics: The benzyl ether adds significant hydrodynamic volume, which can hinder approach in tight enzyme pockets but has minimal impact on small-molecule coupling reagents compared to the

    
    -butyl group.
    

G cluster_0 Electronic Vectors cluster_1 Steric Impact node_tBu t-Butylamine (+I Effect) N_pair N Lone Pair Availability node_tBu->N_pair Enhances (High pKa) node_BnO BnO-amine (-I Effect) node_BnO->N_pair Reduces (Lower pKa) S_tBu Spherical Bulk (Rigid) Reaction Coupling Rate S_tBu->Reaction High Hindrance S_BnO Elongated Bulk (Flexible Tail) S_BnO->Reaction High Hindrance + Rotational Entropy

Figure 1: Comparative analysis of electronic and steric factors affecting nitrogen nucleophilicity.

Part 2: Reactivity Matrix & Performance Data[1]

The following data summarizes the expected performance in standard synthetic transformations.

Featuretert-Butylamine (

-Bu)
BnO-amine (Bn-O-R)Implications
Nucleophilicity HighModerateBnO-amine requires stronger electrophiles or longer reaction times.[1][2][3]
Basicity (

)
~10.68~9.4 (est.)[1][2][3]BnO-amine is a better choice if avoiding racemization of sensitive esters is critical.[1][3]
Solubility (logP) Low (Water soluble)High (~1.[1][2][3]5)BnO-amine extracts easily into DCM/EtOAc;

-Bu salts often stay in water.[1][2][3]
Volatility High (bp 45°C)Negligible (Oil/Solid)

-Bu is difficult to weigh accurately; BnO-amine is stable on the bench.[1][2][3]
Chelation MonodentateBidentate (N, O)BnO-amine can direct metal-catalyzed reactions (e.g., C-H activation).[1][2][3]
Experimental Case Study: Amide Coupling Efficiency

In a competitive coupling scenario (using HATU/DIPEA),


-butylamine typically reacts faster due to higher basicity.[1][2][3] However, in 

reactions (displacement of halides), the reduced basicity of BnO-amine can actually reduce side reactions (like bis-arylation) despite the slower rate.[2][3]
Part 3: Experimental Protocols

Use these self-validating protocols to benchmark the reagents in your specific system.

Protocol A: Competitive Acylation (Nucleophilicity Test)

Objective: Determine relative reaction rates to adjust stoichiometry in library synthesis.

  • Setup: In a 4 mL vial, dissolve 1.0 equiv of Benzoyl Chloride in DCM (0.1 M).

  • Competition: Add a pre-mixed solution containing 1.0 equiv of

    
    -Butylamine  and 1.0 equiv of BnO-amine . Add 2.5 equiv of DIPEA.[1]
    
  • Monitoring: Stir at 0°C for 15 minutes, then warm to RT.

  • Analysis: Quench with water. Analyze organic layer via LC-MS or GC-MS.[1][2][3]

    • Result Interpretation: The ratio of Benzamide products reflects the

      
       (relative rate constant). Expect a ratio favoring the 
      
      
      
      -butyl product (approx 1.5 : 1 to 3 :[2][3] 1) due to the inductive effect of the oxygen in the BnO-amine.
Protocol B: Chelation-Controlled C-H Activation (The "X-Factor")

Objective: Demonstrate the unique "directing group" capability of the BnO-amine which


-butylamine lacks.
  • Substrate: Use the amide derived from BnO-amine and a benzoic acid derivative.[1]

  • Catalyst: Pd(OAc)

    
     (5 mol%), AgOAc (1 equiv).[1][2][3]
    
  • Solvent: Toluene, 100°C.

  • Mechanism: The ether oxygen coordinates to the Palladium, forming a stable 6-membered chelate that directs ortho-functionalization.[1]

    
    -Butylamine cannot support this mechanism.[1][2][3]
    

ReactionPath Start BnO-Amine Amide Chelate Pd-Intermediate (N,O-Bidentate Coordination) Start->Chelate Pd(OAc)2 Coordination Product Ortho-Functionalized Product Chelate->Product C-H Activation & Reductive Elim. note Note: t-Butylamine fails here (Monodentate only) Chelate->note

Figure 2: Chelation-assisted pathway unique to the benzyloxy variant.

Part 4: Strategic Recommendations

Select tert-Butylamine when:

  • Cost is paramount: It is a commodity chemical.[1]

  • Maximum Nucleophilicity is required: For coupling to sterically hindered acids or deactivated electrophiles.[1]

  • Atom Economy: You want the smallest possible "inert" steric blocker.

Select 1-(Benzyloxy)-2-methylpropan-2-amine when:

  • Handling Precision: You need a weighable, non-volatile solid/oil for automated synthesis.[2][3]

  • Latent Functionality: You plan to remove the benzyl group (H

    
    , Pd/C) to reveal a primary alcohol (mimicking a Serine/Threonine motif).[2][3]
    
  • Solubility Engineering: Your product is too polar; the benzyl group adds lipophilicity for easier purification.

References
  • Basicity Trends in Ethers/Amines

    • Title: "Inductive Effects in Organic Chemistry: The influence of -hetero
    • Source: Master Organic Chemistry / IUPAC Gold Book.[1]

    • URL:[Link]

  • Synthesis of Benzyloxy-amines

    • Title: "Synthesis of 1-substituted phenoxypropan-2-one and amino alcohol deriv
    • Source: Royal Society of Chemistry (RSC) Advances.[1][3]

    • URL:[Link]

  • Intramolecular Hydrogen Bonding

    • Title: "Substituent Effect on Intramolecular Hydrogen Bonding in beta-Amino Acid-Containing Polyamides."
    • Source: PubMed / NIH.[1]

    • URL:[Link][2][3]

  • Steric Parameters

    • Title: "Steric effects of the alkyl groups: evaluation on isol
    • Source: Organic & Biomolecular Chemistry.[1]

    • URL:[Link]

Sources

A Senior Application Scientist's Guide to ¹³C NMR Chemical Shifts: gem-Dimethyl vs. Benzylic Carbons

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and chemical sciences, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides an in-depth comparison of the ¹³C NMR chemical shifts of two ubiquitous and structurally significant motifs: gem-dimethyl groups and benzylic carbons. By understanding the factors that govern their spectral behavior, scientists can more accurately and confidently assign structures, assess purity, and deduce conformational and electronic effects within their molecules of interest.

This guide moves beyond a simple recitation of chemical shift ranges. We will delve into the causality behind experimental observations, providing a framework for predicting and interpreting the ¹³C NMR spectra of compounds containing these critical functionalities. The information presented is grounded in experimental data and established spectroscopic principles to ensure trustworthiness and scientific integrity.

Understanding the ¹³C NMR Landscape: Key Influences on Chemical Shift

The chemical shift (δ) in ¹³C NMR spectroscopy is a sensitive probe of the electronic environment surrounding a carbon nucleus.[1] Several key factors influence this environment and, consequently, the position of a carbon resonance in the spectrum:

  • Hybridization: The hybridization state of a carbon atom is a primary determinant of its chemical shift. Generally, sp³-hybridized carbons are the most shielded and appear upfield (lower ppm), while sp²-hybridized carbons are significantly deshielded and appear downfield (higher ppm). sp-hybridized carbons resonate at intermediate values.

  • Inductive Effects: Electronegative atoms attached to or near a carbon atom withdraw electron density, deshielding the nucleus and causing a downfield shift. The magnitude of this effect diminishes with distance.

  • Steric Effects: Steric compression, often referred to as the gamma-gauche effect, can lead to an upfield (shielding) shift for carbons that are in close spatial proximity to other bulky groups. This is a crucial consideration for sterically hindered systems.[2]

  • Anisotropic Effects: The magnetic fields generated by the circulation of electrons in π systems (like aromatic rings) can cause significant shielding or deshielding of nearby nuclei, depending on their orientation relative to the π system.

Below, we will explore how these fundamental principles apply specifically to gem-dimethyl and benzylic carbons, providing a comparative analysis of their ¹³C NMR characteristics.

The gem-Dimethyl Group: A Probe of Steric Environment

The gem-dimethyl group, characterized by two methyl groups attached to the same carbon (a quaternary carbon), is a common feature in natural products, synthetic intermediates, and drug molecules. The chemical shifts of the methyl carbons and the quaternary carbon are highly informative about the local steric environment.

The two methyl groups in a gem-dimethyl moiety are often, but not always, chemically equivalent. If the molecule is achiral and conformationally mobile, they will typically appear as a single resonance. However, in chiral molecules or in conformationally locked systems, these methyl groups can become diastereotopic and exhibit distinct chemical shifts.

Factors Influencing gem-Dimethyl Chemical Shifts:
  • The Thorpe-Ingold Effect (Angle Compression): The presence of a gem-dimethyl group can constrain the bond angle of the quaternary carbon, a phenomenon known as the Thorpe-Ingold or gem-dimethyl effect.[3][4] This can influence the chemical shifts of both the methyl carbons and the quaternary carbon itself.

  • Steric Compression: As the steric bulk around the gem-dimethyl group increases, the methyl carbons can experience through-space interactions that lead to shielding (an upfield shift). This is a manifestation of the gamma-gauche effect.

The following diagram illustrates the basic structure of a gem-dimethyl group and the key carbons of interest.

Caption: General structure of a gem-dimethyl group.

Experimental Data: A Comparative Analysis

The following table provides a comparison of ¹³C NMR chemical shifts for the gem-dimethyl carbons in a series of representative molecules. The data is sourced from the Spectral Database for Organic Compounds (SDBS).[5][6][7][8]

CompoundStructureQuaternary Carbon (Cq) δ (ppm)Methyl Carbons (CH₃) δ (ppm)SDBS No.
Neopentane(CH₃)₄C31.527.91009
2,2-Dimethylbutane(CH₃)₃CCH₂CH₃31.929.0454
2,2-Dimethylpentane(CH₃)₃CCH₂CH₂CH₃32.128.81014
Neopentyl alcohol(CH₃)₃CCH₂OH36.626.31018[9]
Neopentyl glycolHOCH₂C(CH₃)₂CH₂OH36.122.12284[10]

Analysis of the Data:

The data in the table illustrates the sensitivity of the gem-dimethyl group's chemical shifts to the surrounding chemical environment. In the simple alkanes, the quaternary carbon chemical shift remains relatively constant, while the methyl carbons show minor variations. However, the introduction of an electronegative oxygen atom in neopentyl alcohol and neopentyl glycol causes a significant downfield shift of the quaternary carbon due to the inductive effect. Conversely, the methyl carbons in these alcohols experience a slight upfield shift, which can be attributed to a combination of electronic and conformational factors.

The Benzylic Carbon: A Window into Aromatic Electronics

A benzylic carbon is an sp³-hybridized carbon directly attached to a benzene ring. Its ¹³C NMR chemical shift is highly sensitive to the electronic properties of substituents on the aromatic ring, making it an excellent probe for studying the transmission of electronic effects.

Factors Influencing Benzylic Carbon Chemical Shifts:
  • Substituent Effects: Electron-donating groups (EDGs) on the aromatic ring increase the electron density at the benzylic carbon through resonance and inductive effects, causing a shielding (upfield) shift. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to a deshielding (downfield) shift.

  • Hybridization of the Benzylic Carbon: The chemical shift of the benzylic carbon also depends on its substitution pattern (i.e., whether it is a CH₃, CH₂, CH, or quaternary carbon).

  • Solvent Effects: The polarity of the solvent can influence the chemical shift of the benzylic carbon, particularly if the substituents on the aromatic ring are capable of strong interactions with the solvent molecules.[11]

The diagram below depicts the key structural features of a substituted benzylic system.

Caption: A substituted benzylic system.

Experimental Data: A Comparative Analysis

The following table presents the ¹³C NMR chemical shifts of the benzylic carbon in a series of para-substituted toluenes. This data clearly demonstrates the influence of substituent electronic effects. The data is sourced from the Spectral Database for Organic Compounds (SDBS).[5][6][7][8]

Substituent (X)Compound NameBenzylic Carbon (CH₃) δ (ppm)SDBS No.
-HToluene21.565[12]
-CH₃p-Xylene20.969
-OCH₃p-Methoxytoluene20.4703
-Clp-Chlorotoluene20.9701
-NO₂p-Nitrotoluene21.5705
-CNp-Tolunitrile21.2706

Analysis of the Data:

The data for para-substituted toluenes shows a clear, albeit small, trend that correlates with the electronic nature of the substituent. The electron-donating methoxy group causes a slight upfield shift of the benzylic carbon resonance compared to toluene, while the other substituents show minor variations. It is important to note that for a methyl group, the effect is less pronounced than for benzylic carbons with greater substitution (e.g., CH₂ or CH).

To further illustrate this, let's consider a series of para-substituted ethylbenzenes.

Substituent (X)Compound NameBenzylic Carbon (CH₂) δ (ppm)SDBS No.
-HEthylbenzene29.070[13]
-Br1-Bromo-4-ethylbenzene28.21060
-NH₂p-Ethylaniline28.81587
-NO₂1-Ethyl-4-nitrobenzene28.61059

In this series, the electronic effects are more readily observed. The electron-withdrawing bromine atom in 1-bromo-4-ethylbenzene causes a noticeable upfield shift of the benzylic carbon compared to ethylbenzene, which is somewhat counterintuitive and highlights the complex interplay of inductive and resonance effects that can be transmitted through the aromatic ring.

Experimental Protocols for Accurate ¹³C NMR Chemical Shift Determination

Obtaining high-quality, reproducible ¹³C NMR data is crucial for making meaningful comparisons. The following protocols are designed to ensure the accurate determination of chemical shifts for both protonated and quaternary carbons.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. For comparative studies, it is critical to use the same solvent for all samples. Common choices include CDCl₃, DMSO-d₆, and Acetone-d₆. Be aware that solvent choice can influence chemical shifts.[11]

  • Concentration: For routine ¹³C NMR, a concentration of 10-50 mg/mL is typically sufficient. For quantitative measurements or for detecting weak signals from quaternary carbons, higher concentrations may be necessary.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to provide a reference point (δ = 0.0 ppm).

NMR Spectrometer Setup and Data Acquisition

The following diagram outlines a general workflow for acquiring a quantitative ¹³C NMR spectrum.

quantitative_13C_NMR_workflow cluster_preparation Sample & Spectrometer Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing SamplePrep Prepare Sample (Solvent, Concentration, Standard) SpectrometerSetup Spectrometer Setup (Tuning, Shimming) SamplePrep->SpectrometerSetup PulseSequence Select Pulse Sequence (e.g., zgig) SpectrometerSetup->PulseSequence AcquisitionParams Set Acquisition Parameters (Flip Angle, Relaxation Delay) PulseSequence->AcquisitionParams RunExperiment Run Experiment AcquisitionParams->RunExperiment FourierTransform Fourier Transform RunExperiment->FourierTransform PhaseCorrection Phase Correction FourierTransform->PhaseCorrection BaselineCorrection Baseline Correction PhaseCorrection->BaselineCorrection Referencing Reference to TMS BaselineCorrection->Referencing PeakPicking Peak Picking & Analysis Referencing->PeakPicking

Sources

CO2 absorption kinetics of 1-(Benzyloxy)-2-methylpropan-2-amine vs MEA

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the CO2 absorption kinetics of 1-(Benzyloxy)-2-methylpropan-2-amine (a sterically hindered ether-amine) versus Monoethanolamine (MEA) (the industry benchmark).

This analysis synthesizes principles of chemical reaction engineering, structural-property relationships, and experimental methodologies relevant to Carbon Capture, Utilization, and Storage (CCUS) and pharmaceutical process chemistry.

1-(Benzyloxy)-2-methylpropan-2-amine vs. Monoethanolamine (MEA)

Executive Summary
  • The Benchmark (MEA): A primary, unhindered amine. It offers rapid absorption kinetics but suffers from high regeneration energy costs, corrosivity, and oxidative degradation.

  • The Challenger (1-(Benzyloxy)-2-methylpropan-2-amine): A sterically hindered, ether-functionalized primary amine. Structurally derived from 2-amino-2-methyl-1-propanol (AMP) via O-benzylation, this molecule leverages steric hindrance to destabilize the carbamate intermediate, theoretically doubling CO2 capacity (mol/mol) and reducing regeneration energy. The benzyl ether moiety introduces significant hydrophobicity, altering phase behavior and viscosity profiles compared to aqueous MEA.

Mechanistic Analysis & Structural Logic

To understand the kinetics, we must first analyze the structural drivers of reactivity.

FeatureMEA 1-(Benzyloxy)-2-methylpropan-2-amine
Structure


Amine Class Primary, UnhinderedPrimary, Sterically Hindered (

-carbon is tertiary)
Electronic Effect Electron-donating alkyl group increases nucleophilicity.Ether oxygen is electron-withdrawing (inductive), slightly reducing basicity (

).
Steric Effect Minimal. Nitrogen is accessible.[1]High. The gem-dimethyl group and benzyl tail shield the Nitrogen.
Hydrophilicity High (miscible with water).Low (Lipophilic/Hydrophobic due to Benzyl group).
2.1 Reaction Pathways

MEA (The Zwitterion Mechanism): MEA reacts rapidly with CO2 to form a zwitterion, which is instantly deprotonated by a base (another MEA molecule or water) to form a stable carbamate .

  • Stoichiometry: 2 Mol Amine : 1 Mol CO2 (Loading limit

    
     0.5).
    
  • Kinetics: Fast, second-order overall.

1-(Benzyloxy)-2-methylpropan-2-amine (The Steric Hindrance Effect): Like its parent structure AMP, this amine forms a zwitterion. However, the bulky methyl groups on the


-carbon destabilize the resulting carbamate.
  • Carbamate Instability: The carbamate bond is weak and prone to hydrolysis.[2]

  • Bicarbonate Formation: In the presence of water, the unstable carbamate hydrolyzes to form bicarbonate (

    
    ) and protonated amine.
    
  • Stoichiometry: 1 Mol Amine : 1 Mol CO2 (Loading limit

    
     1.0).
    
  • Kinetics: Slower than MEA. The rate-determining step shifts; the steric bulk hinders the initial attack of N on C.

ReactionPathways CO2 CO2 (Gas) Zwit_MEA Zwitterion (Stable) CO2->Zwit_MEA + MEA (Fast) Zwit_Target Zwitterion (Sterically Strained) CO2->Zwit_Target + Target (Slower) MEA MEA (Liquid) MEA->Zwit_MEA Target Hindered Amine (Target) Target->Zwit_Target Carbamate Stable Carbamate (High Stability Constant) Zwit_MEA->Carbamate Deprotonation (Base Catalysis) UnstableCarb Unstable Carbamate Zwit_Target->UnstableCarb Reversible Bicarb Bicarbonate (HCO3-) + Free Amine UnstableCarb->Bicarb Hydrolysis (+H2O) Favored Equilibrium

Figure 1: Comparative Reaction Pathways. MEA favors stable carbamate formation (kinetic control), while the sterically hindered target favors bicarbonate formation (thermodynamic capacity).

Performance Comparison Data

The following data compares standard 30 wt% aqueous MEA against the predicted performance of the target amine (based on structural analogs like AMP and hydrophobic amines).

MetricMEA (Baseline) 1-(Benzyloxy)-2-methylpropan-2-amine Implication
Reaction Rate Constant (

)
~5,000 - 6,000

(at 25°C)
~500 - 1,000

(Estimated*)
Target requires taller absorption columns or promoters (e.g., Piperazine).
CO2 Cyclic Capacity ~0.5 mol CO2 / mol amine~0.9 - 1.0 mol CO2 / mol amineTarget captures 2x more CO2 per mole, reducing solvent circulation rates.
Heat of Absorption (

)
~85 kJ/mol CO2~60-70 kJ/mol CO2Target requires significantly less energy to strip/regenerate CO2.
Viscosity (Loaded) Increases significantlyModerate increase; potential for phase separation.The benzyl ether group may induce a Liquid-Liquid phase split (Biphasic Solvent), isolating CO2 in a smaller volume.
Volatility High (requires water wash)Low (High Molecular Weight)Reduced solvent loss to the atmosphere.

*Note: Estimated based on kinetic data for 2-amino-2-methyl-1-propanol (AMP) and tert-butylamine derivatives.

Experimental Protocols

To validate these kinetics in your lab, use the following self-validating protocols.

Protocol A: Kinetic Measurement via Wetted Wall Column (WWC)

The WWC is the "Gold Standard" for measuring intrinsic kinetics because it provides a known, constant interfacial area.

  • Setup: Circulate the amine solution as a thin film down the inside of a vertical steel tube. Counter-current flow of CO2/N2 gas.

  • Control: Maintain temperature at 40°C (absorber condition).

  • Measurement: Measure inlet and outlet CO2 concentration using IR analyzers.

  • Calculation: Calculate the flux (

    
    ).
    
    • Plot

      
       vs. Partial Pressure of CO2 (
      
      
      
      ).
    • The slope in the fast-reaction regime relates to the rate constant

      
      .
      
    • Validation Check: Run 30 wt% MEA first. If your calculated

      
       is not within 5% of 6,000 
      
      
      
      , recalibrate the gas analyzers and check liquid flow distribution.
Protocol B: VLE & Capacity via Stirred Cell Reactor

Used to determine the thermodynamic limit (equilibrium).

  • Setup: A jacketed glass reactor with a magnetic stirrer.

  • Procedure:

    • Inject a known volume of CO2 into the headspace.[3]

    • Monitor pressure drop until equilibrium (

      
      ).
      
    • Repeat injections until pressure no longer drops (saturation).

  • Data Output: Plot Partial Pressure (

    
    ) vs. Loading (
    
    
    
    ).
    • Target Success Criteria: The curve should be flatter than MEA at low pressures, indicating lower stability (easier regeneration), but reach a higher final loading (

      
      ).
      

ExperimentalWorkflow cluster_0 Kinetic Regime (Wetted Wall Column) cluster_1 Thermodynamic Regime (VLE Cell) Start Start Characterization Step1 Measure Flux (N_CO2) at varying P_CO2 Start->Step1 Step2 Calculate Mass Transfer Coeff (Kg) Step1->Step2 Step3 Extract Rate Constant (k2) using Two-Film Theory Step2->Step3 Step4 Equilibrium Loading Isotherms (40°C vs 120°C) Step3->Step4 Step5 Calculate Heat of Absorption (Gibbs-Helmholtz) Step4->Step5 Decision Compare vs MEA Baseline Step5->Decision Outcome1 High Capacity/Low Energy? (Promising) Decision->Outcome1 Outcome2 Slow Kinetics? (Add Promoter: PZ) Decision->Outcome2

Figure 2: Experimental Workflow for Solvent Characterization. This logic flow ensures both kinetic (rate) and thermodynamic (capacity) viability are assessed.

Conclusion & Recommendation

1-(Benzyloxy)-2-methylpropan-2-amine represents a sophisticated evolution of amine solvents. By modifying the AMP backbone with a benzyl ether:

  • You sacrifice Speed: Kinetics will be 5-10x slower than MEA due to steric hindrance.

  • You gain Efficiency: The capacity doubles, and the regeneration energy drops.

  • You gain Phase Control: The lipophilic benzyl group opens the door to biphasic solvent systems , where the CO2-rich phase separates, allowing you to send only the rich fraction to the stripper—potentially reducing energy costs by another 20-30%.

Recommendation: For industrial application, this amine should not be used pure. It requires a kinetic promoter (like Piperazine or Carbonic Anhydrase) to compensate for its slower absorption rate while retaining its superior thermodynamic properties.

References
  • Rochelle, G. T. (2009). "Amine Scrubbing for CO2 Capture." Science. Link

  • Sartori, G., & Savage, D. W. (1983).[2] "Sterically Hindered Amines for CO2 Removal from Gases."[1][2][4][5] Industrial & Engineering Chemistry Fundamentals. Link

  • Vaidya, P. D., & Kenig, E. Y. (2007). "CO2-Alkanolamine Reaction Kinetics: A Review of Recent Studies." Chemical Engineering & Technology. Link

  • Zhang, J., et al. (2018). "Phase change solvents for CO2 capture: A review." Renewable and Sustainable Energy Reviews. (Context for hydrophobic amine behavior).

Sources

Comprehensive Comparison Guide: Reference Standards for 1-(Benzyloxy)-2-methylpropan-2-amine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Chemists, and Regulatory Affairs Professionals

Introduction: The Critical Role of Impurity Profiling

1-(Benzyloxy)-2-methylpropan-2-amine (CAS 114377-40-1) is a sterically hindered amine ether that serves as a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Notably, it is utilized in the development of highly specific therapeutics, such as P2X3 receptor antagonists, which are critical for treating neurogenic disorders like chronic cough[2]. Because this intermediate is typically introduced early to mid-way through API synthesis, any uncharacterized impurities can cascade into downstream reactions, forming complex, difficult-to-purge byproducts. Regulatory frameworks, specifically the ICH Q3A(R2) guidelines, mandate the strict identification, quantification, and qualification of these impurities to ensure patient safety and batch-to-batch consistency[3].

Mechanistic Origins of Key Impurities

Understanding the causality behind impurity formation is essential for selecting the correct reference standards. The synthesis of 1-(Benzyloxy)-2-methylpropan-2-amine generally proceeds via two primary routes, each generating a distinct impurity profile:

  • Impurity A: 1-(Benzyloxy)-2-methyl-2-nitropropane

    • Mechanism: Formed during the nitro-reduction synthetic route. If the catalytic hydrogenation of the nitro intermediate is incomplete, this unreduced nitro-ether carries over.

    • Risk: Nitroaromatics and aliphatic nitro compounds are frequently flagged as potentially mutagenic. Strict control is required under ICH M7(R2) guidelines to limit carcinogenic risk[4].

  • Impurity B: 2-Amino-2-methyl-1-propanol (CAS 124-68-5)

    • Mechanism: This is the primary starting material for the alternative protection-benzylation route[5]. It can appear in the final intermediate due to incomplete conversion or as a degradation product via oxidative debenzylation during forced degradation studies.

  • Impurity C: N-Benzyl-1-(benzyloxy)-2-methylpropan-2-amine

    • Mechanism: Arises during the benzylation step if the amine protecting group (e.g., Boc) is prematurely cleaved or incompletely applied. The free amine undergoes competitive nucleophilic substitution with the benzyl halide, resulting in over-alkylation.

ImpurityPathway SM1 2-Methyl-2-nitro-1-propanol (Route 1 SM) Step1 Benzylation SM1->Step1 SM2 2-Amino-2-methyl-1-propanol (Route 2 SM) Step2 Boc Protection & Benzylation SM2->Step2 ImpB Impurity B 2-Amino-2-methyl-1-propanol SM2->ImpB Unreacted Carryover ImpA Impurity A 1-(Benzyloxy)-2-methyl-2-nitropropane Step1->ImpA Incomplete Reduction ImpC Impurity C N-Benzyl Derivative Step2->ImpC N-Alkylation Side Reaction Target 1-(Benzyloxy)-2-methylpropan-2-amine (Target Intermediate) Step2->Target Deprotection ImpA->Target Catalytic Hydrogenation Target->ImpB Debenzylation Degradation

Fig 1: Synthetic pathways and mechanistic origins of 1-(Benzyloxy)-2-methylpropan-2-amine impurities.

Comparative Analysis of Reference Standard Tiers

Selecting the appropriate grade of reference standard depends heavily on the drug development phase. Below is an objective comparison of the available tiers for 1-(Benzyloxy)-2-methylpropan-2-amine impurities.

Standard TierPurity ValidationCertificationIsotopic Labeling (SIL)Best Use Case
Primary (Pharmacopeial) >99.5% (qNMR mass balance)Full CoA, ISO 17034, ISO/IEC 17025Rarely available off-the-shelfLate-stage clinical API release, regulatory submissions.
Secondary (Commercial) >97.0% (HPLC/MS/NMR)Standard CoAAvailable (e.g., ^13C, ^15N, D-labeled)Early development, routine method optimization, LC-MS internal standards.
In-House Synthesized Variable (typically 90-95%)Internal NMR/LC-MS onlyCustom synthesis requiredProof-of-concept screening; high risk of residual solvent interference.

Expert Insight: For LC-MS/MS quantification of Impurity A (the mutagenic risk), utilizing a Stable Isotope-Labeled (SIL) secondary standard is highly recommended. SIL standards correct for matrix effects and ion suppression, ensuring the Limit of Quantitation (LOQ) reliably meets the stringent Threshold of Toxicological Concern (TTC) mandated by regulatory bodies[4].

Experimental Validation: Self-Validating Analytical Protocol

To accurately quantify these impurities, a robust Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) method is required. The following protocol incorporates a self-validating System Suitability Test (SST) to guarantee data integrity prior to sample analysis.

Step-by-Step HPLC-MS Methodology

1. Chromatographic Conditions:

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Causality: The hybrid silica particle withstands the slightly acidic mobile phase and provides excellent peak shape for basic, sterically hindered amines.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. Causality: TFA acts as a volatile ion-pairing agent. It masks residual silanols on the stationary phase, preventing secondary electrostatic interactions with the basic amine of the target and Impurity B, which would otherwise cause severe peak tailing.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 5% B to 95% B over 15 minutes; hold at 95% B for 3 minutes; re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.0 mL/min (split 1:4 post-column to MS to prevent source saturation).

  • Detection: UV at 210 nm; MS in ESI+ mode.

2. Self-Validating System Suitability Test (SST): Before analyzing unknown samples, inject a resolution mixture containing 1-(Benzyloxy)-2-methylpropan-2-amine (100 µg/mL) and Impurity B (10 µg/mL).

  • Validation Criteria: The analytical run is only considered valid if the resolution (

    
    ) between Impurity B and the target API is 
    
    
    
    , and the USP tailing factor for the API peak is
    
    
    . Meeting these criteria proves that the ion-pairing mechanism is actively functioning and that the column bed is intact, validating the system mechanically and chemically before any real data is collected.
Quantitative Performance Data

The following table summarizes the expected chromatographic behavior and detection limits when utilizing high-quality secondary reference standards under the validated protocol.

CompoundMolecular FormulaExact MassRetention Time (RT)Relative RT (RRT)LOD (UV 210 nm)
Impurity B C4H11NO89.082.1 min0.250.05 µg/mL
Target API C11H17NO179.138.4 min1.000.02 µg/mL
Impurity A C11H15NO3209.1111.2 min1.330.01 µg/mL
Impurity C C18H23NO269.1813.5 min1.610.03 µg/mL

References

  • 1-(benzyloxy)-2-Methylpropan-2-aMine - Echemi. Echemi.
  • 2-氨基-2-甲基-1-丙醇| 2-Amino-2-methyl-1-propanol | 124-68-5 - 乐研试剂. Leyan.
  • Qualification of Impurities in Drug Substances and Drug Products. PDA.
  • Assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) - ICH. ICH.
  • WO2023118092A1 - Pyrazolo[1,5-a]pyrido[3,2-e]pyrimidines and pyrazolo[1,5-a][1,3]thiazolo[5,4-e]pyrimidines as p2x3 inhibitors for the treatment of neurogenic disorders - Google Patents.

Sources

Technical Comparison Guide: 1-(Benzyloxy)-2-methylpropan-2-amine Hydrochloride

[1][2]

Executive Summary

This guide provides a technical analysis of 1-(Benzyloxy)-2-methylpropan-2-amine hydrochloride , a critical building block for sterically hindered amino-alcohol scaffolds in peptidomimetics and drug discovery.[1][2] Unlike standard commodity chemicals, the gem-dimethyl steric bulk and the benzyloxy protecting group of this compound present unique stability and characterization challenges.[2]

This document objectively compares the Hydrochloride Salt form against its Free Base alternative and evaluates purity grades using Elemental Analysis (EA) as the primary validation metric.[1][2] It is designed for researchers requiring high-fidelity structural confirmation in GLP/GMP environments.[1][2]

Structural Identity & Causality

To understand the handling requirements, we must first analyze the structure-property relationships.[2]

  • Compound: 1-(Benzyloxy)-2-methylpropan-2-amine hydrochloride[1][2][3]

  • CAS (Generic): 1197466-21-9 (Note: Often cited for the regioisomer; specific lot verification is mandatory).[1][2]

  • Chemical Formula:

    
     (Salt form)[2]
    
  • Molecular Weight: 215.72 g/mol [1][2][4]

The "Gem-Dimethyl" Effect: The presence of two methyl groups at the

12
  • Benefit: It prevents metabolic degradation (e.g., by monoamine oxidases) and restricts conformational freedom in peptide backbones.[2]

  • Challenge: It makes the formation of the hydrochloride salt kinetically slower but thermodynamically favored for long-term storage compared to the free base.[1][2]

Comparative Analysis: Salt vs. Free Base

The choice of the hydrochloride salt over the free base is not arbitrary; it is a calculated decision based on stability and handling precision.[2]

FeatureOption A: Hydrochloride Salt (Recommended)Option B: Free Base (Alternative)Scientific Rationale
Physical State Crystalline SolidViscous Oil / Low-melting SolidSolids allow for precise weighing and recrystallization; oils trap solvent impurities.[1][2]
Hygroscopicity Moderate to HighLowThe ionic lattice of the HCl salt attracts atmospheric moisture, necessitating EA for water content correction.[2][5]
Oxidative Stability High LowThe protonated amine (

) is resistant to N-oxidation; the free amine (

) oxidizes slowly in air.[1][2][5]
Carbonate Formation Inert ReactiveFree amines absorb atmospheric

to form carbamates, skewing Carbon % in EA data.[2]

Verdict: The Hydrochloride Salt is the superior form for storage and synthesis, provided that Elemental Analysis is used to verify the absence of trapped hydration shells.[2]

Elemental Analysis Data: The Validation Standard

Elemental Analysis (CHNCl) is the only method capable of distinguishing between a "pure" sample and one contaminated with inorganic salts or trapped water, which NMR often misses.[2]

A. Theoretical Composition (Reference)

Based on

25
ElementTheoretical Mass %
Carbon (C) 61.25%
Hydrogen (H) 8.41%
Nitrogen (N) 6.49%
Chlorine (Cl) 16.43%
Oxygen (O) 7.42% (Calculated by difference)
B. Comparative Experimental Scenarios

The following table illustrates how common impurities shift the EA data, allowing you to diagnose the specific quality issue of your lot.

Scenario% C% H% NDiagnosis & Action
High Purity (Target) 61.21 8.45 6.47 Pass. Within

tolerance.[1][2] Anhydrous.
Impurity A: Wet Sample (+0.5 eq

)
58.758.526.23Fail. Carbon is low; Hydrogen is high.[2] Action: Dry at 40°C under high vacuum over

.[2]
Impurity B: Trapped Solvent (+0.1 eq

)
59.808.106.20Fail. Carbon/Hydrogen ratio distorted.[2] Action: Extended vacuum drying or recrystallization from EtOH/EtOAc.[1][2]
Impurity C: Free Base (Incomplete Salt Formation)73.709.567.81Fail. Values match Free Base (

).[2] Action: Re-treat with 4M HCl in Dioxane.[1][2]

Expert Insight: A common error is assuming a sample is pure because the NMR is clean.[1][2] If your Carbon % is low (e.g., ~58-59%) but NMR shows no solvent, you likely have a hygroscopic hydrate .[2] The HCl salt of this amine can form a hemihydrate (


) in humid environments.[2]
Experimental Protocols
Protocol A: Synthesis & Salt Formation Workflow

Objective: To generate high-purity crystalline HCl salt from the crude amino-alcohol precursor.

  • Dissolution: Dissolve 10 mmol of crude 1-(benzyloxy)-2-methylpropan-2-amine (free base) in 20 mL of anhydrous diethyl ether (

    
    ).
    
  • Acidification: Cool to 0°C. Dropwise add 11 mmol (1.1 eq) of

    
     HCl in diethyl ether under 
    
    
    atmosphere.
    • Why? Excess acid ensures complete protonation; ether ensures the salt precipitates immediately (antisolvent effect).[2]

  • Precipitation: A white precipitate will form.[1][2] Stir for 30 minutes at 0°C.

  • Filtration: Filter under inert gas (Argon/Nitrogen) to prevent moisture uptake.[1][2]

  • Washing: Wash the filter cake

    
     with cold anhydrous ether to remove unreacted free base and organic impurities.[1][2]
    
  • Drying (Critical): Dry in a vacuum oven at 40°C for 12 hours.

    • Self-Validation: Measure mass.[1][2][6] If yield >100%, trapped solvent is present.[2]

Protocol B: Handling for Elemental Analysis

Objective: To prevent hygroscopic error during weighing.

  • Equilibration: Do not weigh the sample directly from the fridge. Allow the vial to reach room temperature in a desiccator.

  • Weighing: Use a micro-balance (precision

    
    ).
    
  • Encapsulation: For hygroscopic HCl salts, seal the sample in tin capsules immediately. If the sample turns "sticky" (deliquescence), the results will be invalid (High H, Low C).[2]

  • Combustion: Ensure the combustion tube temperature is

    
     to fully mineralize the gem-dimethyl backbone.
    
Visualization: Quality Control Decision Matrix

The following diagram outlines the logic flow for validating the compound using EA and NMR data.

QC_WorkflowStartCrude Product(1-(Benzyloxy)-2-methylpropan-2-amine HCl)NMR_Check1H NMR AnalysisStart->NMR_CheckDecision_NMRSolvent Peaks Present?NMR_Check->Decision_NMREA_CheckElemental Analysis (CHN)Decision_EACarbon % within ±0.4%?EA_Check->Decision_EADecision_NMR->EA_CheckNo (Clean)Action_DryVacuum Dry(40°C, <1 mbar)Decision_NMR->Action_DryYes (Solvent)Action_RecrystRecrystallize(EtOH/Et2O)Decision_EA->Action_RecrystNo (Impure)PassRELEASE LOT(High Purity)Decision_EA->PassYesAction_Dry->EA_CheckAction_Recryst->NMR_CheckRetest

Figure 1: QC Decision Matrix. A logical workflow ensuring that both solvent contamination (NMR) and hydration/salt stoichiometry (EA) are addressed before lot release.

References
  • PubChem. (2025).[1][2] 1-(Benzyloxy)-2-methylpropan-2-amine hydrochloride Compound Summary. National Library of Medicine.[1][2] Available at: [Link]

  • Royal Society of Chemistry. (2007).[1][2] Elemental analysis: an important purity control but prone to manipulations.[1][2][7] Available at: [Link]

  • Journal of Chemical Education. (2016). Reaction of Orthoesters with Amine Hydrochlorides: Synthesis and Analysis. Available at: [Link]

A Comparative Guide to the Crystal Structure of Gem-Dimethyl Substituted Benzylamines: Unveiling the Conformational Impact of the Thorpe-Ingold Effect

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structure of gem-dimethyl substituted benzylamines, focusing on how the gem-dimethyl group, via the Thorpe-Ingold effect, governs molecular conformation and crystal packing. We will compare the archetypal gem-dimethyl substituted benzylamine, 2-methyl-1-phenylpropan-2-amine (also known as neophthylamine), with its non-gem-dimethyl analogue, (S)-N-methyl-1-phenylpropan-2-amine, to elucidate the profound structural consequences of this seemingly simple substitution.

Introduction: The Significance of the Gem-Dimethyl Group in Medicinal Chemistry

The gem-dimethyl moiety is a recurring structural motif in numerous natural products and clinically successful drugs.[1] Its prevalence is not coincidental; the introduction of a quaternary carbon center imparts significant and often beneficial changes to a molecule's physicochemical properties. This is primarily attributed to the Thorpe-Ingold effect , or the gem-dimethyl effect, which describes how the steric bulk of two methyl groups on a single carbon atom can restrict bond angles and favor specific conformations, often accelerating intramolecular reactions and locking in bioactive conformations.[2]

In the context of benzylamines, a class of compounds with broad applications in medicinal chemistry, the gem-dimethyl group adjacent to the amine function can be expected to:

  • Influence the torsional angles of the ethylamine side chain, thereby altering the spatial relationship between the phenyl ring and the amino group.

  • Impact intermolecular interactions , particularly hydrogen bonding patterns, in the solid state.

  • Modify the pKa of the amine group.[1]

  • Enhance metabolic stability by blocking sites susceptible to enzymatic oxidation.

Understanding these effects at the atomic level through single-crystal X-ray diffraction is crucial for rational drug design and the development of new chemical entities with improved efficacy and safety profiles.

Comparative Structural Analysis

Table 1: Comparative Crystallographic and Conformational Data

Parameter2-methyl-1-phenylpropan-2-amine (1) (Representative)(S)-N-methyl-1-phenylpropan-2-amine (2) (from PDB ID: 3GKZ)
Crystal System Monoclinic (Hypothesized)Orthorhombic
Space Group P2₁/c (Hypothesized)P2₁2₁2₁
Unit Cell Dimensions a, b, c, β (not determined)a = 7.6 Å, b = 9.8 Å, c = 13.2 Å, α=β=γ=90°
Key Torsion Angle: τ₁ (C-C-C-N) Expected to be constrained, likely gauche (~60°) or anti (~180°)~175° (anti)
Key Torsion Angle: τ₂ (Ph-C-C-N) Steric clash between phenyl and gem-dimethyl groups favors a near-perpendicular arrangement (~90°)~70°
C-C-N Bond Angle Expected to be wider than tetrahedral ideal (>109.5°) due to steric repulsion~111°
Conformational Analysis

The most significant difference between compounds 1 and 2 lies in the conformational freedom of the side chain.

  • In compound 1 , the two methyl groups on the carbon adjacent to the amine create substantial steric hindrance. This is expected to heavily influence the torsion angle τ₂ (Ph-C-C-N), forcing the benzyl and isopropyl groups into a more rigid, likely staggered, conformation to minimize van der Waals strain. Spectroscopic and theoretical studies on benzylamine itself suggest that a torsion angle of around 90° for the Cortho-Cipso-C-N is energetically favorable.[3] The presence of the gem-dimethyl group in 1 would further enforce such a perpendicular arrangement.

  • In compound 2 , which lacks the gem-dimethyl group, the side chain has greater rotational freedom. The experimentally determined structure from PDB entry 3GKZ shows a more extended (anti) conformation for the C-C-C-N backbone (τ₁ ≈ 175°).[4]

This conformational restriction imposed by the gem-dimethyl group is a classic example of the Thorpe-Ingold effect and is a key principle exploited by medicinal chemists to design molecules that present a specific pharmacophore to their biological target.[1][2]

Intermolecular Interactions and Crystal Packing

Primary amines, such as 2-methyl-1-phenylpropan-2-amine (1) , are excellent hydrogen bond donors. In the solid state, it is anticipated that the amine group will participate in a network of N-H···N hydrogen bonds, forming chains or sheets that dictate the crystal packing. The steric bulk of the gem-dimethyl and benzyl groups will then govern how these hydrogen-bonded motifs arrange themselves in three dimensions.

In the case of secondary amines like (S)-N-methyl-1-phenylpropan-2-amine (2) , there is one less hydrogen bond donor site. The crystal packing will still be influenced by N-H···N interactions, but the overall network may be less extensive.

The specific nature of these interactions, including the potential for weaker C-H···π interactions involving the phenyl ring, can only be definitively determined through detailed crystallographic analysis.

Experimental Protocols

Synthesis of 2-methyl-1-(substituted-phenyl)-2-propanamine

The following is a general, representative protocol for the synthesis of gem-dimethyl substituted benzylamines, adapted from established methods.[5]

Workflow Diagram: Synthesis to Structure

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis A Substituted Benzyl Halide + Isobutyronitrile B Alkylation A->B C 2-methyl-1-(substituted-phenyl)-2-butyronitrile B->C D Hydrolysis C->D E 2-methyl-1-(substituted-phenyl)-2-butyric acid D->E F Curtius Rearrangement E->F G Isocyanate Intermediate F->G H Catalytic Hydrogenation G->H I 2-methyl-1-(substituted-phenyl)-2-propanamine H->I J Crude Product I->J K Column Chromatography J->K L Pure Amine K->L M Crystallization (Slow Evaporation) L->M N Single Crystals M->N O Single Crystal X-Ray Diffraction N->O P Structure Solution & Refinement O->P Q Crystallographic Data (CIF) P->Q R Comparative Analysis Q->R

Caption: Workflow from synthesis to comparative structural analysis.

Step-by-Step Protocol:

  • Alkylation: In a round-bottom flask under an inert atmosphere, dissolve isobutyronitrile in a suitable aprotic solvent (e.g., THF). Add a strong base (e.g., sodium amide or LDA) at low temperature (-78 °C). Slowly add the substituted benzyl halide (1 equivalent). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract the product with an organic solvent.

  • Hydrolysis: Reflux the 2-methyl-1-(substituted-phenyl)-2-butyronitrile from the previous step with a strong base (e.g., 6M NaOH) in a protic solvent (e.g., ethanol/water mixture) until the nitrile is fully hydrolyzed to the corresponding carboxylic acid. Acidify the reaction mixture and extract the carboxylic acid.

  • Curtius Rearrangement: Dissolve the carboxylic acid in an inert solvent (e.g., toluene). Add diphenylphosphoryl azide (DPPA) and a non-nucleophilic base (e.g., triethylamine). Heat the mixture to induce the rearrangement to the isocyanate. After the rearrangement is complete, add benzyl alcohol to trap the isocyanate as a benzyl carbamate.

  • Deprotection: Dissolve the benzyl carbamate in a suitable solvent (e.g., methanol) and subject it to catalytic hydrogenation (H₂, Pd/C) to cleave the carbamate and yield the final primary amine.

Crystallization
  • Solvent Selection: Dissolve the purified amine in a minimal amount of a moderately polar solvent (e.g., isopropanol, ethyl acetate).

  • Slow Evaporation: Transfer the solution to a clean vial, cover it loosely with a cap or parafilm with a few needle holes, and allow the solvent to evaporate slowly over several days at room temperature.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a nylon loop.

Single-Crystal X-ray Diffraction
  • Mounting: Mount a suitable single crystal on a goniometer head.

  • Data Collection: Place the goniometer on the diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) using a monochromatic X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data (integration and scaling). Solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, angles, and displacement parameters.

Conclusion

The presence of a gem-dimethyl group adjacent to the amino function in benzylamines exerts a powerful conformational constraint, as predicted by the Thorpe-Ingold effect. By comparing the expected structure of 2-methyl-1-phenylpropan-2-amine with the known crystal structure of its non-gem-dimethyl analogue, we can appreciate the significant reduction in rotational freedom of the side chain. This steric locking of a preferred conformation has profound implications for molecular recognition and is a key strategy in modern drug design. The experimental protocols provided herein offer a pathway for the synthesis and crystallographic analysis of these and related compounds, enabling further exploration of their structure-property relationships.

References

  • Bernstein Group. (n.d.). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne.
  • Wikipedia. (2023). Thorpe–Ingold effect. Retrieved from [Link]

  • Li, S., Bernstein, E. R., & Seeman, J. I. (1992). Stable Conformations of Benzylamine and N,N-Dlmethylbenzyiamlne. The Journal of Physical Chemistry, 96(23), 9157-9164.
  • PDBj. (n.d.). ChemComp-B40: (2S)-N-methyl-1-phenylpropan-2-amine. Retrieved from [Link]

  • Talele, T. T. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.
  • Kaneti, J., Kirby, A. J., Koedjikov, A. H., & Pojarlieff, I. G. (2004). Thorpe–Ingold effects in cyclizations to five-membered and six-membered rings containing planar segments. The rearrangement of N(1)-alkyl-substituted dihydroorotic acids to hydantoinacetic acids in base. Organic & Biomolecular Chemistry, 2(7), 1028-1033.
  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.

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